molecular formula C11H10N2O2 B1318557 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-99-8

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1318557
CAS No.: 1013835-99-8
M. Wt: 202.21 g/mol
InChI Key: XMYPVLUGOKWAFL-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYPVLUGOKWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589683
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013835-99-8
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2] The pyrazole ring system is a privileged scaffold due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, as in this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.

Physicochemical Properties

This compound is a solid at room temperature.[5] While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Basis
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [5]
Appearance White to off-white solidPredicted based on analogs
Melting Point Estimated 65-75 °CBased on 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (64-70 °C)[6]
Solubility Soluble in methanol, ethanol, chloroform, and dichloromethanePredicted based on 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[7]
CAS Number 293309-36-7[8]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[10][11][12]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF, a mild formylating agent, is activated by an acid chloride, most commonly POCl₃, to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][12]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring, formed in situ from a phenylhydrazone precursor, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[12]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Precursor Pyrazole_Intermediate In situ Pyrazole Formation Hydrazone->Pyrazole_Intermediate Cyclization Iminium_Salt Iminium Salt Intermediate Pyrazole_Intermediate->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Aryl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol for Synthesis

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[13][14]

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add an appropriate ketone, such as acetone (1.0 eq), to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone precursor.

Step 2: Vilsmeier-Haack Formylation and Cyclization

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice bath and add phosphoryl chloride (POCl₃) (2.0 eq) dropwise with constant stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone precursor (1.0 eq) to the reaction mixture in small portions.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.

  • The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography using a silica gel stationary phase and an ethyl acetate/hexane mobile phase to obtain pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrazole rings, the aldehyde proton, and the methoxy group protons.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet
Pyrazole H-58.1 - 8.3Singlet
Pyrazole H-37.9 - 8.1Singlet
Methoxyphenyl (aromatic)6.9 - 7.6Multiplets
Methoxy (-OCH₃)3.8 - 4.0Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the methoxyphenyl ring carbons.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)183 - 186
Pyrazole C-3150 - 155
Pyrazole C-5135 - 140
Pyrazole C-4110 - 115
Methoxyphenyl (C-O)155 - 160
Methoxyphenyl (other aromatic)110 - 135
Methoxy (-OCH₃)55 - 60
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the aldehyde carbonyl stretching vibration.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1680 - 1700Strong
C-H (aromatic)3000 - 3100Medium
C=C, C=N (aromatic)1450 - 1600Medium-Strong
C-O (ether)1230 - 1270Strong
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ).

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.

  • Condensation Reactions: The aldehyde can readily undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form a variety of derivatives, including chalcones and pyrazolyl-substituted acrylonitriles.

  • Reductive Amination: It can be converted to the corresponding amine via reductive amination, providing a route to pyrazole-containing diamines and polyamines.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the range of accessible derivatives.

  • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into various vinyl-substituted pyrazoles.

Reactivity cluster_reactions Chemical Transformations cluster_products Derivative Classes Start 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reductive_Amination Reductive Amination Start->Reductive_Amination Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Wittig Wittig Reaction Start->Wittig Chalcones Chalcones Knoevenagel->Chalcones Amines Amines Reductive_Amination->Amines Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Alcohols Alcohols Reduction->Alcohols Alkenes Alkenes Wittig->Alkenes

Caption: Synthetic utility of the pyrazole-4-carbaldehyde core.

Applications in Drug Discovery and Development

The 1-aryl-1H-pyrazole scaffold is a key pharmacophore in a number of clinically used drugs and investigational agents.[15] The versatility of the 4-carbaldehyde group allows for the synthesis of large and diverse libraries of compounds for screening against various biological targets.

  • Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[2] The 1-aryl-1H-pyrazole scaffold has been incorporated into inhibitors of kinases, topoisomerases, and other cancer-related enzymes.[15]

  • Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-aryl-1H-pyrazole-4-carbaldehyde are promising candidates for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

  • Antimicrobial Agents: The pyrazole nucleus has been identified in compounds with significant antibacterial and antifungal activity. The ability to easily modify the 4-position of the pyrazole ring allows for the fine-tuning of antimicrobial potency and spectrum.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of the aldehyde functional group, makes it an attractive starting material for the creation of diverse molecular architectures. The proven track record of the pyrazole scaffold in medicinal chemistry further underscores the importance of this compound as a platform for the development of novel therapeutic agents.

References

  • El-Kashef, H., et al. (2006). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2006(xi), 76-112.
  • Chem-Impex. (n.d.). 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3576.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(42), 37829–37841.
  • BIOSYNCE. (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0. Retrieved from [Link]

  • ResearchGate. (2022). Representative drugs containing the pyrazole scaffold. Retrieved from [Link]

  • Pathania, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933.
  • Semantic Scholar. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Bieliauskas, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
  • Chemsrc. (n.d.). CAS#:1013835-99-8 | this compound. Retrieved from [Link]

  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Reddy, T. S., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(1), 374-385.

Sources

A Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, structural elucidation, and its role as a versatile precursor for developing novel therapeutic agents. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound distinguished by a pyrazole ring substituted with a 2-methoxyphenyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The aldehyde group is a key reactive handle, enabling a wide array of subsequent chemical transformations, while the N1-substituent significantly influences the molecule's steric and electronic properties, which can modulate the biological activity of its derivatives.[4]

PropertyValueSource
CAS Number Not explicitly found; MDL Number is available
MDL Number MFCD09864239
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Solid
InChI Key XMYPVLUGOKWAFL-UHFFFAOYSA-N
SMILES COc1ccccc1-n2cc(C=O)cn2

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[6] The process involves two critical stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the pyrazole precursor.

Mechanism and Rationale

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] This reagent is a potent electrophile that attacks the electron-rich C4 position of the N-substituted pyrazole ring. The choice of POCl₃ and DMF is based on their reliability and effectiveness in generating the active formylating agent under relatively mild conditions. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Reaction Electrophilic Attack at C4 Position Vilsmeier->Reaction Vilsmeier->Reaction Precursor 1-(2-methoxyphenyl)-1H-pyrazole Precursor->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Vilsmeier-Haack formylation.

Step-by-Step Experimental Protocol (General)

This protocol is a generalized procedure based on established methods for pyrazole formylation.[5][6] Researchers should optimize reaction times, temperatures, and stoichiometry for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cautiously add phosphorus oxychloride (POCl₃, ~3-4 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0-10 °C.

  • Vilsmeier Reagent Formation: Stir the mixture at a low temperature until a viscous, white precipitate (the Vilsmeier reagent) is formed.

  • Substrate Addition: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (4-24 h).[5][6]

  • Quenching and Workup: After completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker of crushed ice and water.

  • Neutralization: Basify the aqueous solution with a suitable base (e.g., solid Na₂CO₃ or NaOH solution) to a pH > 9 to hydrolyze the intermediate and precipitate the product.[6]

  • Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical techniques are standard for the characterization of such heterocyclic aldehydes, with expected data patterns derived from analogous structures reported in the literature.[5][6]

TechniquePurposeExpected Observations
¹H-NMR Proton environment analysis- A singlet for the aldehyde proton (-CHO) at ~9.8-10.1 ppm. - Singlets or doublets for the pyrazole ring protons. - Multiplets in the aromatic region ( ~6.9-7.8 ppm) for the methoxyphenyl group. - A singlet for the methoxy (-OCH₃) protons at ~3.8-3.9 ppm.[5][6]
¹³C-NMR Carbon skeleton analysis- A signal for the aldehyde carbonyl carbon at ~183-185 ppm. - Signals for the pyrazole and aromatic carbons in the ~110-160 ppm range. - A signal for the methoxy carbon at ~55 ppm.[5]
FT-IR Functional group identification- A strong, sharp carbonyl (C=O) stretching band for the aldehyde at ~1660-1700 cm⁻¹.[5][6]
HRMS Exact mass determination- The molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂O₂ to confirm the molecular formula.[6]

Role in Drug Discovery and Development

The pyrazole core is a cornerstone in medicinal chemistry, and this compound serves as a critical intermediate for creating more complex and potent drug candidates.[1][2] The aldehyde functionality allows for its use in various synthetic transformations to build diverse molecular libraries.

Synthetic Utility

The aldehyde group is highly versatile for reactions such as:

  • Condensation Reactions: Reacting with amines to form Schiff bases, which can be further modified or act as ligands.

  • Reductive Amination: Forming substituted amine derivatives.

  • Wittig Reaction: Creating carbon-carbon double bonds.

  • Multicomponent Reactions: Serving as a key component in the rapid assembly of complex heterocyclic systems like pyranopyrazoles.[4]

Therapeutic Potential of Pyrazole Derivatives

The strategic modification of the pyrazole-4-carbaldehyde scaffold has led to the development of compounds with a wide spectrum of biological activities.

Caption: From scaffold to therapeutic candidates.

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8]

  • Anticancer Therapeutics: The pyrazole nucleus is present in numerous kinase inhibitors used in cancer therapy, highlighting its importance in targeting key signaling pathways.[1][2]

  • Antimicrobial Compounds: Derivatives have shown promise as antibacterial and antifungal agents, providing a scaffold for developing new treatments against resistant pathogens.[3][7]

By modifying the aldehyde group of this compound, researchers can synthesize novel derivatives and screen them for these and other biological activities, making it an invaluable tool in the drug discovery pipeline.[9]

References

  • Butkevičius, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Butkevičius, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Request PDF. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Thomas, L. H., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. Available at: [Link]

  • de Oliveira, A. C., et al. (2016). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

Sources

A Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide an in-depth look at its synthesis via the Vilsmeier-Haack reaction, detail its chemical reactivity, and explore its applications as a versatile precursor in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a pyrazole ring substituted with a methoxyphenyl group at the N1 position and a formyl (aldehyde) group at the C4 position, makes it a valuable intermediate for further chemical modification. The electronic interplay between the electron-rich methoxyphenyl group, the aromatic pyrazole core, and the electron-withdrawing aldehyde function dictates its reactivity and potential applications.

Key Compound Data

A summary of the essential properties for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
IUPAC Name 1-(2-methoxyphenyl)pyrazole-4-carbaldehyde[1]
CAS Number 1013835-99-8[1]
Physical Form Solid
InChI Key XMYPVLUGOKWAFL-UHFFFAOYSA-N[1]
SMILES COc1ccccc1-n2cc(C=O)cn2[2]
Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups that are central to its chemical utility.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] The process involves the reaction of a substituted pyrazole precursor with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred due to its high efficiency in introducing a formyl group onto the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The choice of DMF and POCl₃ is standard for generating the reactive electrophile, the chloroiminium ion ([CH(Cl)=N(CH₃)₂]⁺).

General Synthesis Workflow

The transformation of a suitable precursor to the final product follows a well-defined pathway involving electrophilic aromatic substitution.

G start Precursor (e.g., 1-(2-methoxyphenyl)-1H-pyrazole) reaction Electrophilic Substitution (Vilsmeier-Haack Reaction) start->reaction reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->reaction intermediate Iminium Salt Intermediate reaction->intermediate Formylation hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis purification Purification (Column Chromatography) hydrolysis->purification Crude Product product Final Product 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde purification->product Pure Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for synthesizing similar pyrazole-4-carbaldehydes.[3][5][6]

Self-Validating System: The success of each step can be monitored. The formation of the Vilsmeier reagent is visually confirmed by the formation of a viscous, often white, mixture. Reaction progress is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen), cool dry N,N-dimethylformamide (DMF, 4 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at this temperature until a viscous, white Vilsmeier reagent is formed.[3]

  • Substrate Addition: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of dry DMF or another suitable dry solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress using TLC until the starting material is consumed (typically 12-24 hours).

  • Workup (Hydrolysis): Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[5]

Protocol for Structural Characterization (¹H NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals: Based on analogous structures, the spectrum should exhibit characteristic signals[6]:

    • A singlet for the aldehyde proton (-CHO) around δ 9.8-10.1 ppm.

    • Singlets for the two pyrazole ring protons (H3 and H5) between δ 8.0-8.5 ppm.

    • A multiplet pattern for the four protons of the methoxyphenyl ring between δ 6.9-7.8 ppm.

    • A singlet for the methoxy group (-OCH₃) protons around δ 3.8-3.9 ppm.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile chemical intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the synthesis of more complex molecules with potential therapeutic value.

Expertise & Experience: The aldehyde at the C4 position is readily accessible for nucleophilic attack, making it an ideal handle for derivatization. This strategic placement allows for the extension of the molecular scaffold to explore structure-activity relationships (SAR) in drug design programs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][8][9]

Key Derivatization Pathways

The aldehyde moiety can be transformed into various other functional groups, serving as a launchpad for building molecular diversity.

G start 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde (R-CHO) p1 Primary Alcohol (R-CH₂OH) start->p1 Reduction (e.g., NaBH₄) p2 Schiff Base / Imine (R-CH=NR') start->p2 Condensation (e.g., R'NH₂) p3 Alkene (R-CH=CHR') start->p3 Wittig Reaction (e.g., Ph₃P=CHR') p4 Carboxylic Acid (R-COOH) start->p4 Oxidation (e.g., KMnO₄, Oxone) p5 Secondary Amine (R-CH₂-NHR') p2->p5 Reduction (Reductive Amination)

Caption: Key reaction pathways for derivatizing the aldehyde group.

Role in Medicinal Chemistry

Pyrazole-containing compounds are privileged structures in pharmacology. The N-heterocyclic core can engage in hydrogen bonding and other non-covalent interactions with biological targets. The ability to easily synthesize and modify pyrazole-4-carbaldehydes makes them attractive starting points for generating libraries of compounds for high-throughput screening.[10] Their utility has been demonstrated in the development of agents targeting a range of diseases.

Safety, Handling, and Storage

Trustworthiness: The following safety information is compiled from authoritative sources and provides a reliable basis for risk assessment in a laboratory setting.[1][11]

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][11]

  • H319: Causes serious eye irritation.[1][11]

  • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[12]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined profile. Its straightforward synthesis, coupled with the high reactivity of its aldehyde group, establishes it as a cornerstone intermediate for synthetic and medicinal chemists. The insights and protocols provided in this guide serve as a robust resource for professionals seeking to leverage this molecule's potential in research and the development of novel chemical entities.

References

  • PubChem. This compound. [Link]

  • Chemsrc. CAS#:1013835-99-8 | this compound. [Link]

  • PubChemLite. This compound. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. [Link]

  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • Journal of Advanced Scientific Research. A comprehensive review on pyrazole containing compounds as a potential medicinal agent. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

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1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. This compound represents a significant class of heterocyclic aldehydes, which are pivotal building blocks in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Our focus extends beyond mere procedural steps; we delve into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical framework that ensures an unambiguous structural assignment. This document serves as both a practical guide for laboratory application and a reference for understanding the principles of modern chemical characterization.

Strategic Overview: Synthesis and Elucidation

The structural confirmation of a synthesized compound is the cornerstone of chemical research, validating the outcome of a reaction and ensuring the integrity of subsequent studies. The elucidation of this compound is a multi-faceted process where data from orthogonal analytical techniques are integrated to build an irrefutable structural proof.

Contextual Synthesis: The Vilsmeier-Haack Reaction

Understanding the synthetic origin of a molecule provides crucial context for its structural analysis. This compound is most commonly synthesized via the Vilsmeier-Haack reaction.[2][3] This method is the gold standard for the formylation of electron-rich aromatic and heterocyclic systems, such as pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic species typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which attacks the electron-dense C4 position of the pyrazole ring.[2]

The choice of this reaction is deliberate: its high regioselectivity for the C4 position of the 1-substituted pyrazole ring minimizes the formation of isomeric byproducts, simplifying purification and subsequent analysis.

G cluster_reagents Reagent Formation cluster_reaction Formylation Reaction DMF DMF VHR Vilsmeier-Haack Reagent DMF->VHR POCl3 POCl₃ POCl3->VHR StartMat 1-(2-methoxyphenyl) -1H-pyrazole VHR->StartMat Formylating Agent Product 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde StartMat->Product Electrophilic Attack at C4

Figure 1: Vilsmeier-Haack synthesis workflow for the target compound.
The Elucidation Workflow: A Self-Validating System

A robust structural elucidation strategy relies on a logical sequence of analyses where each result corroborates the others. This creates a self-validating system that minimizes ambiguity. The molecular formula is first confirmed by high-resolution mass spectrometry, followed by the identification of functional groups using infrared spectroscopy. Finally, the precise connectivity of the molecular framework is mapped out using one- and two-dimensional nuclear magnetic resonance spectroscopy.

G MS Mass Spectrometry (MS & HRMS) MS_Result Confirms Molecular Formula (C₁₁H₁₀N₂O₂) & Molecular Weight (202.21) MS->MS_Result IR Infrared (IR) Spectroscopy IR_Result Identifies Functional Groups (C=O, C=N, C-O) IR->IR_Result NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Result Maps Atomic Connectivity (C-H Framework) NMR->NMR_Result Final Unambiguous Structure Confirmed MS_Result->Final IR_Result->Final NMR_Result->Final

Figure 2: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Formula

Mass spectrometry (MS) is the initial and most critical step, providing the molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of the molecule.[4]

Experimental Protocol
  • Instrumentation : An Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation : A dilute solution (approx. 1 mg/mL) of the purified compound is prepared in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition : The sample is introduced via direct infusion or GC/LC inlet. For HRMS, the instrument is calibrated to ensure high mass accuracy.

Data Interpretation

The primary goal is to identify the molecular ion peak [M]⁺. For this compound, the expected data are as follows:

ParameterExpected ValueRationale & Confirmation
Empirical Formula C₁₁H₁₀N₂O₂Derived from the known structure.
Molecular Weight 202.21 g/mol Sum of atomic weights.
[M]⁺ (Low Res) m/z 202Corresponds to the integer molecular weight.
[M+H]⁺ (HRMS) m/z 203.0815Calculated for [C₁₁H₁₁N₂O₂]⁺. HRMS confirms the elemental composition with high precision, distinguishing it from other potential formulas with the same nominal mass.[3]

Fragmentation Analysis : The fragmentation pattern in EI-MS provides structural clues. Pyrazole rings are known to undergo characteristic cleavages, such as the loss of HCN (27 Da) or N₂ (28 Da).[5][6] The bond between the pyrazole and the methoxyphenyl ring is also a likely point of cleavage, yielding fragments corresponding to both heterocyclic and aromatic moieties.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][7]

Experimental Protocol
  • Instrumentation : Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation : The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum confirms the presence of the key aldehyde and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3150C-H StretchAromatic & Pyrazole C-HConfirms the presence of sp² C-H bonds.
~2830-2950C-H StretchMethoxy (-OCH₃)Indicates the aliphatic C-H bonds of the methyl group.
~2720 & ~2820C-H StretchAldehyde (-CHO)A pair of weak bands, known as a Fermi doublet, is characteristic of an aldehyde C-H stretch and is highly diagnostic.[3]
~1670-1695 C=O Stretch Aldehyde Carbonyl A strong, sharp absorption band confirming the aldehyde group. This is one of the most prominent peaks in the spectrum.[1][3]
~1500-1600C=C & C=N StretchAromatic & Pyrazole RingsMultiple bands indicating the presence of the aromatic and heterocyclic ring systems.[7]
~1240-1260C-O StretchAryl EtherStrong band indicating the C-O bond of the methoxy group attached to the phenyl ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8][9] Through a combination of ¹H, ¹³C, and 2D NMR experiments, the precise connectivity and spatial relationships of all atoms can be determined.

Experimental Protocol
  • Instrumentation : 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
9.9 - 10.1 Singlet (s)1HAldehyde HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[1][10]
8.1 - 8.3 Singlet (s)1HPyrazole H5The proton at the C5 position of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C4-aldehyde group.[3]
7.8 - 8.0 Singlet (s)1HPyrazole H3The proton at the C3 position of the pyrazole ring.
7.3 - 7.6Multiplet (m)2HAr-HProtons on the 2-methoxyphenyl ring.
6.9 - 7.1Multiplet (m)2HAr-HProtons on the 2-methoxyphenyl ring.
3.8 - 3.9 Singlet (s)3HMethoxy (-OCH₃)The three equivalent protons of the methyl group appear as a sharp singlet.[3]
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale
183 - 186 Aldehyde C=OThe carbonyl carbon is the most deshielded carbon in the spectrum.[1][3]
155 - 158Ar C-OThe aromatic carbon directly attached to the electron-donating methoxy group.
140 - 145Pyrazole C3/C5Chemical shifts for the protonated carbons of the pyrazole ring.[8][11]
130 - 135Pyrazole C3/C5Assignments can be confirmed with 2D NMR.
110 - 132Ar-C & Pyrazole C4Signals for the remaining aromatic carbons and the C4 carbon of the pyrazole, which is attached to the aldehyde.
55 - 56 Methoxy (-OCH₃)The carbon of the methoxy group is in the typical range for an sp³ carbon attached to oxygen.[3]
2D NMR: Unambiguous Confirmation

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC and HMBC are used to definitively connect the pieces.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for mapping the complete molecular structure. It shows correlations between protons and carbons over two or three bonds.[3] Key expected correlations include:

    • The aldehyde proton (~10.0 ppm) will show a correlation to the pyrazole C4 and C5 carbons.

    • The pyrazole H5 proton (~8.2 ppm) will show correlations to the pyrazole C3, C4, and the aldehyde carbonyl carbon.

    • The methoxy protons (~3.9 ppm) will show a correlation to the aromatic C-O carbon (~156 ppm), confirming the position of the methoxy group.[3]

Conclusion: A Consolidated Structural Proof

The structural elucidation of this compound is achieved through the systematic integration of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental formula of C₁₁H₁₀N₂O₂. Infrared spectroscopy validates the presence of the critical aldehyde carbonyl (~1680 cm⁻¹), aromatic rings, and aryl ether functional groups.[3] Finally, ¹H and ¹³C NMR spectroscopy, corroborated by 2D correlation experiments, provide an unequivocal map of the atomic connectivity, confirming the 1,2,4-substitution pattern of the pyrazole ring and the ortho-position of the methoxy group on the N1-phenyl substituent. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this valuable heterocyclic building block.

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available from: [Link]

  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available from: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

  • Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

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An In-Depth Technical Guide to 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its physicochemical properties, spectroscopic characterization, robust synthesis protocols, and its reactivity as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its application in advanced scientific research.

Introduction: The Significance of the N-Arylpyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds and functional materials.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1][2][3] The substitution pattern on the pyrazole ring is critical for modulating this activity. Specifically, N-aryl substitution, as seen in the topic compound, often enhances potency and influences pharmacokinetic properties. The addition of a carbaldehyde group at the C4-position introduces a highly versatile functional handle, enabling a multitude of subsequent chemical transformations for library synthesis and lead optimization.[4][5]

This compound combines three key features:

  • The Pyrazole Core: A stable aromatic heterocycle known for its diverse biological activities.

  • The N-(2-Methoxyphenyl) Substituent: This group influences the molecule's conformation and electronic properties, potentially facilitating specific interactions with biological targets.

  • The C4-Carbaldehyde Group: A reactive site for derivatization, making it an invaluable intermediate for constructing more complex molecular architectures.

This guide will serve as a foundational resource for leveraging these features in a research and development context.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of this compound are summarized below.

Key Identifiers and Properties

A summary of the key chemical identifiers and physical properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂O₂[6]
Molecular Weight 202.21 g/mol
Canonical SMILES COc1ccccc1n2cc(C=O)cn2[6]
InChI Key XMYPVLUGOKWAFL-UHFFFAOYSA-N
CAS Number Not publicly available for this specific isomer.
Physical Form Solid
Spectroscopic Data Interpretation

While a specific experimental spectrum for this exact compound is not publicly available, data from closely related analogs allows for a reliable prediction of its key spectroscopic features.[7][8][9]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a sharp singlet significantly downfield, typically between δ 9.8 and 10.1 ppm.[7][8] The two pyrazole ring protons will appear as singlets, likely in the δ 8.0-8.5 ppm region. The four protons of the methoxyphenyl ring will appear as a complex multiplet between δ 6.9 and 7.6 ppm. The methoxy (-OCH₃) group protons will be a sharp singlet around δ 3.8-3.9 ppm.[7]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at ~183-185 ppm.[8] The pyrazole and phenyl ring carbons will resonate in the aromatic region (~110-160 ppm). The methoxy carbon will be observed upfield, around δ 55-56 ppm.[7][9]

  • IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong C=O stretching band for the aldehyde, typically appearing around 1660-1700 cm⁻¹.[7][8] Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀N₂O₂ with a molecular ion peak [M+H]⁺ at approximately m/z 203.0815.[6]

Synthesis and Manufacturing

The most reliable and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction is an efficient and mild method for the formylation of electron-rich aromatic and heterocyclic compounds.[11][13][14]

Synthetic Pathway Overview

The synthesis involves a two-step process:

  • Formation of the Precursor: Synthesis of the starting material, 1-(2-methoxyphenyl)-1H-pyrazole. This is typically achieved through a condensation reaction between (2-methoxyphenyl)hydrazine and a suitable three-carbon synthon like 1,1,3,3-tetramethoxypropane.

  • Vilsmeier-Haack Formylation: The subsequent formylation of 1-(2-methoxyphenyl)-1H-pyrazole at the electron-rich C4-position to yield the target aldehyde.[11]

The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Methoxyphenylhydrazine C 1-(2-Methoxyphenyl)-1H-pyrazole A->C Acidic Condensation B 1,1,3,3-Tetramethoxypropane B->C E 1-(2-Methoxyphenyl)-1H- pyrazole-4-carbaldehyde C->E Electrophilic Substitution D POCl3 + DMF (Vilsmeier Reagent) D->E

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of the pyrazole precursor. It is adapted from established procedures for similar heterocyclic systems.[7][9]

Materials:

  • 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent, and reagent)

  • Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reagent Preparation (Causality): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 5 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath.

    • Expert Insight: Anhydrous conditions are critical. Water will rapidly quench the Vilsmeier reagent, halting the reaction and reducing yield.[8]

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate of the Vilsmeier reagent (chloromethyliminium salt) may form.[7][13]

    • Expert Insight: The dropwise addition at low temperature is a crucial safety measure to control the exothermic reaction between POCl₃ and DMF.

  • Substrate Addition: After stirring the Vilsmeier reagent at 0 °C for 30 minutes, add a solution of 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: Heating is necessary to drive the electrophilic substitution on the relatively electron-rich pyrazole ring. The C4 position is the most nucleophilic and is preferentially formylated.[11]

  • Workup & Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water.

    • Expert Insight: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes any remaining reactive Vilsmeier reagent. This is a highly exothermic process that must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product often precipitates as a solid. If it remains oily, extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality is a cornerstone of organic synthesis, acting as an electrophilic handle for numerous C-C and C-N bond-forming reactions. This makes this compound a valuable starting point for generating a diverse library of compounds.

Key reactions include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Selective reduction to the primary alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides access to a wide range of amine derivatives.

  • Condensation Reactions: As an electrophile, it readily undergoes condensation with nucleophiles. This includes:

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form substituted alkenes, which can be starting points for further cyclizations.[15]

    • Aldol-type/Claisen-Schmidt Condensation: Reaction with enolates from ketones or esters to form α,β-unsaturated carbonyl compounds (chalcones), which are themselves important pharmacophores.[1][15]

The diagram below illustrates these key derivatization pathways.

Reactivity_Pathways cluster_reactions Derivatization Reactions Start 1-(2-Methoxyphenyl)-1H- pyrazole-4-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation [O] (e.g., KMnO₄) Reduction Primary Alcohol Start->Reduction [H] (e.g., NaBH₄) Amine Substituted Amine Start->Amine R₂NH, NaBH(OAc)₃ (Reductive Amination) Alkene Alkene Derivative Start->Alkene Ph₃P=CHR (Wittig Reaction) Chalcone Chalcone / α,β-Unsaturated Ketone Start->Chalcone R-CO-CH₃, Base (Claisen-Schmidt)

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Materials Science

Pyrazole-4-carbaldehyde derivatives are crucial intermediates in the synthesis of compounds with significant therapeutic potential.[4][16] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR).

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives synthesized from pyrazole aldehydes have been investigated as potential COX-2 inhibitors.[5]

  • Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of pyrazole derivatives.[4][17] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.[16]

  • Oncology: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy. The derivatization of the C4-position allows for the introduction of pharmacophores that can target the ATP-binding site of various kinases.

  • Organic Electronics: The extended π-systems that can be generated from the aldehyde via condensation reactions make these compounds candidates for research in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

This compound is a high-value chemical intermediate, distinguished by its synthetic accessibility via the robust Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group. This guide has provided a technical framework covering its synthesis, characterization, and vast reactivity, underscoring its importance for professionals in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently and efficiently utilize this compound in their synthetic programs, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27381. [Link]

  • Sumran, G. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 45-62. [Link]

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  • Wang, X., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10444-10455. [Link]

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(21), 5038. [Link]

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A Technical Guide to the SMILES Representation and Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The primary focus is a detailed deconstruction of its Simplified Molecular-Input Line-Entry System (SMILES) notation, offering researchers a foundational understanding of how this crucial machine-readable format represents the molecule's two-dimensional structure. This guide explains the logic behind the canonical SMILES string, COC1=CC=CC=C1N2C=C(C=N2)C=O, by breaking it down into its constituent fragments: the 2-methoxyphenyl group, the 1H-pyrazole core, and the 4-carbaldehyde substituent. Furthermore, this document presents key physicochemical properties and outlines a representative synthetic protocol for this class of compounds, the Vilsmeier-Haack reaction, grounding the theoretical representation with practical laboratory application.

Introduction to this compound

This compound (CAS No: 1013835-99-8) is a substituted pyrazole derivative.[1] The structure is characterized by three key features which are reflected in its nomenclature:

  • A pyrazole ring , a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • A 2-methoxyphenyl group attached to the N1 position of the pyrazole ring.

  • A carbaldehyde (or formyl) group (-CHO) substituted at the C4 position of the pyrazole ring.

The pyrazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential biological activities.[2][3] Understanding its structure through a standardized format like SMILES is fundamental for cheminformatics, database searching, and computational modeling.

Diagram: Molecular Structure Breakdown

The following diagram illustrates the primary structural fragments of the molecule, which form the basis for constructing its SMILES string.

cluster_0 This compound A 2-Methoxyphenyl Group B 1H-Pyrazole Core A->B N1 attachment C 4-Carbaldehyde Group B->C C4 attachment

Caption: Key functional components of the target molecule.

Deconstructing the SMILES Notation

SMILES provides a linear text-based representation of a chemical structure. The canonical SMILES for this compound, as indexed in major chemical databases like PubChem, is COC1=CC=CC=C1N2C=C(C=N2)C=O.[1][4]

Foundational SMILES Principles

To understand the derivation, a few core SMILES rules are essential:

  • Atoms: Represented by their elemental symbols (e.g., C, O, N).

  • Bonds: Single bonds are typically implied by adjacency. Double bonds are =, and triple bonds are #.

  • Aromaticity: Aromatic atoms are denoted by lowercase letters (e.g., c, n, o). While valid, the canonical SMILES often uses the Kekulé representation with explicit double bonds.

  • Branches: Side chains are enclosed in parentheses ().

  • Rings: Ring closures are indicated by a number following an atom. When that same number appears again, a bond is created between the two atoms.

Step-by-Step Derivation of the SMILES String

The process of writing the SMILES string involves traversing the molecular graph.

COC1=CC=CC=C1N2C=C(C=N2)C=O

  • CO : The traversal begins with the simplest part of a main fragment, the methyl group (C) of the methoxy substituent, which is connected to an oxygen (O).

  • C1 : This oxygen is attached to a carbon atom of the phenyl ring. This carbon is designated as the opening of the first ring, labeled 1.

  • =CC=CC= : We traverse the phenyl ring, alternating double (=) and implicit single bonds.

  • C1 : The traversal arrives at the last carbon of the ring, which is bonded back to the first carbon, closing ring 1.

  • N2 : The same carbon that closes ring 1 is also attached to a nitrogen atom (N). This nitrogen is part of the pyrazole ring and is designated as the opening of a second ring, labeled 2.

  • C=C : We move along the pyrazole ring from the nitrogen to a carbon, then a double bond to the next carbon.

  • (C=O) : This carbon has a branch, which is the carbaldehyde group. The branch is enclosed in parentheses. Inside, a carbon is double-bonded to an oxygen.

  • C=N : After the branch, the path continues around the pyrazole ring to another carbon, a double bond, and the second nitrogen atom.

  • 2 : This second nitrogen is bonded back to the first nitrogen of the pyrazole ring, closing ring 2. The string is now complete.

Diagram: SMILES Derivation Workflow

This flowchart outlines the logical sequence for converting a chemical graph into a SMILES string.

start Start with Molecular Structure frag 1. Identify Fragments (Acyclic & Cyclic) start->frag linear 2. Select and Linearize Largest Fragment frag->linear rings 3. Assign Ring Closure Digits at Ring-Breaking Bonds linear->rings branches 4. Add Side Chains as Branches in Parentheses () rings->branches end Final SMILES String branches->end

Caption: A generalized workflow for generating SMILES notation.

Physicochemical and Identifier Data

A summary of key computed properties and identifiers is crucial for database management and regulatory documentation.

PropertyValueSource
IUPAC Name 1-(2-methoxyphenyl)pyrazole-4-carbaldehydePubChem[1]
Molecular Formula C₁₁H₁₀N₂O₂PubChem[1]
Molecular Weight 202.21 g/mol PubChem[1]
Canonical SMILES COC1=CC=CC=C1N2C=C(C=N2)C=OPubChem[1][4]
InChI InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3PubChem[1]
InChIKey XMYPVLUGOKWAFL-UHFFFAOYSA-NPubChem[1]
CAS Number 1013835-99-8PubChem[1]
Polar Surface Area 44.12 ŲChemSrc[5]
XLogP3 1.3PubChem[1]

Representative Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][6] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.

Mechanistic Rationale

The causality behind this choice of protocol lies in the generation of the Vilsmeier reagent , a highly electrophilic chloroiminium ion ([(CH₃)₂N=CHCl]⁺), from the reaction of a phosphoryl halide (like phosphorus oxychloride, POCl₃) with an amide (like N,N-dimethylformamide, DMF). The electron-rich pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent, which, after hydrolysis during aqueous workup, yields the desired carbaldehyde. This method is field-proven for its reliability in introducing a formyl group onto the pyrazole core.[7]

Diagram: Vilsmeier-Haack Synthesis Workflow

A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ low temp) B 2. Add Pyrazole Substrate (e.g., 1-(2-methoxyphenyl)-1H-pyrazole) A->B C 3. Heat Reaction Mixture (e.g., 70°C, 12-24h) B->C D 4. Aqueous Workup (Hydrolysis & Neutralization) C->D E 5. Extraction & Purification (Column Chromatography) D->E F Final Product This compound E->F

Caption: A simplified workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

The following is a detailed, self-validating protocol adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[6][7]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-(2-methoxyphenyl)-1H-pyrazole (starting material)

  • Ice water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and an inert gas inlet (Argon or Nitrogen), add anhydrous DMF (4 eq.). Cool the flask to -10 °C using an ice-salt or acetone-dry ice bath. Add POCl₃ (4 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains below 0 °C. Stir the mixture at this temperature for 30-60 minutes until a viscous, white precipitate (the Vilsmeier reagent) forms.

  • Addition of Substrate: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice (~200 mL). This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization: Carefully basify the acidic aqueous mixture by adding solid sodium carbonate or a concentrated NaOH solution until the pH is > 9. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

The SMILES notation COC1=CC=CC=C1N2C=C(C=N2)C=O provides an unambiguous, machine-readable identity for this compound, which is essential for modern chemical research and data science. This guide has systematically deconstructed this representation, linking it to the molecule's fundamental structure. By supplementing this analysis with key physicochemical data and a robust, representative synthesis protocol, this document provides researchers and drug development professionals with a comprehensive technical overview of this important chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17604153, this compound. Retrieved from [Link]

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  • Valadavičiūtė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Retrieved from [Link]

  • Yang, M., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 833-842. Retrieved from [Link]

  • Valadavičiūtė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]

  • M4 Sciences. This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. Retrieved from [Link]

  • Mohammed, S. I., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 332-341. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 689. Retrieved from [Link]

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An In-depth Technical Guide to Substituted Pyrazole-4-carbaldehydes: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents. Among the most valuable and versatile intermediates in this class are the substituted pyrazole-4-carbaldehydes. The strategic placement of the formyl group at the C4 position of the pyrazole ring provides a reactive handle for extensive synthetic diversification, enabling the creation of complex molecular architectures and vast chemical libraries for drug discovery. This technical guide offers an in-depth exploration of the core synthetic methodologies for preparing these crucial building blocks, with a particular focus on the Vilsmeier-Haack reaction. It further elucidates the rich chemical reactivity of the aldehyde moiety and showcases the profound pharmacological significance of the resulting derivatives, highlighting their roles as potent agents against various diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic power of pyrazole-4-carbaldehydes in their research and development endeavors.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib. Its prevalence stems from its favorable physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and the ability to engage in various non-covalent interactions with biological targets.

The introduction of a carbaldehyde (formyl) group at the 4-position transforms the stable pyrazole core into a highly versatile synthetic intermediate.[1] This formyl group acts as a linchpin for a multitude of chemical transformations, allowing for the systematic modification of the scaffold to explore structure-activity relationships (SAR). Derivatives of pyrazole-4-carbaldehyde have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making them a focal point of intensive research.[1][2][3]

Core Synthetic Methodologies

The efficient and regioselective synthesis of pyrazole-4-carbaldehydes is paramount for their use in drug discovery. While several methods exist, the Vilsmeier-Haack reaction stands out as the most common and robust approach.[3][4][5]

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[5][6] The reaction typically involves treating a suitable pyrazole precursor, often generated in situ from a hydrazone, with the Vilsmeier reagent.[3][7]

Mechanism and Rationale: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[4][6] This reagent is a potent electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic aromatic substitution, with the attack preferentially occurring at the C4 position due to electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired pyrazole-4-carbaldehyde.

The choice of starting material is critical. A widely adopted strategy involves the Vilsmeier-Haack cyclization and formylation of aryl methyl ketone hydrazones in a one-pot process.[2][8] This approach provides a direct and efficient route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.

Mechanism of the Vilsmeier-Haack Reaction on a Hydrazone Precursor

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Hydrazone Aryl Methyl Ketone Hydrazone Cyclized_Int Cyclized Intermediate (Iminium Salt) Hydrazone->Cyclized_Int + Vilsmeier Reagent (Electrophilic Attack & Cyclization) Aldehyde Pyrazole-4-carbaldehyde Cyclized_Int->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack Reaction.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods offer complementary approaches:

  • Oxidation of 4-Methyl- or 4-Hydroxymethylpyrazoles: If the corresponding 4-methyl or 4-hydroxymethyl pyrazole is readily available, it can be oxidized to the aldehyde using various oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or through TEMPO-catalyzed oxidation.[2] This method is advantageous when the pyrazole core is sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.

  • Reduction of 4-Ester or 4-Cyano Pyrazoles: Pyrazole-4-carboxylic acid esters or 4-cyanopyrazoles can be partially reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).[2] This route requires careful control of stoichiometry and temperature to prevent over-reduction to the alcohol.

Method Precursor Key Reagents Typical Yields Advantages/Disadvantages
Vilsmeier-Haack Hydrazones, PyrazolesDMF, POCl₃Good to ExcellentWidely applicable, one-pot potential. Harsh conditions may not suit sensitive substrates.
Oxidation 4-HydroxymethylpyrazolesPCC, MnO₂, TEMPOGoodMild conditions. Requires pre-functionalized precursor.
Reduction Pyrazole-4-carboxylatesDIBAL-HModerate to GoodUseful for specific substrates. Requires cryogenic temperatures and careful control.

Synthetic Versatility and Derivatization

The true power of pyrazole-4-carbaldehydes lies in the vast array of chemical transformations the formyl group can undergo. This versatility allows chemists to rapidly generate libraries of diverse compounds for biological screening.

  • Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, nitromethane), ketones, and amines.[2] Knoevenagel and Claisen-Schmidt condensations are particularly common, yielding α,β-unsaturated systems that are themselves valuable intermediates.[2]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) provides a straightforward entry to various substituted aminomethyl pyrazoles.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding pyrazole-4-carboxylic acid using agents like KMnO₄ or Ag₂O, or reduced to the 4-hydroxymethyl pyrazole with NaBH₄.[2]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, extending the carbon framework.

  • Multicomponent Reactions: The aldehyde is an excellent substrate for multicomponent reactions like the Biginelli or Hantzsch reactions, enabling the rapid construction of complex heterocyclic systems fused or attached to the pyrazole core.[2]

Synthetic Utility of the Pyrazole-4-carbaldehyde Core

Derivatization Synthetic Diversification Pathways Core Pyrazole-4-carbaldehyde Acid Carboxylic Acid Core->Acid Oxidation (e.g., KMnO₄) Alcohol Alcohol Core->Alcohol Reduction (e.g., NaBH₄) Amine Amine Core->Amine Reductive Amination (R₂NH, NaBH₃CN) Alkene Alkene Core->Alkene Wittig Reaction Imine Imine / Schiff Base Core->Imine Condensation (RNH₂) Heterocycle Fused/Linked Heterocycles Core->Heterocycle Multicomponent Rxns (e.g., Biginelli)

Caption: Derivatization of the pyrazole-4-carbaldehyde core.

Pharmacological Significance and Applications

The synthetic accessibility and versatility of pyrazole-4-carbaldehydes have made them privileged scaffolds in drug discovery. Derivatives have been developed to target a wide range of diseases.

  • Anticancer Agents: Many pyrazole-containing compounds exhibit potent anticancer activity. For instance, derivatives of pyrazole-4-carbaldehyde have been designed as inhibitors of crucial signaling proteins like PI3 kinase.[9] One such derivative demonstrated excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ value of 0.25 µM.[9]

  • Anti-inflammatory Agents: The pyrazole scaffold is central to non-steroidal anti-inflammatory drugs (NSAIDs). The carbaldehyde function allows for the synthesis of novel chalcones and other derivatives that have been screened for anti-inflammatory, analgesic, and antioxidant activities.[10]

  • Antimicrobial and Antiviral Agents: A vast number of Schiff bases, chalcones, and fused heterocyclic systems derived from pyrazole-4-carbaldehydes have been synthesized and evaluated for their antibacterial and antifungal properties.[1][2]

Compound Class Therapeutic Target/Activity Example Application Reference
Pyrazole ChalconesAnti-inflammatory, AntioxidantInhibition of carrageenan-induced paw edema[10]
Pyrazole-ThiazolesAntibacterialActivity against pathogenic bacteria[2]
Pyrazole-PI3K InhibitorsAnticancer (Breast Cancer)Potent inhibition of PI3 Kinase (IC₅₀ = 0.25 µM)[9]
Pyrazole AldiminesAnalgesic, AnxiolyticAcetic acid-induced writhing test in mice[8]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a representative, field-proven procedure for the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from an acetophenone phenylhydrazone precursor.

Objective: To synthesize 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 4-Chloroacetophenone phenylhydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL per 1 g of substrate).[4] Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[6] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent will form as a pale yellow, viscous liquid or solid.[4][5]

  • Formylation Reaction: Dissolve the 4-chloroacetophenone phenylhydrazone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess Vilsmeier reagent and POCl₃.[6] This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer three times with DCM.[6]

  • Drying and Concentration: Combine the organic extracts and wash them with brine to remove residual water.[6] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.[6]

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry. The melting point should be sharp and consistent with literature values.

Conclusion and Future Perspectives

Substituted pyrazole-4-carbaldehydes are undeniably high-value intermediates in organic synthesis and medicinal chemistry. The robustness of the Vilsmeier-Haack reaction ensures their continued accessibility, while the reactivity of the formyl group provides a gateway to immense chemical diversity. Future research will likely focus on developing milder and more sustainable formylation methods and expanding the application of these building blocks in novel multicomponent reactions and flow chemistry setups. As our understanding of disease biology grows, the pyrazole-4-carbaldehyde scaffold will remain a critical starting point for the design and synthesis of next-generation therapeutics targeting a host of human ailments.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Al-Ostath, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1175. [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Scientific Diagram].
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 1-15. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Gembickytė, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1638. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 17(2), 220. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 903-910. [Link]

  • Egle, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Mohite, S. K., & Magdum, C. S. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5433-5436.

Sources

An In-depth Technical Guide to the Safety and Hazards of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1013835-99-8), a heterocyclic aldehyde of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide synthesizes available safety data, outlines potential hazards based on its chemical structure and the known reactivity of related compounds, and provides detailed protocols for safe handling, storage, and emergency response. By integrating data from authoritative sources with practical, field-proven insights, this guide aims to foster a culture of safety and mitigate risks in the laboratory.

Introduction: Understanding the Compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and the presence of a reactive carbaldehyde group, along with the methoxyphenyl substituent, defines its chemical properties and potential biological activity. Its molecular formula is C₁₁H₁₀N₂O₂ and it has a molecular weight of 202.21 g/mol .[1] The specific toxicological properties of this compound are not extensively documented in publicly available literature. Therefore, a precautionary approach, informed by the hazard classification of the compound and data on structurally similar molecules, is essential.

The synthesis of pyrazole-4-carbaldehydes often involves the Vilsmeier-Haack reaction.[2][3] This synthetic route may introduce specific impurities, such as residual solvents (e.g., dimethylformamide) or phosphoryl chloride, which have their own significant hazards. Researchers should be mindful of the synthetic origin of the material and consult the supplier's purity information.

Physicochemical Properties and Identification

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 1013835-99-8PubChem[1]
Molecular Formula C₁₁H₁₀N₂O₂PubChem[1]
Molecular Weight 202.21 g/mol PubChem[1]
Appearance Solid (form)Sigma-Aldrich
IUPAC Name 1-(2-methoxyphenyl)pyrazole-4-carbaldehydePubChem[1]

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The primary hazards are associated with skin, eye, and respiratory tract irritation.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word for this compound is "Warning".[1] These classifications are consistent with those for other pyrazole-4-carbaldehyde derivatives, which are also frequently cited as skin and eye irritants.[4][5][6][7] Some related compounds are also noted as being harmful if swallowed.[4][6] While no acute toxicity data is readily available for the title compound, this potential should be considered in any risk assessment.

Diagram: Hazard Communication

GHS_Hazards cluster_compound This compound cluster_hazards GHS Hazard Statements Compound CAS: 1013835-99-8 C₁₁H₁₀N₂O₂ H315 H315 Causes skin irritation Compound->H315 H319 H319 Causes serious eye irritation Compound->H319 H335 H335 May cause respiratory irritation Compound->H335

Caption: GHS hazard classifications for the target compound.

Reactivity and Stability Profile

This compound is generally stable under normal laboratory conditions.[8] However, as with many organic molecules, certain conditions should be avoided.

  • Incompatible Materials: Strong oxidizing agents.[5][8] Contact with strong oxidizers can lead to vigorous reactions, potentially causing fire or explosion.

  • Conditions to Avoid: Incompatible products.[8] It is also prudent to protect the compound from excessive heat and direct sunlight to prevent degradation.[9] For long-term storage, a cool, dry, and dark environment is recommended.[9]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][10]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[8]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All handling of this solid compound should be conducted in a well-ventilated area.[5][6][8] For procedures that may generate dust, a chemical fume hood is mandatory.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][10]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets EN166 (EU) or ANSI Z87.1 (US) standards are required.[8][10]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For operations where dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator should be used.[10]

Diagram: PPE Protocol Workflow

PPE_Workflow Start Handling Protocol Initiation Assess Assess Risk: - Dust generation? - Quantity used? Start->Assess Controls Implement Engineering Controls (Fume Hood / Ventilation) Assess->Controls Don_Gloves Wear Chemical-Resistant Gloves Controls->Don_Gloves Don_Eyewear Wear Safety Goggles/Face Shield Don_Gloves->Don_Eyewear Don_Coat Wear Lab Coat Don_Eyewear->Don_Coat Optional_Respirator Use Respirator if Dust is Unavoidable Don_Coat->Optional_Respirator Proceed Proceed with Experiment Optional_Respirator->Proceed Risk Mitigated

Sources

A Researcher's In-Depth Guide to Sourcing 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and handling of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Moving beyond a simple list of vendors, this document offers a strategic framework for supplier selection, quality assessment, and safe laboratory integration of this critical heterocyclic building block.

Introduction: The Scientific Significance of this compound

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. The pyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The aldehyde functional group at the 4-position, combined with the methoxyphenyl substituent at the 1-position, makes this molecule a versatile intermediate for constructing more complex molecular architectures.[3][4] Its applications include the synthesis of novel compounds with potential as anti-inflammatory, anti-cancer, and analgesic agents.[1][3][5]

Key Chemical Properties:

  • Molecular Formula: C₁₁H₁₀N₂O₂[6]

  • Molecular Weight: 202.21 g/mol [6]

  • Appearance: Typically a solid

  • CAS Number: 1013835-99-8[6]

Analysis of Commercial Suppliers

The availability and quality of starting materials are paramount to the success of any research endeavor. The following table summarizes key commercial suppliers for this compound. It is important to note that offerings, particularly for specialized research chemicals, can change. Researchers should always verify information directly with the supplier.

SupplierProduct / Catalog NumberPurity / GradeAvailable QuantitiesNotes
Sigma-Aldrich JRD0039AldrichCPR1 GPart of a collection for early discovery researchers. The buyer is responsible for confirming identity and purity as analytical data is not collected by the supplier.
Matrix Scientific 098423Not specifiedCheck with supplierListed with CAS number 1013835-99-8.[6]

This table is based on publicly available data and is not an exhaustive list. Pricing is omitted as it is subject to change and institutional contracts.

Strategic Procurement and Quality Verification Workflow

Sourcing a chemical is not merely a transaction but the first step in an experimental workflow. A systematic approach ensures that the material received is appropriate for its intended use and meets all safety and quality standards.

ProcurementWorkflow cluster_planning Planning & Vetting cluster_execution Execution cluster_validation Validation IdentifyNeed Identify Need: Compound & Specs ScreenSuppliers Screen Suppliers (Database, Literature) IdentifyNeed->ScreenSuppliers Define Purity, Quantity RequestDocs Request CoA & SDS ScreenSuppliers->RequestDocs Shortlist Vendors PlaceOrder Place Purchase Order RequestDocs->PlaceOrder Validate Documentation ReceiveInspect Receive & Inspect (Labeling, Integrity) PlaceOrder->ReceiveInspect Track Shipment LogSample Log Sample & CoA ReceiveInspect->LogSample Verify Shipment vs. Order InHouseQC In-House QC (NMR, LC-MS, MP) LogSample->InHouseQC Compare to Specs ReleaseToLab Release to Lab Stock InHouseQC->ReleaseToLab Approve or Reject

Caption: Procurement and Quality Assessment Workflow.

Workflow Explanation:

  • Planning & Vetting: The process begins by defining the required purity, quantity, and desired timeline. Suppliers are then identified and vetted. A critical step is requesting a lot-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) before purchase to ensure the product meets specifications and safety requirements.

  • Execution: Upon satisfactory review of documentation, the order is placed. When the shipment arrives, it must be inspected immediately for damage, correct labeling (compound name, CAS number, lot number), and consistency with the purchase order.

  • Validation: The received compound and its CoA are logged. For rigorous research, especially in drug development, in-house analytical validation is essential. Techniques such as NMR, LC-MS, or melting point analysis can confirm the identity and purity stated on the CoA. Only after passing this verification should the compound be released for experimental use.

A Decision Framework for Supplier Selection

Choosing the right supplier depends on the specific context of your research. The following decision tree illustrates a logical approach to this selection process.

SupplierSelection start Start: Need Compound purity Purity Requirement? start->purity high_purity High Purity (>98%) Validated CoA needed purity->high_purity High (GMP, GLP) discovery_purity Discovery / Screening 'As-is' acceptable purity->discovery_purity Standard (R&D) scale Scale of Research? large_scale Large Scale (kg) Bulk Pricing scale->large_scale Scale-up small_scale Small Scale (g) Catalog Availability scale->small_scale Benchtop timeline Timeline Critical? urgent Urgent (<1 week) Domestic, In-Stock timeline->urgent Yes flexible Flexible Timeline Global Sourcing timeline->flexible No high_purity->scale discovery_purity->scale large_scale->timeline small_scale->timeline

Caption: Decision Tree for Supplier Selection.

  • Purity vs. Application: For early-stage discovery and screening, a research-grade product, such as Sigma-Aldrich's AldrichCPR offering, may be sufficient and cost-effective. However, for later-stage development, lead optimization, or studies requiring high reproducibility, a supplier providing a detailed, validated CoA with high purity is non-negotiable.

  • Scale and Timeline: Catalog suppliers are ideal for small-scale, immediate needs. For larger quantities, contacting suppliers for a bulk quote or exploring custom synthesis options may be necessary, which will impact timelines.

Safe Handling, Storage, and Disposal

Substituted pyrazoles, like all laboratory chemicals, require careful handling. The following guidelines are synthesized from standard safety data sheets for pyrazole derivatives.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[7][8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[7][8] Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[7]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Spills and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Exemplary Synthetic Protocol: The Vilsmeier-Haack Reaction

For researchers requiring custom synthesis or derivatives, the Vilsmeier-Haack reaction is a well-documented and effective method for formylating pyrazole precursors to generate pyrazole-4-carbaldehydes.[10][11][12][13] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

VilsmeierHaack reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at low temp) substrate_add 2. Add Pyrazole Precursor to the reagent reagent_prep->substrate_add reaction 3. Heat Reaction Mixture (e.g., 70-90°C) substrate_add->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Purify Product (Column Chromatography) workup->purification product Final Product: Pyrazole-4-carbaldehyde purification->product

Sources

Methodological & Application

Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic pathway involves the initial formation of the pyrazole core via cyclocondensation of (2-methoxyphenyl)hydrazine with a malondialdehyde equivalent, followed by regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This document offers detailed, field-proven protocols, mechanistic insights, and guidance on purification and characterization, designed to enable researchers to reliably synthesize this key intermediate.

Introduction

Pyrazole-4-carbaldehydes are a class of heterocyclic compounds of significant interest in drug discovery and development. The aldehyde functionality serves as a versatile handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the synthesis of complex molecular architectures. Specifically, the 1-(2-methoxyphenyl) substituent can influence the molecule's conformational preferences and electronic properties, making it a desirable scaffold for the development of novel therapeutic agents and functional materials.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group with high regioselectivity. For 1-substituted pyrazoles, the formylation predominantly occurs at the C4 position, driven by the electronic nature of the pyrazole ring.[4]

This guide details a robust and reproducible two-step synthesis of this compound, commencing with the synthesis of the pyrazole precursor followed by its formylation.

Synthetic Strategy Overview

The overall synthetic route is depicted below. The first step involves the synthesis of the precursor, 1-(2-methoxyphenyl)-1H-pyrazole, through the acid-catalyzed condensation of (2-methoxyphenyl)hydrazine with 1,1,3,3-tetraethoxypropane, a stable and commercially available equivalent of the unstable malondialdehyde. The subsequent step is the Vilsmeier-Haack formylation to yield the target aldehyde.

Synthesis_Overview cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Methoxyphenylhydrazine C 1-(2-methoxyphenyl)-1H-pyrazole A->C H+ cat. B 1,1,3,3-Tetraethoxypropane B->C D 1-(2-methoxyphenyl)-1H-pyrazole F This compound D->F 1. Vilsmeier Reagent 2. Aqueous Workup E POCl3, DMF E->F

Figure 1: Two-step synthesis of the target compound.

PART 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

The formation of the pyrazole ring is achieved through the well-established reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[5] In this protocol, 1,1,3,3-tetraethoxypropane serves as a stable and easy-to-handle precursor to malondialdehyde. The reaction proceeds via an acid-catalyzed condensation followed by cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Methoxyphenyl)hydrazine hydrochloride174.6310.0 g0.057
1,1,3,3-Tetraethoxypropane220.3113.9 mL (12.6 g)0.057
Ethanol (absolute)46.07100 mL-
Concentrated Hydrochloric Acid (HCl)36.46~2 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Diethyl Ether74.12For extraction-
Anhydrous Magnesium Sulfate (MgSO₄)120.37For drying-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methoxyphenyl)hydrazine hydrochloride (10.0 g, 0.057 mol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the hydrazine salt.

  • Add 1,1,3,3-tetraethoxypropane (13.9 mL, 0.057 mol) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (~2 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:4).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-(2-methoxyphenyl)-1H-pyrazole as a pale yellow oil or low-melting solid.

PART 2: Vilsmeier-Haack Formylation of 1-(2-methoxyphenyl)-1H-pyrazole

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the regioselective introduction of a formyl group onto the pyrazole ring. The mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole then attacks this electrophile, leading to the formation of an intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.

Mechanistic Insight

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrazole 1-(2-methoxyphenyl)-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Hydrolysis Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Intermediate

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(2-methoxyphenyl)-1H-pyrazole174.205.0 g0.02871.0
N,N-Dimethylformamide (DMF, anhydrous)73.0920 mL--
Phosphorus oxychloride (POCl₃)153.333.9 mL (6.6 g)0.04311.5
Dichloromethane (DCM, anhydrous)84.9350 mL--
Ice-As needed--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Ethyl Acetate88.11For extraction--
Hexane86.18For chromatography--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04For drying--

Procedure:

  • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (3.9 mL, 0.0431 mol) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (5.0 g, 0.0287 mol) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient, e.g., from 1:9 to 3:7) to yield this compound as a solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the compound. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around δ 9.8-10.1 ppm.

  • Infrared (IR) Spectroscopy: To identify the carbonyl group of the aldehyde, which typically shows a strong absorption band around 1670-1690 cm⁻¹.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]

Troubleshooting and Safety Considerations

  • Vilsmeier-Haack Reagent Formation: This step is exothermic and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The addition of POCl₃ should be slow and at a low temperature to control the reaction.

  • Work-up: The quenching of the reaction mixture with ice and water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.

  • Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. N,N-Dimethylformamide is a skin and eye irritant. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and have been designed to be accessible to researchers with a standard organic chemistry laboratory setup. By following the detailed procedures and safety precautions, scientists can confidently synthesize this versatile building block for their research in drug discovery and materials science.

References

  • Varvuolytė, G.; Bieliauskas, A.; Kleižienė, N.; Šačkus, A. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank2021 , 2021, M1204. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies2018 , 2, 134-143. [Link]

  • Li, Y.; Wang, Y.; Liu, X.; Feng, C. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules2011 , 16, 9475-9485. [Link]

  • Varvuolytė, G.; Bieliauskas, A.; Kleižienė, N.; Šačkus, A. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Abdellatif, K. R. A.; Fadaly, W. A. A.; Kamel, G. M. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules2018 , 23, 112. [Link]

  • Request PDF. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Popov, A. V.; Kobelevskaya, V. A.; Larina, L. I.; Rozentsveig, I. B. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc2019 , v, 24-35. [Link]

  • ChemTube3D. Pyrrole - The Vilsmeier Reaction. [Link]

  • Chemsrc. This compound. [Link]

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Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[2][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes are exceptionally valuable synthetic intermediates.[4] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the rapid diversification of compound libraries for drug discovery programs.[5][6]

The Vilsmeier-Haack reaction stands as a powerful and widely adopted method for the introduction of a formyl group (–CHO) onto electron-rich heterocyclic systems.[7] This reaction offers a direct and efficient pathway to pyrazole-4-carbaldehydes, typically exhibiting high regioselectivity for the C4 position of the pyrazole ring.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Vilsmeier-Haack formylation of pyrazoles.

Theoretical Framework: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[8] The key electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10]

1. Formation of the Vilsmeier Reagent:

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11] This process is exothermic and requires careful temperature control.[8]

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate->Vilsmeier_Reagent Elimination

Caption: Formation of the electrophilic Vilsmeier reagent.

2. Electrophilic Attack and Formylation:

The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible position in many substituted pyrazoles. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to afford the final pyrazole-4-carbaldehyde.[8][10]

Formylation_Mechanism Pyrazole Pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex Electrophilic Attack at C4 Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (Work-up)

Caption: Mechanism of Vilsmeier-Haack formylation of pyrazole.

Factors Influencing Regioselectivity and Reactivity:

  • Electronic Effects: The pyrazole ring is an electron-rich heterocycle, making it amenable to electrophilic substitution. Electron-donating groups on the pyrazole ring will further activate it towards formylation, while strong electron-withdrawing groups can decrease its reactivity, sometimes requiring more forcing conditions like higher temperatures.[1]

  • Steric Hindrance: Formylation generally occurs at the least sterically hindered position. For most 1,3- and 1,5-disubstituted pyrazoles, the C4 position is the most accessible.

  • Substrate Type: The reaction is not limited to pre-formed pyrazoles. A highly effective variation involves the reaction of hydrazones with the Vilsmeier reagent, which first induces cyclization to form the pyrazole ring, followed by formylation in a one-pot process.[4][12]

Experimental Protocols

Safety Precautions: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[8] The Vilsmeier reagent is moisture-sensitive. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction is highly exothermic and must be performed with extreme care.[13]

Protocol 1: Formylation of a Pre-synthesized Pyrazole

This protocol describes the formylation of a generic 1,3-disubstituted pyrazole.

Materials:

  • 1,3-disubstituted pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (can be used as both reagent and solvent).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 - 3.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. The Vilsmeier reagent may precipitate as a white or yellow solid.[14]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the 1,3-disubstituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-90 °C) depending on the reactivity of the pyrazole substrate.[4][5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[8]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the crushed ice.[8]

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a cold NaOH solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄ or Na₂SO₄.[15]

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[15]

Protocol 2: One-Pot Cyclization and Formylation from a Hydrazone

This protocol is particularly useful for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes from the corresponding ketone hydrazones.[4]

Materials:

  • Aryl or alkyl methyl ketone hydrazone (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (typically 3.0 - 5.0 eq)

  • (Other materials are as listed in Protocol 1)

Procedure:

  • Vilsmeier Reagent Preparation:

    • Prepare the Vilsmeier reagent as described in Protocol 1, Step 1, using a larger excess of POCl₃ (3.0 - 5.0 eq) relative to the hydrazone.

  • Cyclization and Formylation:

    • Add the hydrazone (1.0 eq), either neat or dissolved in a small amount of anhydrous DMF, to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for several hours (e.g., 4-7 hours).[4][5] Monitor the reaction by TLC.

  • Work-up, Isolation, and Purification:

    • Follow the procedures outlined in Protocol 1, Steps 3 and 4.

Data Presentation and Characterization

The successful synthesis of pyrazole-4-carbaldehydes should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Conditions and Yields

Pyrazole SubstrateReagent Ratio (POCl₃:Substrate)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazole2:1120255[16]
1-Phenyl-3-aryl Hydrazones3:180-904Good[4]
Substituted Phenyl HydrazonesN/ARoom Temp3Excellent[5]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneN/A705-6Good[5]

Table 2: Expected Spectroscopic Data for a Typical Pyrazole-4-carbaldehyde

Spectroscopic TechniqueCharacteristic FeatureExpected Range/Value
¹H NMR Aldehyde proton (-CHO)δ 9.8 - 10.2 ppm (singlet)
Pyrazole ring protonsδ 7.8 - 8.5 ppm (singlets)
¹³C NMR Aldehyde carbonyl carbonδ 183 - 195 ppm
Pyrazole ring carbonsδ 110 - 155 ppm
FT-IR Aldehyde C=O stretch1670 - 1700 cm⁻¹

Note: Exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the pyrazole ring.[15][17]

Troubleshooting and Field-Proven Insights

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Reagents_OK->Start No (Use fresh/dry reagents) Substrate_Reactive Is Substrate Sufficiently Reactive? Reagents_OK->Substrate_Reactive Yes Increase_Conditions Increase Temperature / Reaction Time / Reagent Excess Substrate_Reactive->Increase_Conditions No Workup_Issue Review Work-up Procedure Substrate_Reactive->Workup_Issue Yes Increase_Conditions->Start Re-run Reaction Gentle_Quench Was Quench Controlled and Neutralization Thorough? Workup_Issue->Gentle_Quench Gentle_Quench->Workup_Issue No (Improve work-up technique) Optimize_Extraction Optimize Extraction (e.g., use brine, more extractions) Gentle_Quench->Optimize_Extraction Yes Success Product Isolated Optimize_Extraction->Success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

  • No Reaction or Low Conversion:

    • Cause: Insufficiently reactive pyrazole (e.g., presence of strong electron-withdrawing groups), poor quality or wet reagents.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. For less reactive substrates, increase the reaction temperature, prolong the reaction time, or use a larger excess of the Vilsmeier reagent.[16]

  • Formation of Multiple Products:

    • Cause: Lack of regioselectivity or side reactions. Some substrates may undergo formylation at multiple positions if electronic and steric factors are not strongly directing.

    • Solution: Modify the substituents on the pyrazole ring to enhance regioselectivity. Careful optimization of reaction temperature may also improve selectivity.

  • Difficulty in Product Isolation:

    • Cause: The formylated pyrazole may have some water solubility. Emulsion formation during extraction can also be an issue.[8]

    • Solution: During the work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent.[8]

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes, which are critical building blocks in modern drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable intermediates. The protocols and insights provided in this guide are intended to empower scientists to successfully implement and optimize this important transformation in their synthetic endeavors.

References

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  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

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Protocol and Application Notes for the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Vilsmeier-Haack reaction is a robust and versatile formylation method crucial for the synthesis of heterocyclic aldehydes, which are pivotal intermediates in drug discovery and materials science. This document provides a comprehensive guide for the synthesis of pyrazole-4-carbaldehydes, targeting researchers and drug development professionals. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. The causality behind experimental choices is explained to empower scientists to adapt and refine the protocol for various substituted pyrazole substrates.

Scientific Foundation: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution onto the pyrazole ring, followed by hydrolysis.[3][4]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][6] This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻).[4][7] This step is exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition.[8]

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring system is an electron-rich heterocycle, making it amenable to electrophilic substitution.[9] The electron density within the ring is not uniform; calculations and experimental evidence show that the C4 position has the highest electron density.[10][11] This is because the two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions.[9] Consequently, the Vilsmeier reagent, a weak electrophile, preferentially attacks the C4 position.[11][12] This inherent electronic property provides the high regioselectivity crucial for this synthesis. The attack disrupts the aromaticity of the pyrazole ring, forming an iminium ion intermediate which is then stabilized by deprotonation, restoring aromaticity.[2]

Hydrolysis to Yield the Aldehyde

The final step is the hydrolysis of the aryl iminium intermediate during the aqueous work-up.[2] This is typically achieved by carefully quenching the reaction mixture with ice or cold water, which hydrolyzes the iminium salt to the desired pyrazole-4-carbaldehyde.[6]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ (Activation) POCl3 POCl₃ Pyrazole Pyrazole Substrate Iminium_Intermediate Iminium Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Attack at C4) Final_Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Detailed Experimental Protocol

This protocol is a robust starting point for the formylation of various pyrazole substrates. Optimization may be required depending on the specific electronic and steric properties of the starting material.

Reagents and Equipment
  • Reagents: Substituted Pyrazole, Phosphorus oxychloride (POCl₃, reagent grade), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous, optional solvent), Crushed Ice, Saturated Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc) or Dichloromethane (for extraction), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Silica Gel for column chromatography.

  • Equipment: Flame-dried, two-necked round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice bath, nitrogen/argon inlet, condenser, standard glassware for work-up and purification, rotary evaporator, TLC plates.

Safety Precautions
  • Critical: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in a highly exothermic reaction.[6][8] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The Vilsmeier reagent is moisture-sensitive.[8] The reaction must be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • The quenching step is highly exothermic. The reaction mixture must be added slowly to a large excess of crushed ice with vigorous stirring to manage heat release.

Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent

  • Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Add anhydrous DMF (e.g., 6.0 equiv.) to the flask and cool it to 0 °C using an ice bath.

  • Slowly add POCl₃ (e.g., 4.0 equiv.) dropwise to the stirred DMF via the dropping funnel over 10-15 minutes.[13] Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The Vilsmeier reagent will form, often appearing as a colorless to pale yellow solid or viscous liquid.[14]

Part B: Formylation Reaction 5. Dissolve the pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF. 6. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 7. After the addition is complete, allow the reaction to warm to room temperature and then heat to the target temperature (typically 70-120 °C).[13][15] The optimal temperature and time depend heavily on the substrate's reactivity (see Table 1). 8. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it in a separate vial with a saturated NaHCO₃ solution, extract with EtOAc, and spot the organic layer on a TLC plate.

Part C: Work-up and Purification 9. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath. 10. Crucial Quench Step: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice.[8] 11. Neutralize the acidic solution to a pH of ~7-8 by slowly adding a saturated solution of Na₂CO₃ or NaHCO₃.[13] Be cautious of gas evolution (CO₂). 12. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). 13. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator. 15. Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure pyrazole-4-carbaldehyde.

Caption: Experimental workflow for pyrazole-4-carbaldehyde synthesis.

Optimization, Scope, and Troubleshooting

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions.

Reaction Parameter Optimization
ParameterRecommendation & Rationale
Reagent Stoichiometry A significant excess of both DMF (solvent) and POCl₃ (activator) is often required. A molar ratio of Pyrazole:DMF:POCl₃ of 1:6:4 has been shown to be optimal for some substrates, driving the reaction to completion.[13] Using less can result in poor conversion.[13][16]
Temperature Substrate dependent. Electron-rich pyrazoles may react at lower temperatures (e.g., 70 °C), while less reactive substrates often require higher temperatures (up to 120 °C or more).[2][13] Starting around 70-80 °C and increasing if no conversion is observed is a good strategy.
Reaction Time Typically ranges from 2 to 10 hours.[14][15] Reaction progress should be monitored by TLC to avoid decomposition from prolonged heating after completion. Microwave-assisted protocols can dramatically reduce reaction times to minutes.[17][18]
Substrate Scope The reaction works best on pyrazoles with electron-donating groups (EDGs). Pyrazoles bearing strong electron-withdrawing groups (EWGs) on the ring may show low reactivity or fail to react entirely, as the ring is deactivated towards electrophilic attack.[13]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
No or Low Conversion 1. Insufficiently activated pyrazole ring (EWGs).2. Reaction temperature too low.3. Decomposed Vilsmeier reagent (moisture contamination).4. Insufficient excess of reagents.1. This method may not be suitable; consider alternative formylation techniques.2. Incrementally increase the reaction temperature (e.g., to 100-120 °C).[13]3. Ensure all glassware is flame-dried and reagents are anhydrous.4. Increase the molar ratio of DMF and POCl₃.[13][16]
Multiple Products / Side Reactions 1. Reaction temperature too high or time too long.2. Substrate instability under acidic conditions.1. Reduce temperature and monitor closely by TLC to stop the reaction upon completion.2. Attempt the reaction at the lowest possible temperature that affords a reasonable reaction rate.
Difficulty Isolating Product 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility in the aqueous phase. Perform multiple extractions.[8]2. Add a small amount of brine or pass the mixture through a pad of Celite.

Characterization of the Final Product

The identity and purity of the synthesized pyrazole-4-carbaldehyde should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the aldehyde proton (~9-10 ppm) and the regiochemistry of the substitution.

  • FT-IR Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1670-1700 cm⁻¹) and C-H stretch (~2720-2820 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc. [URL: https://www.chemicalbook.
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  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [URL: https://www.quora.
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  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra04309f]
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  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. [URL: https://www.benchchem.com/technical-support-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [URL: https://jkscientific.com/en/named-reaction/Vilsmeier-Haack-Reaction-26]
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [URL: https://stmjournals.com/index.php/JoCA/article/view/10654]
  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. [URL: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-vilsmeier-haack-reagents-dmf-pocl-vs-dmf-oxalyl-chloride]
  • BenchChem. (2025). Vilsmeier-Haack Reaction Workup. [URL: https://www.benchchem.com/technical-support-center/vilsmeier-haack-reaction-workup]
  • Bakr F. Abdel-Wahab, et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.researchgate.net/publication/283488734_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. [URL: https://www.benchchem.com/technical-support-center/comparative-study-of-synthesis-routes-for-substituted-pyrazole-4-carbaldehydes]
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Bardin/368846395b28784196144e056a29d5b0c950c406]
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [URL: https://www.chemmethod.com/article_146209.html]
  • International Journal of Pharma and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://ijpcbs.com/files/volume3-issue1/1.pdf]
  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. [URL: https://www.researchgate.net/publication/280931557_Synthesis_and_reactions_of_pyrazole-4-carbaldehydes]
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [URL: https://sciforum.
  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. [URL: https://www.researchgate.net/publication/250029704_Microwave-assisted_Vilsmeier-Haack_synthesis_of_Pyrazole-4-carbaldehydes]
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [URL: https://www.researchgate.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [URL: https://www.mt.com/ch/en/home/library/applications/L1_autochem-applications/L2_reaction-analysis/thermal-hazards-vilsmeier-haack-reaction.html]
  • Biosynth. (n.d.). 1H-Pyrazole-4-carbaldehyde. [URL: https://www.biosynth.com/p/FP12071/1h-pyrazole-4-carbaldehyde]
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5130673]
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  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [URL: https://bibliomed.org/med/sites/default/files/article_files/ijpr-v10i2-13.pdf]
  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [URL: https://www.researchgate.net/publication/231498197_Thermal_Hazards_of_the_Vilsmeier-Haack_Reaction_on_NN-Dimethylaniline]
  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10504780/]

Sources

Application Notes & Protocols: A Guide to Alternative Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-4-carbaldehydes are pivotal intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a diverse array of bioactive compounds and functional materials. The classical Vilsmeier-Haack reaction has long been the conventional method for their preparation. However, the need for milder conditions, improved substrate tolerance, and greener methodologies has driven the exploration of alternative synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of alternative routes to pyrazole-4-carbaldehydes. We will explore the nuances of the Duff reaction, the Rieche formylation, palladium-catalyzed carbonylation, and a multi-step approach involving the reduction of carboxylic acid derivatives, offering detailed protocols, mechanistic insights, and a comparative assessment to inform strategic synthetic planning.

Introduction: The Synthetic Value of Pyrazole-4-carbaldehydes and the Quest for Alternatives

The pyrazole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The formyl group at the C4 position of the pyrazole ring is a particularly valuable functional handle, enabling a multitude of subsequent chemical transformations such as condensations, oxidations, and participation in multicomponent reactions.[1] This versatility allows for the construction of complex molecular architectures and the fine-tuning of pharmacological profiles.

The Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the most established method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2] While effective, this reaction often involves harsh, corrosive reagents and can be unsuitable for substrates bearing sensitive functional groups. This limitation has spurred the development of alternative synthetic pathways that offer distinct advantages in terms of reaction conditions, substrate scope, and environmental impact. This guide will serve as a technical resource, detailing these alternatives to empower chemists with a broader toolkit for the synthesis of these crucial building blocks.

The Vilsmeier-Haack Reaction: A Benchmark for Comparison

To appreciate the alternative routes, it is essential to understand the benchmark. The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of pyrazoles, particularly those with electron-donating substituents.[1] The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then attacks the electron-rich C4 position of the pyrazole ring.

General Reaction Scheme

The overall transformation can be depicted as follows:

Vilsmeier_Haack_General cluster_reactants Reactants cluster_products Product Pyrazole Substituted Pyrazole Product Pyrazole-4-carbaldehyde Pyrazole->Product Vilsmeier-Haack Reaction Reagents POCl₃, DMF

Caption: General scheme of the Vilsmeier-Haack reaction for pyrazole formylation.

Mechanistic Insight

The mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reagent Formation Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack by Pyrazole Pyrazole Pyrazole Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Aromatization Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O Workup

Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.

Alternative Synthetic Routes

The following sections detail viable alternatives to the Vilsmeier-Haack reaction, each with its own set of advantages and ideal applications.

The Duff Reaction: A Classic Alternative for Phenolic and Electron-Rich Pyrazoles

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[1][3] It is particularly effective for electron-rich substrates, including phenols, and can be applied to pyrazoles, especially those sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[1] A notable advantage is the use of less corrosive and hazardous reagents compared to POCl₃.[4] However, the Duff reaction is generally less efficient, often requiring higher temperatures and longer reaction times, which can result in lower yields.[1]

The reaction mechanism is complex but is understood to involve the in-situ generation of an electrophilic iminium species from the protonated HMTA. This electrophile then attacks the aromatic ring.[3]

Duff_Mechanism Duff Reaction Mechanism HMTA HMTA + Acid (H⁺) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Generation of Electrophile Adduct Adduct Formation Iminium_Ion->Adduct Electrophilic Attack Pyrazole Pyrazole Benzylamine_Int Benzylamine Intermediate Adduct->Benzylamine_Int Product Pyrazole-4-carbaldehyde Benzylamine_Int->Product Hydrolysis Hydrolysis Acidic Hydrolysis

Caption: Simplified mechanism of the Duff formylation reaction.

This protocol is adapted from the work of de Oliveira et al.[4]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-phenyl-1H-pyrazole (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Carefully add trifluoroacetic acid (TFA) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Rieche Formylation: A Milder Electrophilic Approach

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5][6] This method is a variant of the Friedel-Crafts acylation and is effective for electron-rich aromatic and heterocyclic compounds.[3] The reaction conditions are generally milder than the Vilsmeier-Haack reaction, and it can offer high regioselectivity, particularly for ortho-formylation of phenols.[7]

The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that is then attacked by the electron-rich pyrazole ring.

Rieche_Formylation_Mechanism Rieche Formylation Mechanism DCMME Dichloromethyl methyl ether Electrophile Activated Electrophile [Cl₂CHOMe-TiCl₄] DCMME->Electrophile LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Electrophile SigmaComplex Sigma Complex Electrophile->SigmaComplex Electrophilic Attack Pyrazole Pyrazole Intermediate Intermediate SigmaComplex->Intermediate Loss of HCl Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Proposed mechanism for the Rieche formylation of pyrazole.

This is a generalized protocol based on the formylation of similar electron-rich aromatic compounds.[7]

Materials:

  • Substituted pyrazole

  • Anhydrous dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Saturated aqueous ammonium chloride solution

  • 0.1 N HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the pyrazole substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise and continue stirring at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, separate the organic phase, and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Palladium-Catalyzed Carbonylation: A Modern Approach

Palladium-catalyzed carbonylation reactions represent a powerful and modern method for the introduction of a formyl group. This approach typically involves the reaction of a halopyrazole (e.g., 4-iodopyrazole or 4-bromopyrazole) with a source of carbon monoxide, such as synthesis gas (CO/H₂) or a CO surrogate like formic acid, in the presence of a palladium catalyst and a suitable ligand.[2][8] This method offers excellent functional group tolerance and can be performed under relatively mild conditions.

The catalytic cycle generally involves oxidative addition of the halopyrazole to a Pd(0) species, followed by CO insertion to form a pyrazoloyl-palladium complex. Reductive elimination with a hydride source then yields the pyrazole-4-carbaldehyde and regenerates the Pd(0) catalyst.[9]

Palladium_Catalysis_Cycle Palladium-Catalyzed Formylation Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert PdII_Acyl Acyl-Pd(II)-X CO_Insert->PdII_Acyl Red_Elim Reductive Elimination PdII_Acyl->Red_Elim Red_Elim->Pd0 Product Aryl-CHO Red_Elim->Product ArylHalide Aryl-X ArylHalide->OxAdd CO CO CO->CO_Insert Hydride [H⁻] Hydride->Red_Elim Carboxylic_Acid_Route_Workflow Synthesis from Carboxylic Acid Ester Ester Pyrazole-4-carboxylic acid ester Reduction Reduction (e.g., DIBAL-H, -78 °C) Ester->Reduction Alcohol Pyrazol-4-ylmethanol Reduction->Alcohol Oxidation Oxidation (e.g., PCC, MnO₂) Alcohol->Oxidation Aldehyde Pyrazole-4-carbaldehyde Oxidation->Aldehyde

Sources

Application Notes & Protocols: 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic pyrazole core, an electrophilic formyl group for diverse derivatization, and a sterically influential methoxyphenyl substituent—make it an intermediate of significant interest. This guide provides a comprehensive overview of its synthesis and details field-proven protocols for its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research. We will explore its utility in Knoevenagel and Claisen-Schmidt condensations, Schiff base formation, and multicomponent reactions, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of Pyrazole-4-Carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a formyl group at the 4-position of the pyrazole ring creates a powerful synthetic handle. This aldehyde functionality is an electrophilic linchpin, enabling a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.

This compound, the subject of this guide, offers specific advantages:

  • The Aldehyde Group: A versatile functional group for derivatization.

  • The Pyrazole Ring: An electron-rich aromatic system that influences the reactivity of the aldehyde and contributes to the biological profile of the final molecule.

  • The 2-Methoxyphenyl Group: This substituent at the N1 position influences the molecule's conformation and can engage in further interactions, providing a handle to fine-tune the steric and electronic properties of derivatives.

This document serves as a practical guide for leveraging this intermediate in key synthetic transformations.

Synthesis of the Core Intermediate: Vilsmeier-Haack Formylation

The most direct and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5][6]

Synthesis Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF DMF (Solvent & Reagent) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier  0 °C POCl3 POCl₃ (Activator) POCl3->Vilsmeier Mix Reaction Mixture Vilsmeier->Mix Start 1-(2-methoxyphenyl)-1H-pyrazole Start->Mix  Add to Vilsmeier Reagent Product 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Mix->Product  Heat (e.g., 80-90°C)  Work-up & Purify

Caption: Vilsmeier-Haack synthesis of the title compound.

Detailed Synthesis Protocol

Materials:

  • 1-(2-methoxyphenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (3 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

    • Rationale: The reaction between DMF and POCl₃ is highly exothermic. Slow addition is critical to prevent uncontrolled temperature rise and decomposition of the reagent. The reaction must be done under an inert atmosphere as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.[7]

  • After the addition is complete, stir the resulting viscous, white mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Formylation: Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.

    • Scientist's Note: Neutralization must be performed slowly and with cooling, as it is an exothermic process that releases CO₂ gas.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Expected Results & Characterization
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Yield 70-85% (typical)
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, -CHO), 8.2-8.4 (s, 2H, pyrazole-H), 7.0-7.8 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~185 (CHO), 155 (C-O), 142, 133 (pyrazole-C), 118-132 (Ar-C), 56 (-OCH₃)
IR (KBr, cm⁻¹) ~1670-1690 (C=O stretch of aldehyde)

Application Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile precursors for synthesizing a variety of heterocyclic systems through subsequent cyclization reactions.[9][10]

Knoevenagel Condensation Mechanism

Caption: General mechanism of the Knoevenagel condensation.

Protocol: Synthesis of 2-((1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~2 drops) to the solution.

    • Rationale: Piperidine acts as a weak base, sufficient to deprotonate the highly acidic methylene protons of malononitrile to generate the nucleophilic carbanion without promoting side reactions with the aldehyde.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, with a precipitate forming within 30-60 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Work-up: Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum to obtain the pure 2-((1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Data for Representative Knoevenagel Products
Active Methylene CompoundProduct StructureTypical Yield
Malononitrile2-((1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile>90%
Barbituric Acid5-((1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione>85%
Ethyl CyanoacetateEthyl 2-cyano-3-(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)acrylate>80%

Application Protocol: Schiff Base Formation

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental reaction for installing carbon-nitrogen double bonds.[11][12] Pyrazole-derived Schiff bases are of high interest in drug discovery, as the imine linkage can be crucial for receptor binding and the overall biological activity profile of the molecule.[11][13]

Protocol: Synthesis of a Pyrazole-Aniline Schiff Base

Materials:

  • This compound (1.0 mmol)

  • Aniline (or a substituted aniline) (1.0 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (15 mL)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the selected aniline (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Rationale: The reaction is acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold ethanol and dry under vacuum.

Application Protocol: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity.[9][14][15] Pyrazole aldehydes are excellent substrates for MCRs, particularly in the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities.[10]

Workflow for Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

G R1 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde OnePot One-Pot Reaction Vessel (Ethanol, Reflux) R1->OnePot R2 Malononitrile R2->OnePot R3 Ethyl Acetoacetate R3->OnePot R4 Hydrazine Hydrate R4->OnePot Catalyst Catalyst (e.g., Piperidine) Catalyst->OnePot Product Substituted Pyrano[2,3-c]pyrazole OnePot->Product  Sequential Knoevenagel,  Michael Addition,  & Cyclization

Caption: A four-component, one-pot pyranopyrazole synthesis.

Protocol: One-Pot Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Piperidine (catalytic, ~0.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (20 mL).

  • Add piperidine (~4-5 drops) as a catalyst.

  • Reflux the mixture with stirring for 3-5 hours. Monitor the reaction by TLC.

    • Mechanistic Insight: The reaction proceeds through a cascade of events. First, a Knoevenagel condensation occurs between the aldehyde and malononitrile. Simultaneously, ethyl acetoacetate and hydrazine condense to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the Knoevenagel product, followed by intramolecular cyclization and tautomerization, yields the final fused heterocyclic product.[9][10]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure pyrano[2,3-c]pyrazole derivative.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: All protocols should be carried out by trained personnel in a suitable laboratory setting. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]

  • MDPI. (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available from: [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • PMC - PubMed Central. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Available from: [Link]

  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

  • STM Journals. (n.d.). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Available from: [Link]

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The Formyl Group in Pyrazole-4-carbaldehydes: A Gateway to Molecular Diversity and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Synthetic Transformations, Mechanistic Insights, and Practical Protocols

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs. Among functionalized pyrazoles, pyrazole-4-carbaldehydes are exceptionally versatile building blocks. The formyl group at the C4 position, an electron-withdrawing yet highly reactive center, serves as a linchpin for a vast array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.

This guide provides a comprehensive exploration of the key reactions involving the formyl group of pyrazole-4-carbaldehydes. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind experimental choices, offering field-proven insights to ensure procedural success and troubleshoot potential challenges. Each protocol is designed as a self-validating system, grounded in authoritative scientific literature to uphold the highest standards of technical accuracy.

The Pivotal Role of Pyrazole-4-carbaldehydes

The pyrazole ring is an aromatic diazole with two adjacent nitrogen atoms, contributing to its unique electronic properties. The formyl group at the C4 position is typically introduced via the Vilsmeier-Haack reaction on a corresponding pyrazole precursor.[1][2] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent (a chloroiminium salt formed from POCl₃ and DMF), which regioselectively targets the electron-rich C4 position.[3] The resulting aldehyde is a stable, crystalline solid that acts as a launchpad for diverse functionalization strategies. The electrophilic carbon of the aldehyde and the adjacent acidic α-proton (if present on a substituent) offer dual sites for reactivity.

Key Reactions of the Formyl Group: A Practical Compendium

The reactivity of the formyl group can be broadly categorized into several classes of transformations, each offering a unique pathway to novel pyrazole derivatives.

Carbon-Carbon Bond Forming Reactions

These reactions are fundamental for extending the carbon skeleton and introducing new structural motifs.

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is highly efficient for pyrazole-4-carbaldehydes, leading to the formation of electron-deficient alkenes which are valuable Michael acceptors and precursors for various heterocycles.

Mechanistic Insight: The reaction is typically initiated by the deprotonation of the active methylene compound by a base (e.g., ammonium carbonate, piperidine) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. The use of an aqueous ethanol mixture represents a green and efficient medium for this transformation.

Knoevenagel_Condensation cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Work-up PCHO Pyrazole-4-carbaldehyde Reaction Condensation & Dehydration PCHO->Reaction AMC Active Methylene Compound (e.g., Malononitrile) AMC->Reaction Catalyst Ammonium Carbonate (20 mol%) Catalyst->Reaction Catalysis Solvent Water:Ethanol (1:1) Reflux Solvent->Reaction Medium Product Substituted Alkene (Knoevenagel Product) Reaction->Product Formation Workup Cooling, Filtration, Washing with Water Product->Workup Isolation

Protocol: Green Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile

  • Materials: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (0.2 mmol, 20 mol%), water, ethanol.

  • Procedure:

    • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.

    • Stir the mixture for 3-5 minutes to ensure homogeneity.

    • Add ammonium carbonate (20 mol%) to the flask.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). Reaction times are typically short (3-20 minutes).

    • Upon completion, allow the mixture to cool to room temperature.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the pure product.

  • Trustworthiness: This method is advantageous due to its speed, use of a mild and inexpensive catalyst, and environmentally benign solvent system, often providing high yields (typically >90%).[4]

Substrate (Pyrazole-4-carbaldehyde)Active Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
1,3-Diphenyl-Malononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)595[4]
1-Phenyl-3-(4-chlorophenyl)-Malononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)396[4]
1-Phenyl-3-(4-methoxyphenyl)-Malononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)892[4]

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent). This reaction offers excellent control over the location of the newly formed double bond.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then cyclizes to a four-membered oxaphosphetane ring, which subsequently collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction.[5][6] The stereochemical outcome (E/Z isomerism) depends on the stability of the ylide used. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[6]

Protocol: Synthesis of 4-(2-Arylethenyl)pyrazoles (General Procedure)

This protocol involves a two-step sequence starting from the reduction of the pyrazole-4-carbaldehyde.

  • Step 1: Reduction to 4-(Hydroxymethyl)pyrazole

    • Dissolve the pyrazole-4-carbaldehyde (1 eq.) in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).

    • Quench the reaction by slowly adding water, followed by acidification with dilute HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-(hydroxymethyl)pyrazole.

  • Step 2: Conversion to Phosphonium Salt and Wittig Reaction

    • Convert the 4-(hydroxymethyl)pyrazole to the corresponding 4-(chloromethyl)pyrazole using thionyl chloride (SOCl₂).

    • React the chloromethyl derivative with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile at reflux to form the triphenyl(4-pyrazolylmethyl)phosphonium chloride.

    • To a suspension of the phosphonium salt in anhydrous THF at 0 °C, add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide in situ.

    • Add the desired aromatic or heteroaromatic aldehyde (1 eq.) to the ylide solution and allow the reaction to proceed at room temperature.

    • After completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

    • Purify the resulting 4-(2-arylethenyl)pyrazole by column chromatography.

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. This reaction is synthetically valuable as the resulting product can be easily converted into other functional groups, such as nitroalkenes, β-amino alcohols, or α-nitro ketones.[7][8]

Mechanistic Insight: A base abstracts the acidic α-proton from the nitroalkane to generate a resonance-stabilized nitronate anion.[8] This nucleophile then attacks the carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[8] All steps in the Henry reaction are reversible.

Henry_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product PCHO Pyrazole-4-carbaldehyde Attack 2. Nucleophilic Attack PCHO->Attack Nitroalkane Nitroalkane (e.g., Nitromethane) Deprotonation 1. Deprotonation (Nitronate Formation) Nitroalkane->Deprotonation Base Base (e.g., Imidazole) Base->Deprotonation Deprotonation->Attack Nitronate Anion Protonation 3. Protonation Attack->Protonation Alkoxide Intermediate Product β-Nitro Alcohol Protonation->Product

Protocol: Imidazole-Catalyzed Henry Reaction (Solid-State Grinding)

  • Materials: Pyrazole-4-carbaldehyde (1 mmol), nitroalkane (e.g., nitromethane, 5 mmol), imidazole (0.35 mmol).

  • Procedure:

    • In a mortar, combine the aldehyde (1 mmol), nitroalkane (5 mmol), and imidazole (0.35 mmol).

    • Gently grind the mixture with a pestle. The reaction is often initiated by the friction and can be monitored by TLC. The mixture may become a sticky paste.[9]

    • After completion, dilute the mixture with distilled water (10 mL).

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether, 15 mL).

    • Dry the organic layer and concentrate to obtain the β-nitro alcohol, which can be further purified if necessary.

  • Expertise & Experience: This solvent-free grinding method is an environmentally friendly alternative to traditional solution-phase reactions. The excess nitroalkane can act as both reactant and solvent. Imidazole is an effective catalyst for this transformation.[9]

Condensation with Nitrogen Nucleophiles: Schiff Base Formation

The reaction of pyrazole-4-carbaldehydes with primary amines yields imines, commonly known as Schiff bases. These compounds are of immense interest in medicinal chemistry and serve as versatile ligands in coordination chemistry.

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is unstable and readily undergoes dehydration, typically under acidic catalysis, to form the stable C=N double bond of the imine.

Protocol: Synthesis of a Pyrazole-based Schiff Base

  • Materials: A substituted 1-phenyl-1H-pyrazole-4-carbaldehyde (0.5 mmol), a substituted aniline (0.5 mmol), absolute ethanol, glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde (0.5 mmol) in hot absolute ethanol in a round-bottom flask.

    • Add a catalytic amount (1-2 drops) of glacial acetic acid.

    • Add the substituted aniline (0.5 mmol) to the solution.

    • Reflux the reaction mixture for 4-7 hours, monitoring progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Oxidation and Reduction of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid, a key functional group for forming amides, esters, and other derivatives.

Mechanistic Insight (KMnO₄): In a basic medium, the permanganate ion (MnO₄⁻) attacks the aldehyde. The oxidation likely proceeds through a hydrate intermediate formed by the addition of water to the aldehyde.[10] The hydrate, behaving like a secondary alcohol, is then oxidized by KMnO₄ to the carboxylic acid, with the manganese being reduced to manganese dioxide (MnO₂).

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

  • Materials: Pyrazole-4-carbaldehyde (1 eq.), potassium permanganate (KMnO₄), water, and a suitable co-solvent if needed (e.g., acetone or t-butanol).

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde in a mixture of aqueous base (e.g., NaOH solution) and a co-solvent if solubility is an issue.

    • Cool the solution in an ice bath.

    • Slowly add a solution of KMnO₄ in water dropwise with vigorous stirring. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

    • Continue addition until a faint pink color persists, indicating a slight excess of KMnO₄.

    • Stir for an additional hour at room temperature.

    • Quench the excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol.

    • Filter off the MnO₂ precipitate.

    • Acidify the filtrate with cold, dilute HCl to precipitate the pyrazole-4-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Oxidizing AgentTypical ConditionsProductYield (%)Reference
Vanadium Catalyst / H₂O₂30% H₂O₂, 60 °C, 2-3 hPyrazole-4-carboxylic acid85-95[11]
KMnO₄Aqueous base, 0 °C to RTPyrazole-4-carboxylic acidVariable[5]

The reduction of the formyl group to a primary alcohol provides a useful handle for further functionalization, such as ether or ester formation, or as a precursor for the Wittig reaction.

Mechanistic Insight (NaBH₄): Sodium borohydride (NaBH₄) is a mild and selective reducing agent that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the aqueous workup to yield the primary alcohol.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

  • Materials: Pyrazole-4-carbaldehyde (1 eq.), sodium borohydride (NaBH₄, 1.5 eq.), methanol or ethanol.

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde in methanol or ethanol and cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise to control the initial exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 4-(hydroxymethyl)pyrazole.

Troubleshooting and Advanced Considerations

  • Vilsmeier-Haack Reaction: The primary synthesis of the starting material can sometimes be challenging. Strongly electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation. The reaction is also moisture-sensitive, and anhydrous conditions are crucial for success.

  • Steric Hindrance: Bulky substituents near the formyl group can hinder the approach of nucleophiles, potentially requiring longer reaction times, higher temperatures, or more reactive reagents.

  • Competing Reactions: In the Cannizzaro reaction (disproportionation of non-enolizable aldehydes in strong base), which is a potential side reaction under strongly basic conditions, ensure the pyrazole-4-carbaldehyde does not possess α-protons on its substituents to avoid competing aldol-type reactions.

  • Chemoselectivity: When other reducible or oxidizable functional groups are present in the molecule, the choice of reagent is critical. NaBH₄ is preferred for the selective reduction of aldehydes in the presence of esters or carboxylic acids.

Conclusion

The formyl group of pyrazole-4-carbaldehydes is a remarkably versatile functional handle that unlocks a vast chemical space for synthetic exploration. The reactions detailed in this guide—from fundamental C-C bond formations like the Knoevenagel, Wittig, and Henry reactions to crucial functional group interconversions like oxidation, reduction, and imine formation—provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying mechanisms and adhering to meticulously developed protocols, scientists can effectively leverage these transformations to construct novel pyrazole-containing molecules with tailored properties and significant biological potential.

References

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. (2015). The Journal of Organic Chemistry.
  • Henry reaction in environmentally benign methods using imidazole as c
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017).
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  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.
  • How are aldehydes practically oxidised by KMnO4 to carboxylic acids ? (2023). Reddit.
  • Oxidation of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.).
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
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  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH.
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  • NaBH4 Reduction/dehydration of 3 aa. (n.d.).
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
  • recent advances in the synthesis of new pyrazole deriv
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scirp.org.
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Application Notes & Protocols for the Synthesis of Novel Schiff Bases from 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a robust, step-by-step protocol for the synthesis of these target molecules, an exploration of the underlying chemical principles, and methods for their structural elucidation. The information presented herein is intended to equip researchers in drug discovery and organic synthesis with the necessary knowledge to efficiently synthesize and explore this promising class of molecules.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a variety of commercially available drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3] The fusion of a pyrazole ring with the versatile azomethine group (–C=N–) of a Schiff base creates a molecular hybrid with significant therapeutic potential.[4] These compounds have demonstrated a broad spectrum of bioactivities, making them attractive targets for drug development programs.[5][6][7]

The 1-(2-methoxyphenyl) substituent on the pyrazole ring introduces an additional layer of complexity and potential for biological interaction. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacological profile. The synthesis of Schiff bases from this compound, therefore, represents a promising avenue for the discovery of novel therapeutic agents.

Reaction Mechanism and Rationale

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final imine or Schiff base. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack.

Key Considerations for Synthesis:

  • Solvent Selection: The choice of solvent is critical for achieving high yields. Alcohols such as ethanol or methanol are commonly employed as they are good solvents for both the aldehyde and amine starting materials and can facilitate the reaction.[8]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[9]

  • Reaction Conditions: The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step. Reaction progress can be monitored using thin-layer chromatography (TLC).[10]

Experimental Protocol: Synthesis of Schiff Bases

This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from this compound.

Materials and Reagents
ReagentPuritySupplier
This compound≥98%(Specify Source)
Substituted Primary Amine (e.g., Aniline)≥98%(Specify Source)
Absolute EthanolACS Grade(Specify Source)
Glacial Acetic AcidACS Grade(Specify Source)
Ethyl AcetateACS Grade(Specify Source)
HexaneACS Grade(Specify Source)
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired substituted primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v).[10]

  • Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of the pyrazole-based Schiff bases.

Synthesis_Workflow Experimental Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve Pyrazole Aldehyde in Ethanol AddAmine Add Primary Amine Start->AddAmine 1.0 eq. AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst 2-3 drops Reflux Reflux for 4-6 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Precipitate forms Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (NMR, IR, MS) Dry->Characterize

Caption: A flowchart of the synthesis and purification process.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (–CH=N–) in the range of δ 8.0–9.0 ppm.[3][10] The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) from the starting material is also a key indicator.

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150–165 ppm.[10]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1600–1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group.[4] The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) further confirms the reaction's completion.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.

General Reaction Scheme

The chemical transformation is depicted in the following reaction scheme:

Reaction_Scheme General Synthesis of Pyrazole Schiff Bases pyrazole_aldehyde 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde schiff_base Schiff Base pyrazole_aldehyde->schiff_base + R-NH₂ pyrazole_aldehyde->schiff_base Ethanol, Acetic Acid (cat.), Reflux amine R-NH₂ (Primary Amine) water H₂O

Caption: The general reaction for Schiff base formation.

Applications and Future Perspectives

The synthesized pyrazole-based Schiff bases are valuable candidates for various biological screenings. Due to their structural features, they have the potential to exhibit a range of pharmacological activities.[11][12] Researchers are encouraged to explore their efficacy in areas such as:

  • Anticancer Activity: Many pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][13][14]

  • Antimicrobial and Antifungal Activity: The imine linkage in Schiff bases is often associated with antimicrobial properties.[15][16]

  • Anti-inflammatory and Analgesic Effects: The pyrazole core is a well-established pharmacophore for anti-inflammatory drugs.[2]

Further derivatization of the synthesized Schiff bases can also lead to the development of metal complexes with potentially enhanced biological activities.[14][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reactionIncrease reflux time and monitor closely with TLC. Ensure the appropriate amount of catalyst was added.
Starting materials are not purePurify starting materials before use.
Product is an Oil Product may have a low melting point or be impureTry to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purify by column chromatography.
Multiple Spots on TLC Presence of starting materials or byproductsEnsure the reaction has gone to completion. If byproducts are present, purification by column chromatography or recrystallization is necessary.

References

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Semantic Scholar.
  • [PDF] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, characterization of Schiff base Pyrazolone compound.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Chemical and Pharmaceutical Research.
  • a short review of biological and non-biological applications of pyrazole based-schiff bases.
  • (PDF) New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodul
  • Scheme 1. Synthesis of Pyrazole schiff base hybrid.
  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol.

Sources

Application Notes and Protocols: The Strategic Use of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for multi-directional hydrogen bonding, making it an ideal anchor for designing targeted therapeutics.[3] Among the vast family of pyrazole-based synthons, 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable building block.

The strategic placement of its functional groups—the reactive aldehyde at the 4-position and the 2-methoxyphenyl substituent at the N1 position—provides medicinal chemists with a powerful tool for generating molecular diversity. The aldehyde group is a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the systematic exploration of the chemical space around the pyrazole core.[4][5] The 2-methoxyphenyl group, with its specific steric and electronic properties, can facilitate crucial interactions within the binding pockets of biological targets, potentially enhancing potency and selectivity. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its utility in developing novel inhibitors for critical oncogenic signaling pathways.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[6]
Molecular Weight 202.21 g/mol [6]
Appearance Solid[6]
InChI Key XMYPVLUGOKWAFL-UHFFFAOYSA-N[6]
CAS Number 1013835-99-8

Core Synthesis Protocol: Vilsmeier-Haack Formylation

The most reliable and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][7] This reaction employs a potent electrophilic iminium salt, the "Vilsmeier reagent," to formylate electron-rich heterocyclic systems like pyrazoles.[8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.[10]

Rationale for Method Selection
  • High Regioselectivity: The Vilsmeier-Haack reaction typically shows excellent regioselectivity for the 4-position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.

  • Mild Conditions: The reaction is generally performed under mild conditions, which helps to preserve other functional groups within the molecule.[7]

  • Broad Applicability: This method is effective for a wide range of substituted pyrazoles, making it a robust choice for library synthesis.[11]

Experimental Workflow: Vilsmeier-Haack Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Purification start 2-Methoxyphenylhydrazine + β-Ketoester precursor 1-(2-methoxyphenyl)-1H-pyrazol-5(4H)-one start->precursor Cyclocondensation reaction Formylation of Pyrazole Ring precursor->reaction reagent POCl₃ + Anhydrous DMF (Vilsmeier Reagent Formation) reagent->reaction hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) reaction->hydrolysis product 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde hydrolysis->product purify Column Chromatography product->purify

Caption: Workflow for the synthesis of the target aldehyde.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[5]

Materials:

  • 1-(2-methoxyphenyl)-1H-pyrazol-5(4H)-one (or appropriate pyrazole precursor)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (4 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (3.0 mmol) dropwise to the stirred DMF solution over 15 minutes, ensuring the temperature remains below 5 °C. The formation of the solid, white Vilsmeier reagent will be observed.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. Dissolve the pyrazole precursor (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.

Application in Lead Generation: Targeting the Hedgehog Signaling Pathway

The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma.[12] The Smoothened (SMO) receptor, a key transmembrane protein in this cascade, represents a validated and high-value target for anticancer drug development.[13] The 2-methoxyphenyl motif has been identified as a key pharmacophoric element in some classes of Hh pathway inhibitors. This positions this compound as an excellent starting point for generating novel SMO antagonists.

The Hedgehog Signaling Pathway and Inhibition Strategy

G Hedgehog Signaling Pathway ('OFF' State) cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI->GLI_R Proteolytic Cleavage TargetGenes Target Gene Transcription GLI_R->TargetGenes Repression Hh_Ligand Hedgehog Ligand (Shh) Hh_Ligand->PTCH1 Binds Inhibitor Pyrazole-based SMO Inhibitor Inhibitor->SMO Binds & Inhibits

Caption: Inhibition of the Hedgehog pathway by a SMO antagonist.

In the "off" state, the Patched-1 (PTCH1) receptor inhibits the activity of the Smoothened (SMO) receptor. This allows the Suppressor of Fused (SUFU) protein to sequester the GLI family of transcription factors in the cytoplasm, leading to their cleavage into repressor forms (GLI-R) that prevent gene transcription. When a Hedgehog ligand binds to PTCH1, its inhibition of SMO is relieved. SMO then translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex. Full-length GLI proteins then enter the nucleus and activate the transcription of target genes responsible for cell proliferation and survival.[12] Small molecule inhibitors can bind directly to the SMO receptor, preventing its activation even in the presence of the Hedgehog ligand, thus keeping the pathway switched off.

Protocol for Derivative Synthesis: Claisen-Schmidt Condensation

To rapidly generate a library of potential Hh pathway inhibitors, the aldehyde functionality can be elaborated using a Claisen-Schmidt condensation. This reaction creates chalcone-like structures (α,β-unsaturated ketones), which are themselves a well-known class of bioactive compounds.[4][14]

Rationale for Method Selection
  • Operational Simplicity: The reaction is typically a one-pot synthesis performed under basic conditions at room temperature, making it highly efficient for library generation.[15]

  • Structural Diversity: A wide variety of commercially available acetophenones can be used, allowing for the introduction of diverse aromatic and heterocyclic rings to probe structure-activity relationships (SAR).

  • Proven Bioactivity: The resulting chalcone scaffold is a known pharmacophore for various activities, increasing the probability of identifying active compounds.[14]

Detailed Protocol: Synthesis of a Pyrazole-Chalcone Derivative

Materials:

  • This compound (1.0 mmol)

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone) (1.0 mmol)

  • Ethanol (95%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 40% aqueous solution

  • Ice-cold water

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the selected substituted acetophenone (1.0 mmol) in ethanol (15 mL). Stir the solution until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add the aqueous KOH solution (1.5 mL) dropwise at room temperature. A distinct color change and the formation of a precipitate are typically observed.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting aldehyde using TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water (50 mL). The crude product will precipitate.

  • Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.

Conclusion and Future Directions

This compound is a high-potential building block for the discovery of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group enable the rapid generation of diverse chemical libraries. As demonstrated, derivatization via Claisen-Schmidt condensation provides a direct route to chalcone-like structures poised for evaluation as inhibitors of critical cancer-related signaling pathways like Hedgehog. Further elaboration of the aldehyde through reductive amination or the synthesis of Schiff bases can provide access to other important pharmacophores, underscoring the immense value of this synthon in modern medicinal chemistry programs. The protocols and strategies outlined herein provide a robust framework for researchers to leverage this compound in their drug discovery efforts.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • SciSpace. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Retrieved from [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PubMed Central. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of the PAR-2 Signaling Pathway May Treat Pain and Inflammation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PubMed Central. Retrieved from [Link]

  • Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Retrieved from [Link]

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Development of Pyrazole-Based Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of modern anti-inflammatory therapeutics. Its structural versatility and favorable physicochemical properties have made it a privileged scaffold in medicinal chemistry, leading to the discovery of highly successful drugs. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that has significantly impacted the management of inflammatory conditions such as arthritis.[1][2][3] This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of pyrazole-based anti-inflammatory agents, intended for researchers and professionals in the field of drug development. We will delve into the key mechanisms of action, provide detailed experimental protocols for synthesis and biological testing, and offer insights into the interpretation of results.

PART 1: Mechanisms of Action of Pyrazole-Based Anti-Inflammatory Agents

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key enzymes and signaling pathways involved in the inflammatory cascade.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in anti-inflammatory research.[1][4] COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5]

Many pyrazole-based anti-inflammatory agents, including the blockbuster drug Celecoxib, are designed to be selective inhibitors of COX-2.[1][2][6] This selectivity is achieved by exploiting structural differences in the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1.[7] The bulky side groups often found on pyrazole derivatives can fit into this side pocket, leading to a higher affinity for COX-2 over COX-1.[1][7] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][8]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Produces Prostaglandins Pro-inflammatory Prostaglandins (PGE2) Prostaglandin_H2->Prostaglandins Converted to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Selectively Inhibits

Caption: Mechanism of selective COX-2 inhibition by pyrazole-based agents.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Beyond COX-2, another important target for pyrazole-based anti-inflammatory drugs is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9][10] p38 MAPK is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] The inhibition of p38 MAPK can therefore lead to a broad anti-inflammatory effect. Several pyrazole-containing compounds have been developed as potent and selective inhibitors of p38 MAPK.[9][11][12]

p38_MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines Induces Gene Expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Pyrazole_Inhibitor Pyrazole-based p38 MAPK Inhibitor Pyrazole_Inhibitor->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

PART 2: Synthesis of Pyrazole-Based Anti-Inflammatory Agents

A common and versatile method for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13] The specific substituents on these starting materials can be varied to generate a diverse library of pyrazole compounds for structure-activity relationship (SAR) studies.

General Synthetic Scheme for 1,5-Diarylpyrazoles

The synthesis of 1,5-diarylpyrazoles, a class that includes Celecoxib, often involves the reaction of a substituted phenylhydrazine with a β-diketone.

Pyrazole_Synthesis cluster_reagents Starting Materials cluster_product Product Start Reagents Reagents Hydrazine Substituted Phenylhydrazine Reaction + Hydrazine->Reaction Diketone 1,3-Diketone Diketone->Reaction Pyrazole 1,5-Diarylpyrazole Derivative Reaction->Pyrazole Condensation (e.g., in Ethanol, reflux)

Caption: General synthetic route for 1,5-diarylpyrazole derivatives.

Protocol: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of a representative 1,5-diarylpyrazole, structurally analogous to Celecoxib.

Objective: To synthesize 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-methylphenyl)-1H-pyrazole.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione (1.05 eq) in absolute ethanol (50 mL).

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The acidic conditions generated from the hydrochloride salt of the hydrazine facilitate the condensation reaction with the β-diketone to form the pyrazole ring. Ethanol is a suitable solvent for this reaction, and heating under reflux provides the necessary energy for the reaction to proceed at a reasonable rate.

PART 3: In Vitro Evaluation of Pyrazole-Based Anti-Inflammatory Agents

A series of in vitro assays are essential to characterize the biological activity of newly synthesized pyrazole derivatives.[14][15][16]

COX-1 and COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compounds for the COX isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human COX-1 and COX-2 enzymes.[1]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Assay buffer

Procedure:

  • Enzyme Incubation: Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compounds or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Allow the reaction to proceed for a defined period and then terminate it.

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values by non-linear regression analysis.

Rationale: The amount of PGE₂ produced is directly proportional to the activity of the COX enzymes. By measuring the reduction in PGE₂ production in the presence of the test compounds, their inhibitory potency can be quantified.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.04>2500
Compound X 500.1500
Compound Y 1052
Ibuprofen 5150.33

Table 1. Example data from in vitro COX inhibition assays.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay assesses the ability of the compounds to suppress the production of inflammatory mediators in a more physiologically relevant context.[17][18]

Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.

Rationale: LPS is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This assay determines if the test compounds can interfere with this inflammatory signaling pathway.

PART 4: In Vivo Evaluation of Pyrazole-Based Anti-Inflammatory Agents

In vivo models are essential for evaluating the efficacy and safety of promising compounds in a whole-organism setting.[14][19][20]

Carrageenan-Induced Paw Edema Model in Rats

This is a widely used and well-characterized model of acute inflammation.[19][20][21]

Objective: To assess the in vivo anti-inflammatory activity of the test compounds by measuring the reduction of paw edema induced by carrageenan.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Pletysmometer or digital calipers

Procedure:

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the rats. A standard reference drug (e.g., Indomethacin or Celecoxib) should be used as a positive control.

  • Inflammation Induction: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Rationale: Carrageenan injection induces a local inflammatory response characterized by fluid accumulation (edema). The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory potential.

Conclusion

The pyrazole scaffold continues to be a highly valuable template for the design of novel anti-inflammatory agents. A systematic approach, combining rational design, efficient synthesis, and a comprehensive panel of in vitro and in vivo assays, is crucial for the successful development of new drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2001). Journal of Medicinal Chemistry.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.).
  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Cancer Research.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar.
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  • Synthesis and Pharmacological Activities of Pyrazole Deriv
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  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (n.d.). PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). BenchChem.
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  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
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  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.
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  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports.
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The Vanguard of the Field: Advanced Synthetic Methodologies in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cultivating Innovation in Crop Protection

The relentless pursuit of global food security necessitates a parallel commitment to the innovation of agrochemicals. Modern agriculture leans heavily on these compounds to safeguard crops and enhance yields. However, the dual pressures of increasing pest resistance and a growing mandate for environmental stewardship demand a paradigm shift in how these vital molecules are synthesized. This technical guide moves beyond conventional synthetic routes to explore the application of cutting-edge methodologies that are reshaping the landscape of agrochemical research and development. We will delve into the mechanistic underpinnings and practical applications of C-H activation, photoredox catalysis, biocatalysis, and continuous flow chemistry, providing detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. Our focus is not merely on the "how," but the "why"—elucidating the causal factors that make these techniques superior in terms of efficiency, selectivity, and sustainability.

Section 1: The Power of Directness: C-H Activation in Agrochemical Synthesis

The principle of C-H activation represents a significant leap forward in synthetic efficiency. By directly converting ubiquitous C-H bonds into new functionalities, this strategy circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[1] This approach is particularly valuable in the synthesis of complex heterocyclic scaffolds that are common in modern agrochemicals.

Application Note: Synthesis of the Fungicide Boscalid via Palladium-Catalyzed C-H Arylation

Boscalid, a widely used fungicide, features a biphenyl core that is traditionally assembled via Suzuki coupling. However, recent advancements have demonstrated the feasibility of a more direct C-H arylation approach. This method offers a more atom-economical and potentially more cost-effective route to this important agrochemical.

Mechanism Insight: The palladium-catalyzed C-H arylation of an appropriate aniline derivative with a substituted chlorobenzene proceeds through a concerted metalation-deprotonation mechanism, facilitated by a suitable ligand and base. This allows for the direct formation of the C-C bond without the need for boronic acids or other organometallic reagents.

Experimental Workflow: C-H Arylation for Boscalid Precursor Synthesis

Aniline Substituted Aniline ReactionVessel Reaction at Elevated Temp. Aniline->ReactionVessel ArylHalide Aryl Halide ArylHalide->ReactionVessel Catalyst Pd Catalyst + Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Boscalid Precursor Purification->Product

Caption: Workflow for Boscalid Precursor Synthesis via C-H Arylation.

Protocol: Laboratory-Scale Synthesis of a Boscalid Analogue via C-H Arylation

This protocol describes a representative C-H arylation for the synthesis of a key biphenyl intermediate of a boscalid analogue.

Materials:

  • 2-Amino-5-chloropyridine

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-amino-5-chloropyridine (1.0 equiv.), 1-bromo-4-chlorobenzene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl amine intermediate.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for similar reactions are typically in the range of 70-90%.

Section 2: Harnessing Light: Photoredox Catalysis in Agrochemical Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[2] This technology is particularly well-suited for the introduction of fluorinated moieties, such as the trifluoromethyl group, which are prevalent in modern agrochemicals due to their ability to enhance metabolic stability and biological activity.[3]

Application Note: Photocatalytic Trifluoromethylation of Heterocyclic Agrochemicals

The direct trifluoromethylation of heteroaromatic cores is a challenging transformation using traditional methods. Photoredox catalysis provides an elegant solution, allowing for the generation of trifluoromethyl radicals from readily available and inexpensive sources like trifluoroacetic acid or triflyl chloride.[2]

Mechanism Insight: The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a trifluoromethyl source, generating a trifluoromethyl radical. This highly reactive species then adds to the heteroaromatic substrate, followed by a rearomatization step to yield the trifluoromethylated product.

Catalytic Cycle: Photoredox Trifluoromethylation

PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Oxidant Oxidant PC->Oxidant PC_excited->PC SET CF3_source CF3 Source (e.g., CF3SO2Cl) CF3_radical •CF3 CF3_source->CF3_radical SET from PC* Heterocycle Heteroaromatic Substrate Radical_adduct [Heterocycle-CF3]• Heterocycle->Radical_adduct + •CF3 Product Trifluoromethylated Product Radical_adduct->Product - H+ Reduced_oxidant Reduced Oxidant Oxidant->Reduced_oxidant

Caption: Simplified catalytic cycle for photoredox trifluoromethylation.

Protocol: Laboratory-Scale Photocatalytic Trifluoromethylation of a Pyridine Derivative

This protocol describes a general procedure for the trifluoromethylation of a pyridine-containing scaffold, a common motif in insecticides.

Materials:

  • Substituted pyridine (e.g., 2-chloropyridine)

  • Triflyl chloride (CF₃SO₂Cl)

  • fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) or a suitable organic photocatalyst

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (degassed)

  • Standard photochemical reactor setup with a blue LED light source

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the substituted pyridine (1.0 equiv.) and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%) in degassed acetonitrile.

  • Add diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Bubble argon through the solution for 15 minutes to ensure inert conditions.

  • Add triflyl chloride (1.5 equiv.) via syringe.

  • Seal the vial and place it in the photochemical reactor.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.

ParameterTraditional Method (e.g., Sandmeyer)Photoredox Catalysis
Temperature Often high temperatures ( >100 °C)Room temperature
Reagents Stoichiometric copper salts, harsh acidsCatalytic amount of photocatalyst
Substrate Scope Limited by functional group toleranceBroad functional group tolerance
Safety Generation of potentially explosive diazonium saltsMilder and safer conditions

Section 3: Nature's Catalysts: Biocatalysis in Chiral Agrochemical Synthesis

The increasing demand for enantiomerically pure agrochemicals stems from the recognition that different enantiomers of a chiral pesticide can exhibit significantly different biological activities and toxicological profiles.[4] Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical transformations, offers an environmentally friendly and highly selective method for the synthesis of single-enantiomer agrochemicals.[5]

Application Note: Enzymatic Resolution for the Synthesis of (S)-Metolachlor

(S)-Metolachlor is a widely used herbicide, with the (S)-enantiomer being significantly more active than the (R)-enantiomer. Biocatalytic kinetic resolution provides an efficient route to obtain the desired (S)-enantiomer in high enantiomeric excess.

Mechanism Insight: Lipases are commonly employed for the kinetic resolution of racemic mixtures of alcohols or esters. In the case of a racemic ester, the lipase will selectively hydrolyze one enantiomer at a much faster rate, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed alcohol (the other enantiomer).

Biocatalytic Resolution Workflow

RacemicEster Racemic Precursor Ester Bioreactor Bioreactor with pH & Temp. Control RacemicEster->Bioreactor Enzyme Immobilized Lipase Enzyme->Bioreactor Buffer Aqueous Buffer Buffer->Bioreactor Separation Extraction & Separation Bioreactor->Separation S_Enantiomer (S)-Alcohol Separation->S_Enantiomer R_Enantiomer (R)-Ester Separation->R_Enantiomer

Caption: Workflow for the enzymatic kinetic resolution of a metolachlor precursor.

Protocol: Laboratory-Scale Enzymatic Resolution of a Racemic Ester

This protocol provides a general procedure for the lipase-catalyzed hydrolytic kinetic resolution of a racemic ester to obtain an enantiomerically enriched alcohol, a key step in the synthesis of chiral agrochemicals like (S)-metolachlor.

Materials:

  • Racemic ester precursor

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • pH-stat or automatic titrator with dilute NaOH solution

  • Thermostatted reaction vessel

Procedure:

  • To a thermostatted reaction vessel, add the racemic ester (1.0 equiv.) and tert-butyl methyl ether.

  • Add the phosphate buffer solution.

  • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

  • Maintain the temperature at a constant value (e.g., 30-40 °C) and stir the mixture.

  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat. The consumption of NaOH is a measure of the reaction progress.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the immobilized enzyme (which can be washed and reused).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with MTBE to obtain the enantiomerically enriched alcohol.

  • Purify both the ester and alcohol fractions by column chromatography if necessary.

Self-Validation: The enantiomeric excess (ee) of both the unreacted ester and the product alcohol should be determined by chiral HPLC analysis.

Section 4: The Future is Flow: Continuous Flow Chemistry in Agrochemical Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to access novel reaction conditions.[6] These benefits are particularly relevant to the large-scale production of agrochemicals, where efficiency and safety are paramount.

Application Note: Continuous Flow Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals. Their synthesis often involves the use of hazardous reagents and intermediates, such as isocyanates. Continuous flow technology provides a safer and more efficient platform for the synthesis of these compounds.[7]

Process Insight: By utilizing microreactors, hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and the associated risks. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction yields and selectivities.

Flow Synthesis Setup: Two-Step Sulfonylurea Synthesis

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Sulfonylurea Formation Amine Amine Solution Pump1 Pump A Amine->Pump1 Phosgene Phosgene Source Pump2 Pump B Phosgene->Pump2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Reactor1 Heated Microreactor 1 Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Sulfonamide Sulfonamide Solution Pump3 Pump C Sulfonamide->Pump3 Pump3->Mixer2 Reactor2 Heated Microreactor 2 Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a two-step continuous flow setup for sulfonylurea synthesis.

Protocol: General Procedure for Continuous Flow Synthesis of a Sulfonylurea Herbicide

This protocol outlines a general procedure for the two-step continuous flow synthesis of a sulfonylurea herbicide.

Materials & Equipment:

  • A continuous flow reactor system equipped with multiple syringe pumps, T-mixers, heated microreactors, and a back-pressure regulator.

  • Solution of the appropriate amine in a suitable solvent (e.g., toluene).

  • Solution of a phosgene source (e.g., triphosgene) in the same solvent.

  • Solution of the corresponding sulfonamide and a non-nucleophilic base (e.g., DBU) in the same solvent.

Procedure:

  • Set up the continuous flow reactor system as depicted in the diagram.

  • Set the temperature of the microreactors and the back-pressure regulator to the desired values.

  • Step 1 (Isocyanate Formation): Pump the amine solution and the phosgene source solution at defined flow rates into the first T-mixer.

  • The combined stream flows through the first heated microreactor, where the isocyanate is formed. The residence time is controlled by the reactor volume and the total flow rate.

  • Step 2 (Sulfonylurea Formation): The output from the first reactor, containing the in situ generated isocyanate, is mixed with the sulfonamide/base solution in the second T-mixer.

  • The resulting mixture passes through the second heated microreactor to form the sulfonylurea product.

  • The reaction stream then passes through the back-pressure regulator to maintain the desired pressure in the system.

  • The product stream is collected at the outlet.

  • The collected solution is then subjected to a standard workup and purification procedure (e.g., quenching, extraction, and crystallization or chromatography).

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR. The yield can be determined by isolating the product or by quantitative analysis of the output stream.

ParameterBatch SynthesisFlow Synthesis
Safety Handling and storage of toxic isocyanatesIn situ generation and consumption of hazardous intermediates
Heat Transfer Often poor, leading to localized hot spotsExcellent heat transfer, precise temperature control
Scalability Difficult and often requires re-optimizationReadily scalable by running the system for longer or "numbering-up"
Reaction Time Typically hoursOften minutes

Conclusion: A Greener Future for Agrochemicals

The synthetic methodologies outlined in this guide represent a fundamental shift towards more efficient, sustainable, and safer practices in agrochemical development. By embracing C-H activation, photoredox catalysis, biocatalysis, and continuous flow chemistry, researchers and manufacturers can not only create novel and more effective crop protection agents but also significantly reduce the environmental footprint of their production. As the challenges facing global agriculture continue to evolve, the adoption of these advanced synthetic strategies will be paramount in cultivating a future where both agricultural productivity and environmental health can flourish. The principles of green chemistry, once a niche consideration, are now at the forefront of innovation in the agrochemical industry.[8]

References

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  • Google Patents. (2001). US6307053B1 - Process for preparing imidacloprid.
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  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. [Link]

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  • Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. ResearchGate. [Link]

  • Enzymatic resolution as a convenient method for the production of chiral resolved materials. Examples from FCRD, the integrated fine chemicals unit of IMI. ResearchGate. [Link]

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  • Highly Efficient Photocatalytic Degradation of Imidacloprid Based on Iron Metal–Organic Frameworks of Mesoporous NH2-MIL-88b/Graphite Carbon Nitride Nanocomposites by Visible Light Driven in Aqueous Media. ACS Omega - ACS Publications. [Link]

  • Preparation method of chlorantraniliprole.
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  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This valuable intermediate is crucial in the development of various pharmacologically active agents. Its synthesis, primarily achieved through the Vilsmeier-Haack formylation of 1-(2-methoxyphenyl)-1H-pyrazole, is a robust but nuanced procedure. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield, improve product purity, and ensure procedural safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield in the Vilsmeier-Haack reaction is a common issue that can almost always be traced back to a few critical parameters. A systematic approach is key to identifying the root cause.

  • Purity and Integrity of Starting Materials:

    • 1-(2-methoxyphenyl)-1H-pyrazole: The purity of your starting pyrazole is paramount. Impurities from its synthesis (e.g., unreacted (2-methoxyphenyl)hydrazine or regioisomers) can consume the Vilsmeier reagent or lead to side reactions, lowering the yield of the desired product. Verify the purity of your starting material by ¹H NMR and LC-MS before proceeding.

    • Reagents (DMF & POCl₃): N,N-Dimethylformamide (DMF) should be anhydrous, as water will rapidly decompose the Vilsmeier reagent.[1] Phosphorus oxychloride (POCl₃) should be clear and colorless; a yellow tint may indicate decomposition to HCl and phosphoric acids, which will interfere with the reaction. Using freshly opened or redistilled reagents is highly recommended.[1][2]

  • Strict Anhydrous Conditions: The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[1][3] The entire reaction, from reagent preparation to the addition of the pyrazole substrate, must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware. Even atmospheric moisture can significantly reduce the concentration of the active electrophile.

  • Stoichiometry and Reagent Addition:

    • Reagent Ratio: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent.[4] A slight excess of POCl₃ (e.g., 1.1 to 1.5 equivalents relative to DMF) is common, but a large excess can lead to unwanted side reactions. The ratio of the Vilsmeier reagent to the pyrazole substrate is also crucial. For less reactive substrates, an excess of the Vilsmeier reagent (e.g., 3-4 equivalents) may be necessary to drive the reaction to completion.[4][5]

    • Order and Temperature of Addition: The Vilsmeier reagent must be pre-formed before the addition of the pyrazole.[1] This is achieved by adding POCl₃ dropwise to ice-cold DMF (0-5 °C). This addition is exothermic and must be controlled.[1] Once the reagent is formed (typically after stirring for 15-30 minutes at 0 °C), the pyrazole substrate (dissolved in a minimal amount of anhydrous DMF or another suitable solvent like DCM) is added slowly, maintaining the low temperature.[1][6]

  • Reaction Temperature and Duration: The reactivity of the pyrazole ring dictates the required temperature.[7] While some highly activated pyrazoles react at room temperature, many require heating to proceed at a reasonable rate.[4][6] An optimal temperature range is often between 60-90 °C.[5][6] It is advisable to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal decomposition of the product.[1]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagents Check Reagent Quality (Purity, Anhydrous) start->reagents Step 1 conditions Verify Anhydrous Conditions (Glassware, Atmosphere) reagents->conditions Reagents OK? stoichiometry Optimize Stoichiometry (Reagent:Substrate Ratio) conditions->stoichiometry Conditions Dry? temperature Adjust Reaction Temperature & Time (Monitor by TLC) stoichiometry->temperature Ratio Optimized? workup Refine Work-up Procedure (Controlled Quench, pH) temperature->workup Reaction Complete? success Yield Improved workup->success Work-up Gentle?

Caption: A step-by-step decision-making process for troubleshooting low product yield.

Q2: The work-up procedure is problematic, leading to product loss or emulsions. How can I optimize the extraction?

A2: The Vilsmeier-Haack work-up involves quenching a highly reactive mixture, which must be done carefully to ensure safety and maximize product recovery.

  • Controlled Quenching: The reaction mixture should be cooled to room temperature and then poured slowly onto a vigorously stirred mixture of crushed ice and water.[2] This "reverse quench" helps to dissipate the large exotherm from the hydrolysis of excess POCl₃ and the Vilsmeier reagent.[2] Never add water directly to the reaction flask, as this can cause a violent, uncontrolled reaction.[1][2]

  • pH Adjustment: After quenching, the solution will be highly acidic due to the formation of phosphoric and hydrochloric acids.[2] The product aldehyde is often more soluble in the organic phase under neutral or slightly basic conditions. Carefully neutralize the aqueous solution by adding a base, such as saturated sodium bicarbonate, sodium carbonate, or a cold solution of sodium hydroxide (e.g., 2-4 M), while keeping the mixture in an ice bath to control the heat from neutralization. Adjust the pH to ~7-8.

  • Breaking Emulsions: Emulsions are common during the extraction of pyrazole derivatives. To combat this, saturate the aqueous layer with sodium chloride (brine) before extraction.[1] This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of the organic product and helping to force it into the organic layer.[1] If an emulsion persists, allowing the mixture to stand for a period, gentle swirling, or passing it through a pad of Celite can be effective.

  • Choice of Extraction Solvent: Dichloromethane (DCM) and ethyl acetate are common choices.[1] Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction to ensure maximum recovery of the product.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?

A3: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The most common "extra spot" is the starting 1-(2-methoxyphenyl)-1H-pyrazole. This indicates an incomplete reaction. To address this, you can try increasing the reaction temperature, extending the reaction time, or using a higher equivalent of the Vilsmeier reagent.[4]

  • Hydroxymethylation By-product: Under prolonged heating, DMF can generate small amounts of formaldehyde, which can react with the pyrazole to form a hydroxymethylated by-product.[4] This can be minimized by avoiding excessive heating and monitoring the reaction to stop it once the starting material is consumed.

  • Substituent-Related Side Reactions: While the methoxy group on the phenyl ring is generally stable, harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to undesired reactions. However, this is less common under typical Vilsmeier-Haack conditions.

  • Purification: Column chromatography on silica gel is the most effective method for purifying the final product.[8][9] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the desired aldehyde from unreacted starting material and other impurities.[9]

Frequently Asked Questions (FAQs)

Q1: Can you outline the mechanism of the Vilsmeier-Haack formylation on the 1-(2-methoxyphenyl)-1H-pyrazole substrate?

A1: The reaction proceeds via a two-stage mechanism: formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate byproduct to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[8][10]

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle.[7] The π-system of the ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. This forms a cationic intermediate known as a sigma complex.

  • Aromatization and Hydrolysis: A base (such as DMF or a chloride ion) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.[7] During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final this compound product.[11][12]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium + Pyrazole Pyrazole 1-(2-methoxyphenyl) -1H-pyrazole Product Final Aldehyde Product Iminium->Product + H2O (Hydrolysis) H2O Aqueous Work-up

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Q2: What are the critical safety considerations when working with phosphorus oxychloride (POCl₃) and the Vilsmeier reagent?

A2: Both POCl₃ and the Vilsmeier reagent are hazardous and must be handled with extreme care.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic manner.[1] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.

  • Vilsmeier Reagent: The in situ formation of the reagent from DMF and POCl₃ is exothermic and should be performed in an ice bath to control the temperature.[1] The reagent itself is moisture-sensitive and corrosive.

  • Quenching: As detailed in the troubleshooting section, the quenching of the reaction mixture must be done slowly and in a controlled manner (reverse quench) to manage the heat generated.[2]

Q3: What are the optimal reaction conditions (stoichiometry, temperature, solvent)?

A3: Optimal conditions can be substrate-dependent, but a good starting point for the formylation of 1-(2-methoxyphenyl)-1H-pyrazole is summarized below. Optimization may be required.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFActs as both solvent and reagent.[8] DCM can also be used.[1]
Reagent Ratio (POCl₃:DMF) 1.1 : 1.0 (equivalents)Ensures efficient formation of the Vilsmeier reagent.
Reagent:Substrate Ratio 3.0 : 1.0 (Vilsmeier:Pyrazole)An excess of the formylating agent drives the reaction to completion.[5]
Temperature 0-5 °C for reagent formation, then heat to 60-80 °C for reaction.[6][7]Low temperature controls the exothermic reagent formation; heating is often required for the formylation step.
Reaction Time 2-6 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC.[5][6]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1]

  • Prepare TLC Plate: Spot the starting pyrazole, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture using a glass capillary. Quench it in a vial containing a small amount of water and ethyl acetate. Shake well, and then spot the organic layer on the TLC plate.

  • Elution and Visualization: Use an appropriate eluent system (e.g., 30-50% ethyl acetate in hexane). Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically more polar, spot for the product aldehyde is dominant.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole (Starting Material)

This procedure is a general guideline for the condensation reaction to form the pyrazole core.

  • To a round-bottom flask, add (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) and ethanol.

  • Add a base such as potassium carbonate or sodium acetate (1.1 eq.) to free the hydrazine.

  • Add 1,1,3,3-tetramethoxypropane (1.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 1-(2-methoxyphenyl)-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 1-(2-methoxyphenyl)-1H-pyrazole

This protocol outlines the main formylation step. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (6.0 eq.) and cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (4.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[4]

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.[6]

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.

  • Neutralization: Cool the quenched mixture in an ice bath and slowly add a cold 4M NaOH solution or saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate may form.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[9]

References
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018, v, 0-0. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available from: [Link]

  • National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

  • ResearchGate. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Cardiff University ORCA. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the column chromatography purification of this key heterocyclic aldehyde intermediate.

Compound Overview and Purification Rationale

This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, often achieved via the Vilsmeier-Haack reaction, can result in a crude mixture containing unreacted starting materials, reagents, and various side-products.[1][2] Achieving high purity (>95%) is critical for subsequent synthetic steps and ensuring the integrity of biological or material property data. Column chromatography is the most prevalent and effective method for this purification.[3][4]

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [5]
Appearance Solid
Computed XLogP3 1.3[5]
Polarity Moderately PolarInferred from structure

The presence of the pyrazole ring, the aldehyde group, and the methoxyphenyl moiety imparts a moderate polarity. This polarity dictates its interaction with the stationary phase (silica gel) and its solubility in various mobile phase systems.

Core Protocol: Flash Column Chromatography

This section details a robust, self-validating protocol for the purification of this compound.

Diagram of the Purification Workflow

G cluster_prep Preparation cluster_column Column Execution cluster_analysis Analysis & Completion TLC 1. TLC Analysis of Crude Solvent 2. Select Solvent System (e.g., 20-30% EtOAc/Hexane) TLC->Solvent Pack 4. Pack Column Solvent->Pack Slurry 3. Prepare Silica Slurry Slurry->Pack Load 5. Load Sample (Wet or Dry) Pack->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Frac 8. TLC Analysis of Fractions Collect->TLC_Frac Pool 9. Pool Pure Fractions TLC_Frac->Pool Evap 10. Evaporate Solvent Pool->Evap Yield 11. Determine Yield & Purity Evap->Yield

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Thin Layer Chromatography (TLC) Analysis:

    • Causality: Before setting up a large column, TLC is essential to determine the optimal solvent system. The goal is an Rf (retention factor) value of ~0.3 for the target compound, which generally provides the best separation.

    • Protocol: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems, starting with low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing (e.g., 20%, 30%). Visualize the spots under a UV lamp (254 nm).[3][6]

  • Column Preparation:

    • Causality: A well-packed column is crucial to prevent cracking of the silica bed and band broadening, which leads to poor separation.

    • Protocol:

      • Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

      • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

      • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Causality: The sample must be loaded in a highly concentrated, narrow band to ensure that all molecules start their journey down the column from the same point, maximizing separation efficiency.

    • Wet Loading: Dissolve the crude product in the minimum amount of a solvent slightly more polar than the mobile phase.[7] Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (~10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Causality: A gradient elution (gradually increasing the mobile phase polarity) is often effective. Less polar impurities will elute first, followed by the desired product, and finally, the more polar impurities.

    • Protocol: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions in test tubes or vials. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to speed up the elution of more retained compounds.

  • Analysis and Product Isolation:

    • Causality: This is the self-validation step. TLC analysis of the collected fractions is the only way to reliably identify which ones contain the pure product.

    • Protocol: Spot every few fractions on a TLC plate. Develop and visualize the plate. Combine the fractions that show a single spot corresponding to the Rf of the desired product. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.

Troubleshooting Guide (Q&A Format)

Question 1: My compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: This indicates your compound is highly polar and strongly adsorbed to the acidic silica gel.[8]

  • Immediate Cause & Explanation: The aldehyde and pyrazole nitrogen atoms are likely interacting strongly with the silanol groups (Si-OH) on the silica surface. Ethyl acetate is not polar enough to disrupt this interaction and elute the compound.

  • Solutions:

    • Increase Solvent Polarity: Try a more polar mobile phase. A common solution is to add a small percentage (1-10%) of methanol to dichloromethane or ethyl acetate.[8]

    • Add a Modifier: For compounds with basic nitrogen atoms like pyrazoles, peak tailing and strong retention can occur. Adding a small amount of a basic modifier like triethylamine (TEA, ~0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic silanol sites, improving elution.[9]

    • Change the Stationary Phase: If the compound is unstable on silica or still shows poor mobility, consider switching to a different stationary phase like neutral alumina or a bonded phase like a cyano column, which is less acidic than silica.[9][10]

Question 2: My purified product shows two or more spots on the TLC. Why did the separation fail?

Answer: This common issue can stem from several factors related to column setup or compound stability.

  • Possible Causes & Explanations:

    • Column Overload: You may have loaded too much crude material onto the column.[11] When the column is overloaded, the stationary phase becomes saturated, and individual compound bands broaden significantly, leading to overlap and mixed fractions.

    • Poor Packing: An improperly packed column with cracks or channels allows the sample to travel unevenly, resulting in poor separation and mixed fractions.

    • Compound Degradation: Your compound might be unstable on silica gel.[8] The acidic nature of silica can sometimes catalyze decomposition during the long exposure time of a column run. You might be collecting a mixture of your product and a degradation product.

  • Solutions & Validation:

    • Reduce Load: Decrease the amount of crude product relative to the amount of silica gel.

    • Repack Column: Ensure the column is packed uniformly without any air gaps.

    • Check Stability: Perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If new spots appear compared to a freshly spotted sample, your compound is likely degrading on the silica. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[8]

Question 3: The separation looks good on TLC, but all my column fractions are mixed. What's happening?

Answer: This frustrating situation often arises when TLC results are misleading or when the sample is loaded improperly.

  • Possible Causes & Explanations:

    • Sample Band Too Wide: If you dissolved your sample in too much solvent before loading, the initial band will be very wide.[7] This causes the separation to begin from a diffuse zone, and bands will overlap as they travel down the column, even if they have different Rf values.

    • Inappropriate Loading Solvent: Using a loading solvent that is much stronger (more polar) than your mobile phase will cause the compound to wash down the column uncontrollably at first, leading to a broad band and co-elution with impurities.[7]

  • Solutions:

    • Minimize Loading Volume: Always dissolve your sample in the absolute minimum volume of solvent required for wet loading.

    • Use Dry Loading: Dry loading is the superior method to ensure a narrow starting band, especially if your compound requires a relatively strong solvent for dissolution.[7] By adsorbing the compound onto silica first, you ensure it is introduced to the column in a fine, even layer.

Troubleshooting Decision Tree

G start Problem: Poor Separation q1 Is the compound stuck at the origin (Rf=0)? start->q1 q2 Are fractions contaminated or showing streaks? start->q2 q3 Is the compound eluting too quickly (Rf > 0.5)? start->q3 sol1 Solution: - Increase mobile phase polarity (add MeOH) - Add modifier (TEA, NH4OH) - Switch to Alumina/Cyano phase q1->sol1 Yes sol2 Solution: - Reduce sample load - Use dry loading method - Check for compound degradation on silica q2->sol2 Yes sol3 Solution: - Decrease mobile phase polarity (e.g., less EtOAc in Hexane) q3->sol3 Yes

Caption: Decision tree for chromatography troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from a Vilsmeier-Haack synthesis of this compound? A: The Vilsmeier-Haack reaction uses a formylating agent made from DMF and an activating agent like POCl₃.[2][12] Potential impurities include unreacted starting materials (e.g., 1-(2-methoxyphenyl)-1H-pyrazole), residual DMF, and potentially over-formylated or other side-products. The aqueous workup is designed to quench the reactive Vilsmeier reagent and remove water-soluble components like DMF.[1]

Q2: Can I reuse my silica gel? A: It is strongly discouraged. While technically possible to wash and reactivate silica gel, residual impurities from the previous run can be difficult to remove completely and may co-elute during subsequent purifications, compromising the purity of your valuable compound. For reproducible and high-purity results, always use fresh silica gel.

Q3: My compound is a solid. How do I know when it's coming off the column? A: Since the compound is dissolved in the mobile phase, you cannot see it directly. The only reliable method is to collect fractions systematically and monitor them by TLC.[3] This ensures you do not miss the fractions containing your product, even if they are dilute.[8]

Q4: How much does the methoxy group's position (ortho) affect the purification compared to a para or meta isomer? A: The ortho-methoxy group can influence the molecule's conformation due to steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding with the pyrazole ring). This can slightly alter its polarity and how it interacts with the silica surface compared to its meta or para isomers. While the general solvent system (EtOAc/Hexane) will likely still be effective, the optimal ratio for the best separation might differ slightly. It is always necessary to optimize the mobile phase with TLC for each specific isomer.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America. Retrieved from [Link]

  • Butkevičiūtė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1844. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved from [Link]

  • Li, Z., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(11), 8199-8208. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). ResearchGate. Retrieved from [Link]

  • This compound. (2025). Chemsrc. Retrieved from [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters. Retrieved from [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health. Retrieved from [Link]

  • Aryl Pyrazoles from Photocatalytic Cycloadditions of Arenediazonium - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Pyrazoles Through Copper-Catalyzed Three-Component Coupling of Aldehydes, Alkynes, and p-Toluenesulfonylhydrazide. (2013). Thesis. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. Retrieved from [Link]

  • Vilsmeier-Haack formilation help. (2023). Reddit. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles. The following content is structured to address specific experimental challenges in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during pyrazole synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors, ranging from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heat to proceed efficiently. Consider refluxing the reaction mixture.[1] Microwave-assisted synthesis can also be a powerful tool for improving yields and significantly reducing reaction times.[1]

  • Suboptimal Catalyst Choice: The selection and quantity of the acid or base catalyst are often critical.

    • Troubleshooting:

      • For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid, such as acetic acid or a mineral acid, are typically used to facilitate the formation of the imine intermediate.[1][3][4]

      • In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated the ability to improve yields.[1][5][6]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.

    • Troubleshooting:

      • In the Knorr synthesis, for example, regioisomers can form if an unsymmetrical 1,3-dicarbonyl compound is used.[4] Modifying the solvent or catalyst can sometimes influence the regioselectivity.

      • Careful control of the reaction temperature is also important, as higher temperatures can sometimes lead to decomposition or the formation of polymeric materials.[7][8]

  • Purity of Starting Materials: The purity of your reagents, especially the hydrazine and 1,3-dicarbonyl compound, is paramount.

    • Troubleshooting:

      • Impurities can lead to undesired side reactions, lowering the yield and complicating the purification process.[9]

      • It is recommended to use high-purity starting materials (e.g., >98.0% purity confirmed by HPLC) from reputable suppliers to ensure reproducible results.[9]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause and how can I improve the selectivity?

A2: The formation of multiple products, often regioisomers, is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[4]

  • Understanding the Cause: In the Knorr synthesis, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different intermediates and subsequently two different pyrazole regioisomers.[4]

  • Strategies for Improving Selectivity:

    • Solvent Choice: The solvent can play a significant role in directing the regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) have been shown to provide better results and higher regioselectivity compared to traditional polar protic solvents like ethanol.[5][9]

    • Catalyst Selection: The choice of catalyst can also influence the reaction pathway. While protic acids are common, exploring Lewis acids or other catalytic systems may offer improved selectivity.

    • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product distribution. Experimenting with different temperatures, from room temperature to reflux, is advisable.[6][10]

Q3: My pyrazole product is difficult to purify. What are the best strategies for purification?

A3: Purification of pyrazoles can be challenging due to their basic nature and potential for interaction with silica gel. Several techniques can be employed, and the optimal choice depends on the specific properties of your compound and the impurities present.[11]

  • Column Chromatography:

    • Deactivating Silica Gel: Pyrazoles can bind strongly to the acidic silanol groups on standard silica gel, leading to poor recovery or degradation.[11][12] To circumvent this, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a base like triethylamine (~0.5-1% by volume).[8][11]

    • Alternative Stationary Phases: Neutral alumina can be a suitable alternative to silica gel for basic compounds.[12] Reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) is another effective option.[8][11]

  • Recrystallization:

    • For solid products with relatively high initial purity (>90%), recrystallization is often the most efficient method to achieve high purity.[11]

    • Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[8][13]

    • If the product "oils out," try redissolving it in a minimal amount of hot solvent and allowing it to cool more slowly, or add a seed crystal to induce crystallization.[11]

  • Acid-Base Extraction: This technique can be useful for removing unreacted hydrazine and other basic or acidic impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.[8]

  • Crystallization as an Acid Addition Salt: If the pyrazole product does not crystallize easily, it can be converted into an acid addition salt (e.g., hydrochloride or sulfate), which often has better crystallization properties and can be precipitated from organic solvents.[14][15]

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sub_incomplete Increase Reaction Time or Temperature incomplete->sub_incomplete check_purity Verify Starting Material Purity complete->check_purity sub_incomplete->check_completion impure Impurities Present check_purity->impure No pure Starting Materials Pure check_purity->pure Yes purify_reagents Purify Starting Materials impure->purify_reagents optimize_conditions Optimize Reaction Conditions pure->optimize_conditions purify_reagents->start Restart Reaction sub_optimize_catalyst Vary Catalyst (Type and Loading) optimize_conditions->sub_optimize_catalyst sub_optimize_solvent Screen Solvents optimize_conditions->sub_optimize_solvent sub_optimize_temp Adjust Temperature optimize_conditions->sub_optimize_temp end Improved Yield sub_optimize_catalyst->end sub_optimize_solvent->end sub_optimize_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common pyrazole synthesis methods.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][16]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid, DMF)

  • Acid catalyst (e.g., glacial acetic acid, sulfuric acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours). Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel (potentially deactivated with triethylamine) or alumina.

Mechanism of the Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl Compound + Hydrazine imine_formation Acid-Catalyzed Imine Formation reactants->imine_formation intermediate Hydrazone/Enamine Intermediate imine_formation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration/Aromatization cyclic_intermediate->dehydration product Pyrazole Product dehydration->product

Caption: General mechanism of the Knorr pyrazole synthesis.

The mechanism initiates with an acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and one of the nitrogen atoms of the hydrazine.[3][4] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl carbon, leading to a cyclic intermediate.[2] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[2]

Section 3: Data and Reference Tables

This section provides a summary of key reaction parameters for easy comparison and selection.

Table 1: Comparison of Catalysts for Pyrazole Synthesis
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[17]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[17]
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified95%Not Reported[5][6]
Ceric Ammonium Nitrate (CAN)Substituted Aldehydes, Malononitrile, HydrazineCatalyticWaterNot SpecifiedNot SpecifiedHighNot Reported[18]
Iodine (I₂)Enaminones, HydrazinesCatalyticDMSORoom TempNot SpecifiedModerate to GoodNot Reported[6]
Tetrabutylammonium Bromide (TBAB)Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-DibenzoylhydrazinesNot SpecifiedSolvent-freeRoom TempShort75-86%Not Reported[19][20]
Table 2: Common Solvents for Pyrazole Synthesis
SolventTypeTypical Use CasesNotes
EthanolPolar ProticTraditional solvent for Knorr synthesis.Good for dissolving many starting materials.
Acetic AcidPolar ProticCan act as both solvent and catalyst.Can facilitate imine formation.
N,N-Dimethylformamide (DMF)Aprotic DipolarImproved yields and regioselectivity for some reactions.Higher boiling point, may require higher temperatures for removal.[5][9]
WaterPolar Protic"Green" solvent, often used with specific catalysts.Environmentally friendly, but solubility of reactants can be an issue.[18]
TolueneNonpolarCan be used to azeotropically remove water.Useful for driving the reaction to completion.
Solvent-freeN/AEnvironmentally friendly, often with specific catalysts.Reduces waste and can lead to faster reactions.[19]

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols for the Synthesis of Pyrazoles from 5-Hydrazinoisophthalic acid hydrochloride - Benchchem. (n.d.).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen, 07(01), 134-143.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (2025).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.).
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2017). Organic Letters, 19(23), 6316-6319.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Green synthesis of pyrazole systems under solvent-free conditions. (2020). Cogent Chemistry, 6(1), 1792822.
  • Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.).
  • Optimization of reaction conditions. (n.d.).
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
  • Purification of Amino-Pyrazoles. (2022). Reddit.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10359-10368.
  • Method for purifying pyrazoles. (2011).
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Technical Support Center: Recrystallization of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purification a critical step to ensure the quality and reliability of downstream applications.[1][2][3][4]

This document provides practical, in-depth answers to common challenges encountered during recrystallization, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for my pyrazole-4-carbaldehyde derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] For pyrazole-4-carbaldehyde derivatives, their polarity is dictated by the pyrazole ring, the aldehyde group, and any substituents.

A good starting point is to test moderately polar solvents. Alcohols like ethanol or isopropanol are often effective.[6][7][8] For more polar derivatives, a mixed solvent system, such as ethanol/water or acetone/water, can be an excellent choice.[8][9] The key is to find a solvent pair where the compound is soluble in the primary solvent (e.g., ethanol) and insoluble in the anti-solvent (e.g., water).[10][11]

Expert Tip: Perform small-scale solubility tests in vials with 10-20 mg of your crude product and 0.5 mL of various solvents. Test a range of polarities: ethanol, ethyl acetate, toluene, and a mixture like ethanol/hexane. This empirical approach is often faster than theoretical prediction.

Q2: How can I grow large, well-formed crystals instead of fine needles or powder?

A2: The rate of cooling is the most critical factor for crystal size. Slow, undisturbed cooling allows molecules to orient themselves properly into a crystal lattice, resulting in larger and purer crystals.[5][12][13]

Protocol for Promoting Large Crystal Growth:

  • Heat your saturated solution on a hot plate.

  • Once fully dissolved, cover the flask with a watch glass to prevent solvent evaporation and contamination.[9]

  • Turn off the heat and allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels.[14] Do not disturb it.

  • Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.[15] Rapidly crash-cooling a hot solution will almost always result in the formation of a fine, often less pure, powder.

Troubleshooting Guide: Common Recrystallization Problems

This section addresses more complex issues that can arise during the purification of pyrazole-4-carbaldehyde derivatives.

Q3: My compound "oiled out" and formed a liquid layer instead of crystallizing. What happened and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[16] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.[17][18] Impurities can also suppress the melting point of your compound, making oiling out more likely.[14][17]

Causality: The pyrazole-4-carbaldehyde derivative, upon cooling, has a choice: form an ordered solid crystal or a disordered liquid. If the solution's temperature is still above the compound's melting point when it becomes supersaturated, it will separate as a liquid (oil) because that is its stable state at that temperature.[14]

Solutions:

  • Re-heat and Add More Solvent: The most straightforward fix is to heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[14][17] Allow it to cool slowly again.

  • Lower the Solution Temperature: Choose a solvent with a lower boiling point. If you used toluene (BP 111°C), consider switching to ethyl acetate (BP 77°C), provided solubility is appropriate.

  • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent. Then, slowly add a hot anti-solvent (in which the compound is insoluble) dropwise until the solution just becomes cloudy. Add a drop or two of the first solvent to clarify the solution, then cool slowly.[11][19][20] This method often prevents oiling out by inducing crystallization at a more controlled saturation level.

Caption: Troubleshooting workflow for "oiling out".

Q4: My crystal yield is very low. How can I improve recovery?

A4: Low yield is one of the most common frustrations in recrystallization. It's often a trade-off with purity. The primary causes are using too much solvent, cooling too quickly, or incomplete precipitation.

Strategies to Maximize Yield:

  • Minimize Solvent Volume: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve your compound.[5][21] Any excess solvent will retain some of your product in the solution (the "mother liquor") even after cooling, reducing your yield.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[22]

  • "Second Crop" Recovery: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent volume on a rotary evaporator or hotplate. Allow this concentrated solution to cool again. This will often yield a "second crop" of crystals, which can be collected separately. Note that this second crop may be less pure than the first.[22]

  • Scratch the Flask: If crystals are reluctant to form from a supersaturated solution, scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[5][17]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.[13][15]

Q5: My crystals are still colored after recrystallization. What can I do?

A5: Colored impurities are common, especially if your reaction produced polymeric byproducts. These can often be removed with activated charcoal.

Expert Insight: Activated charcoal has a very high surface area and adsorbs large, flat, polar, colored molecules. However, it will also adsorb your product, so it must be used sparingly.

  • Dissolve your crude pyrazole-4-carbaldehyde derivative in the appropriate amount of hot solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient for lab scale).

  • Gently swirl the flask and bring the solution back to a boil for a few minutes.

  • The next step is critical: you must perform a hot gravity filtration to remove the fine charcoal particles.[23][24][25]

This technique is used to remove insoluble impurities (like charcoal or dust) from a hot solution without premature crystallization.[23][24][26]

  • Setup: Place a short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.

  • Pre-heat: Place the setup on a hot plate and add a small amount of clean solvent to the flask. Allow the solvent to boil; the hot vapors will pre-heat the funnel and filter paper, preventing your compound from crystallizing during filtration.[24][25]

  • Filter: Once the apparatus is hot, pour the charcoal-containing solution through the fluted filter paper in portions.

  • Rinse: Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.

  • Crystallize: The resulting clear, colorless (or less colored) filtrate can now be cooled slowly to induce crystallization.

G A Start: Hot, colored solution with charcoal B Prepare hot filtration apparatus: - Short-stem funnel - Fluted filter paper - Clean receiving flask A->B C Pre-heat apparatus with boiling solvent vapors B->C D Pour solution through filter paper in portions C->D E Rinse original flask and filter paper with small amount of hot solvent D->E F Collect clear, hot filtrate E->F G Allow filtrate to cool slowly to crystallize F->G

Caption: Key steps for successful hot filtration.

Data Summary

The choice of solvent is paramount. The following table provides a guide to common solvents and their properties, with specific applicability notes for pyrazole-4-carbaldehyde derivatives.

SolventBoiling Point (°C)Polarity IndexNotes for Pyrazole-4-Carbaldehydes
Water 10010.2Generally a poor solvent unless the derivative is highly polar (e.g., has salt character). Often used as an anti-solvent.[27]
Ethanol 784.3Excellent starting point. Good solubility when hot for many derivatives. Can be paired with water or hexane.[6][8]
Isopropanol 823.9Similar to ethanol, slightly less polar. Good alternative if ethanol is too strong a solvent.[6]
Acetone 565.1A strong, polar solvent. May be too effective, leading to low yields. Can be paired with water or ether.[11]
Ethyl Acetate 774.4Good for moderately polar compounds. Less polar than alcohols. Often provides good crystal quality.[1][7]
Toluene 1112.4Good for less polar derivatives. High boiling point can sometimes lead to oiling out.[17]
Hexane/Heptane 69 / 980.1Non-polar. Almost always used as an anti-solvent in a two-solvent system with a more polar solvent like ethanol or ethyl acetate.[27]
References
  • Vertex AI Search. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • CK-12 Foundation. What methods can be used to improve recrystallization yield?
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • University of Colorado Boulder. Filtration - Organic Chemistry.
  • Wikipedia. Recrystallization (chemistry).
  • ECHEMI. Alternative method of recrystallization at room temperature (using 2 solvents).
  • YouTube. (2012, May 7). Recrystallization using two solvents.
  • Unknown Source.
  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ChemTalk. Lab Procedure: Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.
  • University of York. Problems with Recrystallisations.
  • ECHEMI. Tips for maximizing yield, purity and crystal size during recrystallization.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield.
  • ChemicalBook. 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7.
  • Kyoto University. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Mettler Toledo. Oiling Out in Crystallization.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • University of Rochester. Tips & Tricks: Recrystallization.
  • Safrole. Recrystallization and hot filtration.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
  • Unknown Source. (2024, December 25).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Unknown Source.
  • Unknown Source.
  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Oakwood Chemical. 1H-Pyrazole-4-carbaldehyde.
  • Unknown Source.
  • Benchchem. Preventing degradation of pyrazole compounds during synthesis.
  • ChemicalBook. (2025, July 4). 1H-Pyrazole-4-carbaldehyde.
  • Benchchem. Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

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Technical Support Center: Pyrazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: My crude pyrazole product is a dark, oily residue and contains multiple spots on TLC. What are the likely impurities?

A1: This is a common scenario in pyrazole synthesis, especially in the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The impurities typically fall into several categories:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and, more commonly, unreacted hydrazine or its derivatives.[1]

  • Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl, the formation of two different pyrazole regioisomers is a very common outcome.[1][3][4] These often have very similar polarities, making them difficult to separate.[5][6]

  • Colored Byproducts: Side reactions or decomposition of the hydrazine starting material (especially phenylhydrazine) can produce highly colored impurities, leading to yellow, red, or brown crude products.[1][7]

  • Incomplete Cyclization Products: In some cases, intermediate pyrazoline products from incomplete aromatization can persist in the reaction mixture.[1]

  • Polymeric or Tarry Materials: High reaction temperatures can sometimes lead to the formation of unwanted polymeric side products.[7]

Initial characterization using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is essential for identifying the specific structures of the byproducts present.[1]

Q2: How can I remove unreacted hydrazine from my crude product?

A2: Hydrazine and its simple derivatives are basic. This property is key to their removal.

Causality: The basic nitrogen atoms in hydrazine (pKa ~8.1) are readily protonated by an acid to form a water-soluble salt (H₂N-NH₃⁺). This salt will partition into an aqueous phase, leaving the less basic pyrazole product in the organic phase.

An acidic wash during the workup is the most effective method.[1][7] After the reaction, the mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl).[7] The protonated hydrazine salt is extracted into the aqueous layer, which is then discarded.

It's also possible to remove excess hydrazine by extraction with water and diethyl ether or by evaporation under reduced pressure, though acidic washing is generally more thorough.[8][9][10]

Q3: My NMR shows two sets of peaks, indicating I have a mixture of regioisomers. What is the best way to separate them?

A3: Separating regioisomers is a frequent challenge in pyrazole chemistry due to their similar physical and chemical properties.[1][5]

Column chromatography is the most widely used and effective technique for this purpose.[1][5][6][11]

  • Expertise & Experience: The key to a successful separation is finding a solvent system (eluent) that provides a discernible difference in the retention factor (Rf) between the two isomers on a TLC plate. If the spots are not separate on TLC, they will not separate on the column.[5]

    • Stationary Phase: Silica gel is the most common choice.[5][11] For particularly stubborn separations, alternatives like alumina or reverse-phase (C18) silica can be effective.[7][12]

    • Mobile Phase Optimization: Start with a relatively non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient or an isocratic (constant solvent ratio) elution often provides the best resolution for closely related isomers.[5]

In cases where chromatography is ineffective, fractional recrystallization can sometimes be used if the isomers have sufficiently different solubilities in a specific solvent system.[1][11]

Troubleshooting Guides & Protocols

This section provides detailed protocols for the most common purification challenges encountered in pyrazole synthesis.

Issue 1: Crude Product is Highly Colored (Yellow/Red/Brown)
  • Symptom: The isolated product is intensely colored, even though the target pyrazole is expected to be a white or pale solid.

  • Primary Cause: Decomposition or side reactions involving the hydrazine reagent.[1][7]

  • Solution: Acid-Base Extraction followed by Recrystallization with charcoal treatment.

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the weak basicity of the pyrazole ring to separate it from non-basic, colored impurities.[1][13][14]

Underlying Principle: The pyrazole ring contains a basic nitrogen atom (N2) that can be protonated by a strong acid to form a water-soluble pyrazolium salt.[14] Neutral impurities, including many colored decomposition products, will remain in the organic phase. The pyrazole can then be recovered by neutralizing the aqueous phase and extracting it back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, colored product (approx. 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M HCl (3 x 25 mL). Combine the aqueous (acidic) layers. The colored impurities should remain in the organic layer, which can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). The pyrazole product should precipitate out or form an oily layer.

  • Back-Extraction: Extract the neutralized aqueous solution with fresh organic solvent (3 x 30 mL of ethyl acetate or dichloromethane).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Issue 2: Product is Contaminated with Starting Materials or a Single, More Polar Impurity
  • Symptom: TLC analysis shows the desired product spot along with a baseline spot (hydrazine) or another distinct spot.

  • Primary Cause: Incomplete reaction or use of excess reagents.[1][15]

  • Solution: Recrystallization is often the most efficient method for removing small amounts of impurities with different solubility profiles.[1][16]

Protocol 2: Purification via Recrystallization

Underlying Principle: Recrystallization purifies solid compounds based on differences in solubility.[16] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities will either remain in the hot solution or be insoluble altogether.[16]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a suitable one.[11][13] Ethanol/water mixtures are often effective for pyrazoles.[13][17][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • (Optional) Charcoal Treatment: If the solution is still colored, add a small amount (spatula tip) of activated charcoal and heat for a few minutes to adsorb colored impurities.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air-dry or dry in a desiccator.[11]

Solvent System Typical Pyrazole Polarity Notes
Ethanol/WaterPolarA common and effective choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.[13][17]
Ethyl Acetate/HexaneModerately PolarGood for compounds that are too soluble in pure ethyl acetate.[11][17]
IsopropanolPolarCan be a good alternative to ethanol.[13][18]
EthanolPolarOften used for recrystallizing pyrazole intermediates and final products.[17][19]
Issue 3: Inseparable Mixture of Regioisomers
  • Symptom: NMR confirms a mixture of isomers, but they co-elute on standard silica gel TLC.

  • Primary Cause: The regioisomers have nearly identical polarity.[5]

  • Solution: Flash Column Chromatography with an optimized mobile phase.

Protocol 3: Flash Column Chromatography

Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] Even small differences in polarity can be exploited to achieve separation.

Step-by-Step Methodology:

  • TLC Optimization: Methodically test various eluent systems to find one that shows any separation between the isomer spots on a TLC plate. This is the most critical step.[5]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent and pack it into a column.[5][11]

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of solvent (e.g., dichloromethane). Alternatively, for better resolution, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through.[5][11] Start with the optimized eluent system. If a gradient is needed, slowly increase the polarity of the mobile phase.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure, separated isomers.[5][11]

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[5]

Visual Diagrams

G cluster_start Start: Crude Pyrazole Mixture cluster_analysis Problem Diagnosis cluster_end Result start Impure Product (Oily, Colored, Multiple Spots) analysis TLC / NMR / MS Analysis start->analysis unreacted unreacted analysis->unreacted end_product Pure Pyrazole Product wash wash unreacted->wash Yes colored colored unreacted->colored No wash->colored extract extract colored->extract Yes recrystal recrystal colored->recrystal No extract->recrystal isomers isomers recrystal->isomers isomers->end_product No chromatography chromatography isomers->chromatography Yes chromatography->end_product

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase crude Crude Pyrazole Mixture (Pyrazole + Neutral Impurities) hcl Add 1M HCl crude->hcl Extract impurities_org Neutral, Colored Impurities pyrazole_final Purified Pyrazole hcl->impurities_org salt Pyrazolium Salt (R-PzH+) hcl->salt naoh Add NaOH to pH > 8 naoh->pyrazole_final Extract with Organic Solvent waste Aqueous Waste naoh->waste salt->naoh Neutralize

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • National Journal of Pharmaceutical Sciences. (2021).
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
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  • ResearchGate. (2019).
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  • BenchChem. (2025).
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  • Reddit. (2022).
  • Aly, A. A., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Organic Letters. (2017).
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  • Google Patents. (1984).
  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (2024).
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Molecules. (2017).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.

Sources

Troubleshooting low yield in pyrazole formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding low yields in pyrazole formylation reactions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and optimize your synthetic procedures.

Troubleshooting Guide: Addressing Low Yields

This section is dedicated to pinpointing and resolving specific issues that may arise during the formylation of pyrazoles.

Q1: My Vilsmeier-Haack formylation of an N-substituted pyrazole is resulting in a low yield or no product at all. What are the primary causes and how can I fix this?

Low yields in a Vilsmeier-Haack reaction are a common issue that can typically be traced back to one of several key areas: the integrity of your reagents, the reactivity of your specific pyrazole substrate, the reaction conditions, or the work-up procedure.[1]

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[2] Any water present in your glassware or reagents will cause it to decompose, rendering it ineffective for formylation.

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: All glassware should be rigorously dried, either by flame-drying or oven-drying before use.

    • Use High-Purity Reagents: Employ anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).

    • Proper Reagent Preparation: The Vilsmeier reagent should be prepared in situ at a low temperature (0-5 °C) and used immediately to minimize decomposition.[2]

Potential Cause 2: Insufficiently Reactive Substrate The electronic nature of your pyrazole substrate plays a critical role. Electron-withdrawing groups (EWGs) on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent.[2][3]

  • Suggested Solutions:

    • Increase Reagent Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent can help drive the reaction to completion.[2]

    • Elevate Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase (e.g., to 70-80 °C) may be necessary to achieve a reasonable reaction rate.[1][2]

Potential Cause 3: Incomplete Reaction Insufficient reaction time or an inadequate temperature can lead to the recovery of unreacted starting material.

  • Suggested Solutions:

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to track the consumption of your starting material.[2] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like saturated sodium bicarbonate), extracted, and then analyzed.

    • Optimize Time and Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

Potential Cause 4: Product Decomposition During Work-up The formylated pyrazole product or the intermediate iminium salt may be sensitive to the conditions of the aqueous work-up.

  • Suggested Solutions:

    • Controlled Quenching: Perform the work-up at low temperatures by pouring the reaction mixture onto crushed ice.[2]

    • Careful Neutralization: Neutralize the quenched mixture slowly and carefully with a mild base such as sodium bicarbonate to avoid harsh pH changes.[2]

Q2: I am attempting a Duff reaction on my pyrazole, but the yield is poor and the reaction seems inefficient. What alternatives and optimizations should I consider?

The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a viable alternative to the Vilsmeier-Haack reaction but often requires more forcing conditions and can be less efficient.[4]

Potential Cause 1: Sub-optimal Reaction Conditions The Duff reaction is generally less efficient than the Vilsmeier-Haack, often necessitating longer reaction times and higher temperatures.[4]

  • Suggested Solutions:

    • Acid Medium: Trifluoroacetic acid is an effective medium for the Duff formylation of 1-phenyl-1H-pyrazoles, leading to good yields.[1][5] A mixture of glycerol and boric acid can also be used.[4]

    • Temperature and Time: The reaction often requires heating under reflux for several hours (sometimes 12 hours or more) to proceed to completion.[4][5]

Potential Cause 2: Substrate Suitability The Duff reaction typically works best with electron-rich aromatic compounds.[4] If your pyrazole is substituted with electron-withdrawing groups, this method may not be the most suitable.

  • Suggested Solutions:

    • Consider Vilsmeier-Haack: For a broader range of substrates, especially those that are not highly activated, the Vilsmeier-Haack reaction is generally the method of choice due to its typically higher yields and broader applicability.[4]

Q3: My formylation reaction is producing a dark, tarry residue, and product isolation is proving difficult. What is causing this and how can I improve the work-up?

The formation of dark, polymeric, or tarry residues is often a sign of reaction overheating or decomposition of the starting material or product.[1] Difficulty in product isolation can also stem from the properties of the formylated pyrazole itself.

Potential Cause 1: Reaction Overheating The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition.

  • Suggested Solution:

    • Maintain Low Temperatures: Ensure that the Vilsmeier reagent is prepared and the pyrazole is added at a controlled low temperature (0-5 °C) with efficient stirring.

Potential Cause 2: Product is Water-Soluble Some formylated pyrazoles may have a degree of solubility in the aqueous layer during extraction, leading to lower isolated yields.

  • Suggested Solution:

    • Use Brine: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" the organic product, driving it into the organic layer during extraction.[1]

Potential Cause 3: Emulsion Formation Emulsions can form during the extractive work-up, making phase separation difficult and trapping the product.

  • Suggested Solution:

    • Break the Emulsion: Adding brine can help break emulsions. Alternatively, filtering the mixture through a pad of Celite or allowing it to stand for an extended period can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?

The reaction is an electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during the aqueous work-up to yield the desired pyrazole-4-carbaldehyde.[2] The C4 position is the most common site of electrophilic attack due to the electronic properties of the pyrazole ring.[2]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (Activation) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole (Nucleophile) Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent->Iminium_Salt Product Formyl-Pyrazole (Product) Iminium_Salt->Product Hydrolysis (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction.

Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice or water is exothermic and must be done slowly and cautiously.[2]

Q3: Are there other formylation methods for pyrazoles besides Vilsmeier-Haack and Duff?

Yes, another classical method is the Reimer-Tiemann reaction . This reaction involves treating an electron-rich heterocycle with chloroform (CHCl₃) and a strong base.[6][7][8] The reactive electrophile in this case is dichlorocarbene (:CCl₂).[6][7] However, for many heterocyclic systems, the Reimer-Tiemann reaction can be low-yielding and may sometimes lead to ring-expansion byproducts (e.g., formation of 3-chloropyridine from pyrrole).[6][9] For these reasons, it is often less preferred than the Vilsmeier-Haack reaction for pyrazole formylation.

Q4: How can I effectively monitor the progress of my pyrazole formylation?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][5]

Protocol for TLC Monitoring:

  • Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.

  • Quench the aliquot in a small vial containing a dilute solution of a mild base (e.g., saturated NaHCO₃) and a few drops of an organic solvent (e.g., ethyl acetate).

  • Vortex the vial to mix thoroughly and allow the layers to separate.

  • Spot the organic layer on a TLC plate alongside a spot of your pyrazole starting material.

  • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the plate under UV light. The reaction is complete when the spot corresponding to the starting material has been consumed and a new, typically more polar, product spot has appeared.

Q5: My pyrazole has both an N-H bond and is electron-rich. Will formylation occur on the nitrogen or the ring?

The Vilsmeier-Haack reaction typically results in C-formylation at the electron-rich C4 position of the pyrazole ring. While N-formylation is possible, the C-formylated product is generally the major product observed after hydrolysis. The reaction proceeds via electrophilic substitution on the aromatic ring.

Data & Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in pyrazole formylation.

Troubleshooting_Workflow decision decision start_node Low or No Yield decision1 Reagents & Conditions Anhydrous? start_node->decision1 Check solution solution decision2 Substrate Reactive? (No strong EWGs) decision1->decision2 Yes solution1 Dry glassware & solvents. Use fresh reagents. decision1->solution1 No decision3 Reaction Complete? (Monitor by TLC) decision2->decision3 Yes solution2 Increase temperature. Increase equivalents of Vilsmeier reagent. decision2->solution2 No decision4 Work-up Gentle? (Low temp, mild base) decision3->decision4 Yes solution3 Increase reaction time and/or temperature. decision3->solution3 No solution5 Purification Issue? (Solubility, Emulsion) decision4->solution5 Yes solution4 Quench on ice. Neutralize carefully with NaHCO₃. decision4->solution4 No solution6 Use brine wash. Extract multiple times. solution5->solution6 Yes

Caption: Troubleshooting workflow for low yield.

Table 1: Comparison of Common Formylation Methods
MethodReagentsTypical ConditionsAdvantagesLimitations
Vilsmeier-Haack POCl₃, DMF0 °C to 80 °CGenerally high yields, broad substrate scope, reliable.[1][4]Reagents are moisture-sensitive and corrosive.[2]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA or Glycerol/Boric Acid)Reflux, 100-160 °C, long reaction timesMilder than Vilsmeier-Haack for sensitive substrates.[1]Lower yields, requires high temperatures and long times, less general.[4]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Biphasic system, heatingDoes not require anhydrous conditions.[8]Often low yields, potential for side reactions like ring expansion.[6][9]
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole

Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate PPE.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature between 0-5 °C. Stir the resulting mixture at this temperature for 30-60 minutes. The solution should become a pale yellow or off-white slurry.

  • Addition of Pyrazole: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto a beaker of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another mild base until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction - Taylor & Francis Online.
  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction - ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. Available at: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Available at: [Link]

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes - Benchchem.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available at: [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Reimer-Tiemann Formylation - SynArchive. Available at: [Link]

  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem.
  • Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. Available at: [Link]

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope.

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Characterization of byproducts in 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this compound. Pyrazole-4-carbaldehydes are crucial building blocks in the development of novel therapeutics and functional materials.[1][2][3] However, their synthesis, most commonly via the Vilsmeier-Haack reaction, is not without its challenges. The formation of subtle, often difficult-to-separate byproducts can compromise the purity of the final compound, impacting downstream applications and biological assays.

This document moves beyond a simple protocol, offering a deep dive into the mechanistic nuances of the synthesis, robust troubleshooting strategies for byproduct identification, and detailed analytical workflows. Our goal is to empower you to not only execute the synthesis but also to anticipate, identify, and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

The most prevalent and efficient method is the Vilsmeier-Haack formylation of 1-(2-methoxyphenyl)-1H-pyrazole.[4][5][6] This reaction utilizes a Vilsmeier reagent, prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[7][8] The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C4 position being the most electronically and sterically favored site for formylation.[9]

Q2: How is the Vilsmeier reagent prepared and what are the critical handling steps?

The Vilsmeier reagent, a chloroiminium salt, is highly reactive and moisture-sensitive. It is prepared by the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).[10][11] The reaction is exothermic and forms a viscous, often white or pale-yellow salt. It is crucial that the reagent is formed at low temperatures (0 to -10 °C) to prevent degradation.[10] The starting pyrazole is then added to this pre-formed reagent.

Q3: What are the typical reaction conditions and how can I monitor the progress?

After the addition of the 1-(2-methoxyphenyl)-1H-pyrazole substrate, the reaction mixture is typically heated. Temperatures can range from 60 °C to 120 °C depending on the reactivity of the substrate.[9][12]

Reaction Monitoring: The most effective way to monitor the reaction is by Thin-Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: UV light (254 nm) is used for visualization.

  • Analysis: The reaction is complete when the starting material spot (higher Rf) is fully consumed and a new, more polar spot corresponding to the aldehyde product (lower Rf) becomes dominant.

Troubleshooting Guide: Byproduct Characterization and Mitigation

The central challenge in this synthesis is not just achieving conversion but ensuring high fidelity to the desired C4-formylated product. The appearance of unexpected signals in your analytical data indicates the presence of impurities.

Workflow for Impurity Identification

This workflow provides a systematic approach to characterizing unknown byproducts in your reaction mixture.

G TLC Crude Reaction Mixture (Multiple Spots on TLC) LCMS Run LC-MS Analysis TLC->LCMS MW Determine Molecular Weights of All Components LCMS->MW Compare Compare MW with Expected Structures MW->Compare SM MW matches Starting Material? Compare->SM Regioisomer MW matches Product Isomer? SM->Regioisomer No SM_ID Byproduct: Unreacted 1-(2-methoxyphenyl)-1H-pyrazole SM->SM_ID Yes Chlorinated MW shows M+2 peak (Cl isotope pattern)? Regioisomer->Chlorinated No Regio_ID Potential Byproduct: Pyrazole-5-carbaldehyde Isomer Regioisomer->Regio_ID Yes Unknown Unknown MW Chlorinated->Unknown No Chloro_ID Potential Byproduct: Chlorinated Species Chlorinated->Chloro_ID Yes NMR_Confirm Isolate via Prep-HPLC/Column & Characterize by 2D NMR Unknown->NMR_Confirm Regio_ID->NMR_Confirm Chloro_ID->NMR_Confirm

Caption: Systematic workflow for byproduct identification.

Problem: My ¹H NMR spectrum shows extra aldehyde and aromatic signals.

This is the most common issue, pointing directly to byproduct formation. Let's dissect the likely culprits.

While formylation at the C4 position is kinetically and thermodynamically favored, a small percentage of the C5 regioisomer can form, particularly at higher temperatures. Distinguishing between these two is critical and can be achieved definitively by NMR spectroscopy.

  • Causality: The Vilsmeier reagent is a bulky electrophile. Attack at C4 is less sterically hindered than at C5, which is adjacent to the substituted N1 nitrogen. However, elevated thermal energy can overcome this barrier, leading to the formation of the C5 isomer.

  • Identification:

    • ¹H NMR: This is the primary tool. The pyrazole protons provide a clear signature.

      • Desired Product (4-carbaldehyde): You will observe two distinct singlets in the aromatic region, corresponding to the H3 and H5 protons. Neither proton has an adjacent proton to couple with.

      • Byproduct (5-carbaldehyde): You will observe two doublets, corresponding to the H3 and H4 protons. They will exhibit a small coupling constant (³JH,H ≈ 2-3 Hz), which is characteristic of adjacent protons on a pyrazole ring.

    • 2D NMR (NOESY): A Nuclear Overhauser Effect (NOE) correlation between the pyrazole H5 proton and the ortho-protons of the N-aryl ring confirms the 4-carbaldehyde structure. This correlation is absent in the 5-carbaldehyde isomer.[10][13]

  • Mitigation and Resolution:

    • Reaction Control: Maintain the lowest effective reaction temperature to favor the formation of the kinetic C4 product.

    • Purification: The two isomers have slightly different polarities and can usually be separated by meticulous flash column chromatography on silica gel.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole-Carbaldehyde Isomers

Proton4-Carbaldehyde (Product)5-Carbaldehyde (Byproduct)Rationale for Distinction
Aldehyde (-CHO)~9.9 - 10.1 (s)~9.8 - 10.0 (s)Similar, not a primary identifier.
Pyrazole H5~8.2 (s)N/AKey Signal: Appears as a singlet.
Pyrazole H3~8.0 (s)~7.8 (d, J≈2.5 Hz)Key Signal: Singlet in product, doublet in byproduct.
Pyrazole H4N/A~7.9 (d, J≈2.5 Hz)Key Signal: Appears as a doublet, coupled to H3.

Note: Shifts are approximate and can vary based on solvent and concentration.

The Vilsmeier reagent is generated from POCl₃, a potent chlorinating agent. Under certain conditions, particularly with prolonged heating or excess reagent, side reactions can lead to chlorination of the substrate.[14]

  • Causality: While formylation is the primary reaction pathway, the chloroiminium salt exists in equilibrium with other reactive species that can act as electrophilic chlorine sources. Functional groups sensitive to chlorination, such as activated methoxy groups or even the pyrazole ring itself, can be targeted. A known side reaction is the conversion of ether linkages (like the methoxy group) to chlorides.[10]

  • Identification:

    • Mass Spectrometry (MS/HRMS): This is the definitive method. The presence of a chlorine atom will be evident from a characteristic isotopic pattern, with a second peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M+).

    • ¹H NMR: The disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a new signal might indicate chlorination at that position.

    • ¹³C NMR: Significant shifts in carbon signals, particularly downfield shifts for carbons bonded to the new chlorine atom.

  • Mitigation and Resolution:

    • Stoichiometry: Use the minimum effective excess of the Vilsmeier reagent (typically 1.5 - 2.5 equivalents).

    • Alternative Reagents: For sensitive substrates, consider generating the Vilsmeier reagent from DMF and oxalyl chloride or thionyl chloride, which may reduce chlorination side reactions.[15]

    • Purification: Chlorinated byproducts often have significantly different polarity and can be separated by column chromatography.

Vilsmeier-Haack Reaction and Potential Byproduct Pathways

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction Pathway cluster_2 Byproduct Formation Pathways DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Byproduct_Regio Regioisomer: Pyrazole-5-carbaldehyde Vilsmeier->Byproduct_Regio Byproduct_Chloro Chlorinated Byproduct Vilsmeier->Byproduct_Chloro Start 1-(2-methoxyphenyl) -1H-pyrazole Start->Intermediate Electrophilic Attack at C4 Start->Byproduct_Regio Attack at C5 (High Temp) Start->Byproduct_Chloro Side Reaction (Excess Reagent) Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Product: 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Workup->Product

Caption: Synthesis of the target aldehyde and potential side reactions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the desired product from unreacted starting material and major byproducts.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading) by dissolving the crude oil in a minimal amount of dichloromethane or acetone and adding silica gel. Evaporate the solvent completely.

  • Column Packing: Wet-pack a glass column with silica gel (230-400 mesh) using a low-polarity solvent like 100% hexanes.

  • Loading: Carefully add the dried slurry containing the sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexanes. The less polar starting material will elute first, followed by the product and then more polar byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a solid.[2]

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Confirm the presence of the aldehyde singlet (~10.0 ppm), two pyrazole singlets (~8.0-8.2 ppm), and the aromatic signals for the methoxyphenyl group.[5]

  • ¹³C NMR & DEPT-135: Acquire a carbon spectrum and a DEPT-135 spectrum. Confirm the aldehyde carbonyl carbon (~184 ppm), and identify the CH and CH₃ signals.

  • 2D NMR - HMBC/HSQC:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom. This confirms the assignments of the pyrazole C-H signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming connectivity. Look for a 3-bond correlation from the aldehyde proton to the pyrazole C4. Also, look for correlations from the pyrazole H5 proton to C4 and the N-aryl ring's quaternary carbon.[10][13]

  • 2D NMR - NOESY (Optional but Recommended): As mentioned, run a NOESY experiment to confirm the 4-substitution by observing the through-space correlation between the pyrazole H5 proton and the ortho-protons of the 2-methoxyphenyl ring.

By following this guide, you will be better equipped to navigate the synthesis of this compound, ensuring the high purity required for your research and development endeavors.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Simanavičienė, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1841. Available from: [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • MDPI. (n.d.). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Technical Support Center: A-Z Guide to Scaling the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and an extensive FAQ section, grounded in established chemical principles and practical experience.

Part 1: Troubleshooting Guide

Scaling up any chemical synthesis introduces challenges not always apparent at the gram scale.[1][2] This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Diagram: Troubleshooting Logic Flow

troubleshooting_flow start Problem Encountered low_yield Low or No Yield start->low_yield side_products Significant Side Product Formation start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction workup_issues Difficult Work-up/Purification start->workup_issues reagent_quality Check Reagent Quality (POCl₃, DMF) low_yield->reagent_quality Is Vilsmeier reagent active? temperature_control_sp Lower Reaction Temperature side_products->temperature_control_sp Exotherm control issue? reaction_time Increase Reaction Time incomplete_reaction->reaction_time Kinetics too slow? emulsion Emulsion Formation? workup_issues->emulsion reagent_stoichiometry Verify Stoichiometry reagent_quality->reagent_stoichiometry temperature_control_ly Optimize Temperature Profile reagent_stoichiometry->temperature_control_ly moisture Ensure Anhydrous Conditions temperature_control_ly->moisture quenching_protocol Optimize Quenching Procedure temperature_control_sp->quenching_protocol reagent_addition Slow, Controlled Reagent Addition quenching_protocol->reagent_addition temperature_increase Carefully Increase Temperature reaction_time->temperature_increase mixing_efficiency Improve Mixing/Agitation temperature_increase->mixing_efficiency brine_wash Add Brine (Saturated NaCl) emulsion->brine_wash Yes solvent_choice Optimize Extraction Solvent emulsion->solvent_choice No brine_wash->solvent_choice purification_method Re-evaluate Purification Strategy (Crystallization vs. Chromatography) solvent_choice->purification_method

Caption: Troubleshooting logic for scaling up the synthesis.

Issue Potential Cause Recommended Action
Low or No Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.[3][4]Ensure all glassware is oven or flame-dried. Use fresh, anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃). Prepare the reagent at low temperatures (0-10 °C) and use it promptly.[3][4]
Poor Substrate Reactivity: The electron-donating methoxy group on the phenyl ring should activate the pyrazole for formylation. However, steric hindrance could play a role.Consider increasing the reaction temperature after the initial addition, for example, to 40-50 °C or even higher (e.g., 80-90 °C), to drive the reaction to completion.[3][5] Monitor for the formation of impurities by TLC or HPLC.
Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients, hindering the reaction.[1]Use an overhead stirrer with appropriate impeller design for the reactor geometry to ensure homogeneous mixing.
Significant By-product Formation Uncontrolled Exotherm: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic.[4][6] Poor temperature control can lead to side reactions and degradation.Maintain strict temperature control during reagent formation and quenching. For scale-up, ensure the reactor's cooling capacity is sufficient. The addition of POCl₃ and the quenching of the reaction mixture should be done slowly and in a controlled manner.[3][6]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.Carefully control the molar ratios of the pyrazole substrate, POCl₃, and DMF. An excess of the Vilsmeier reagent is often used to ensure complete conversion.[3]
Difficult Product Isolation/Purification Emulsion during Extraction: The presence of DMF and salts from neutralization can lead to the formation of stable emulsions during the aqueous work-up.[4]To break emulsions, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer.[4]
Product is a Stubborn Oil: The target compound may not readily crystallize, making isolation difficult.If direct crystallization fails, column chromatography is a reliable purification method.[3][7] For larger scales, consider recrystallization from a suitable solvent system, which is often more economical than chromatography.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method is the Vilsmeier-Haack reaction.[5][8][9] This involves two main steps:

  • Synthesis of the Precursor: 1-(2-methoxyphenyl)-1H-pyrazole is synthesized, typically through a condensation reaction between (2-methoxyphenyl)hydrazine and a suitable three-carbon synthon like 1,1,3,3-tetramethoxypropane.

  • Formylation: The synthesized pyrazole is then formylated using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This reaction selectively introduces a carbaldehyde group at the 4-position of the pyrazole ring.[4][10]

Diagram: Synthetic Pathway

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A (2-methoxyphenyl)hydrazine C 1-(2-methoxyphenyl)-1H-pyrazole A->C B 1,1,3,3-Tetramethoxypropane B->C F This compound C->F D POCl3 + DMF E Vilsmeier Reagent D->E Formation E->F Formylation

Caption: Synthesis of the target compound.

Q2: What are the critical safety precautions for scaling up the Vilsmeier-Haack reaction?

Safety is paramount when scaling up this reaction due to the hazardous nature of the reagents.[3][4]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing significant heat and toxic fumes.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction with water are highly exothermic.[4][6] Ensure the reactor is equipped with an efficient cooling system and that additions are performed slowly and with careful temperature monitoring.

  • Quenching: The "reverse quench," where the reaction mixture is slowly added to a large volume of crushed ice or ice-cold water with vigorous stirring, is the recommended procedure for safely dissipating heat.[6]

Q3: How can I optimize the reaction conditions for better yield and purity on a larger scale?

Optimization is key to a successful scale-up.

  • Reagent Ratio: While a 1:1.5:3 ratio of pyrazole:POCl₃:DMF is a good starting point, optimization may be necessary.[3] An excess of the Vilsmeier reagent can help drive the reaction to completion.

  • Temperature Profile: The Vilsmeier reagent is typically formed at 0-10 °C. The formylation step may require heating to proceed at a reasonable rate.[3][11] Conduct small-scale experiments to determine the optimal temperature that maximizes conversion while minimizing by-product formation. Temperatures can range from room temperature to 120 °C depending on the substrate's reactivity.[12]

  • Solvent Choice: Anhydrous DMF is the standard, acting as both solvent and reagent. In some cases, a co-solvent like dichloromethane (DCM) can be used.[3] Consider solvent recovery and recycling for cost-effectiveness at scale.

Q4: My reaction is sluggish. How can I increase the reaction rate?

A slow reaction can be a major bottleneck in production.

  • Temperature: Carefully increasing the reaction temperature is the most direct way to increase the rate.[3] However, this must be balanced against the potential for increased impurity formation.

  • Concentration: Increasing the concentration of the Vilsmeier reagent can also accelerate the reaction. This requires robust temperature control to manage the increased potential for a strong exotherm.

  • Alternative Energy Sources: For some Vilsmeier-Haack reactions, microwave or ultrasound assistance has been shown to dramatically reduce reaction times, from hours to minutes.[13] The scalability of these methods should be carefully evaluated.

Q5: What is the best way to purify the final product at scale?

The purification strategy often needs to be adapted for larger quantities.

  • Recrystallization: If the product is a solid, recrystallization is generally the most scalable and cost-effective purification method.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides high purity and good recovery.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation might be a viable option.

  • Chromatography: While flash chromatography is common in the lab, it can be expensive and time-consuming on a large scale.[3] It is typically reserved as a final polishing step if exceptionally high purity is required.

Part 3: Experimental Protocol (Illustrative Lab-Scale)

This protocol provides a general framework. Optimization for specific equipment and scale is necessary.

Diagram: Experimental Workflow

experimental_workflow reagent_prep 1. Vilsmeier Reagent Preparation (POCl₃ + DMF @ 0-10°C) formylation 2. Formylation (Add Pyrazole, Heat to 40-90°C) reagent_prep->formylation monitoring 3. Reaction Monitoring (TLC/HPLC) formylation->monitoring workup 4. Work-up (Quench in Ice/Water, Neutralize) monitoring->workup Reaction Complete extraction 5. Extraction (e.g., Ethyl Acetate) workup->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification analysis 7. Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for the synthesis.

Step 1: Vilsmeier Reagent Formation

  • To a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

Step 2: Formylation Reaction

  • Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 80 °C) for 2-24 hours.[5]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature, then to 0 °C in an ice bath.

  • In a separate, larger vessel equipped with a vigorous stirrer, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice.[6]

  • Neutralize the acidic mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, while maintaining a low temperature.

  • Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3][7]

References

  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH).
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
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  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate.
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  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • How can I improve the Vilsmeier-Haack reaction?. ResearchGate.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
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Technical Support Center: Ensuring Anhydrous Conditions for the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Our focus is on the most critical parameter for success: the rigorous exclusion of water. This document moves beyond simple protocols to explain the causality behind these requirements, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the role of water in the Vilsmeier-Haack reaction.

Q1: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction?

Anhydrous conditions are paramount because the active formylating agent, the Vilsmeier reagent, is highly reactive and readily decomposed by water. The reaction's success hinges on the electrophilic Vilsmeier reagent attacking an electron-rich aromatic ring.[1][2] If water is present, it acts as a competing nucleophile, consuming the reagent before it can react with your substrate. This leads to significantly reduced yields or complete reaction failure.

Q2: What exactly is the "Vilsmeier Reagent" and why is it so moisture-sensitive?

The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The reaction mechanism involves the formation of this highly reactive species, which serves as a weak electrophile.[1][5] Its electrophilicity makes it highly susceptible to attack by nucleophiles. Water, even in trace amounts, will readily attack and hydrolyze the iminium salt, rendering it inactive for the desired formylation reaction.

Q3: What are the specific, observable consequences of moisture contamination in my reaction?

The presence of water can manifest in several ways, often leading to ambiguous results:

  • Low to No Yield: This is the most common outcome. The Vilsmeier reagent is consumed by water, leaving insufficient or no reagent to react with the aromatic substrate.[6]

  • Unreacted Starting Material: TLC or NMR analysis will show a significant amount of your starting material remaining even after extended reaction times or heating.[7]

  • Inconsistent Results: Reactions may work one day and fail the next, often due to variations in ambient humidity or slight deviations in experimental setup that allow moisture ingress.

  • Formation of Byproducts: While the primary reaction with water is decomposition of the reagent, subsequent side reactions under acidic conditions can lead to a complex mixture of products, complicating purification.

Q4: My reagents (DMF, POCl₃) are from a freshly opened bottle. Are they truly anhydrous?

Not necessarily. While fresh reagents are always preferred, DMF is notably hygroscopic, meaning it readily absorbs moisture from the air.[4] Older bottles of DMF can also decompose to form dimethylamine, which can cause its own set of side reactions.[8] POCl₃ can also react with atmospheric moisture. It is best practice to use solvents and reagents from reputable suppliers that are specifically designated as "anhydrous" or "dry" and to handle them using proper air-sensitive techniques.

Section 2: Troubleshooting Guide for Moisture-Related Failures

When a Vilsmeier-Haack reaction yields poor results, moisture is a primary suspect. This table provides a systematic approach to diagnosing and solving these issues.

Problem Observed Probable Cause (Moisture-Related) Recommended Solution & Validation
Low or No Yield of Aldehyde Decomposition of Vilsmeier Reagent: Trace water in solvents, reagents, or glassware has consumed the active electrophile.1. Verify Anhydrous Setup: Re-evaluate your entire experimental protocol. Ensure glassware was rigorously dried (see Protocol A).[9][10] 2. Use Fresh/Dry Solvents: Use a freshly opened bottle of anhydrous DMF or purify existing DMF by standard methods. 3. Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon from start to finish.[11]
Starting Material Unchanged Insufficient Active Reagent: Moisture has reduced the effective stoichiometry of the Vilsmeier reagent below the threshold needed to drive the reaction to completion.1. Increase Reagent Stoichiometry: As a test, cautiously increase the molar ratio of the Vilsmeier reagent to the substrate (e.g., from 1.5 to 2.0 equivalents).[7] 2. Re-dry All Reagents: If possible, dry the substrate in a vacuum oven before use. Ensure DMF is truly anhydrous.
Reaction Fails to Initiate Immediate Quenching of Reagent: Significant water contamination upon addition of POCl₃ to DMF prevents the formation of the Vilsmeier reagent entirely.1. Pre-dry the Flask: Flame-dry the reaction flask under vacuum or a stream of inert gas immediately before adding reagents.[12] 2. Check DMF Quality: Test the DMF for water content. A fishy smell indicates decomposition to dimethylamine, and the bottle should be discarded.[8]
Complex Product Mixture Reagent Degradation & Side Reactions: Hydrolysis of the Vilsmeier reagent and potential subsequent reactions of intermediates with water during work-up or the reaction itself.1. Controlled Quenching: Ensure the aqueous work-up is performed at a low temperature (0 °C) to manage the hydrolysis of the intermediate iminium salt effectively.[5] 2. Rigorous Anhydrous Conditions: This is a clear sign of contamination. Revisit every step of the anhydrous protocol to eliminate all sources of moisture.

Section 3: Core Protocols for Maintaining Anhydrous Conditions

Adherence to rigorous experimental technique is non-negotiable for the Vilsmeier-Haack reaction.

Protocol A: Rigorous Preparation of Glassware

Glass surfaces readily adsorb atmospheric water and must be actively dried.[10]

  • Cleaning: Thoroughly wash all glassware (reaction flask, stir bar, dropping funnel, condenser) with soap and water, followed by rinses with deionized water and then acetone.

  • Oven Drying: Place the clean glassware in a laboratory oven set to at least 120°C for a minimum of 4 hours, or ideally, overnight.[9]

  • Assembly & Cooling: Immediately assemble the hot glassware (e.g., flask with condenser) and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This prevents moist lab air from being drawn back into the flask as it cools.[12]

  • (Alternative) Flame Drying: For faster setup, assemble the cool, clean glassware. Heat the entire apparatus evenly with a heat gun or a gentle, moving flame under a vacuum or a steady stream of inert gas to drive off adsorbed water. Allow to cool fully under inert gas before adding reagents.[12]

Protocol B: Setting Up the Reaction Under an Inert Atmosphere

This procedure uses a nitrogen-filled balloon to maintain a positive pressure, which is a common and effective method for many applications.[11]

  • Initial Setup: Clamp the dried-and-cooled reaction flask (containing a magnetic stir bar) securely over a stir plate.

  • Seal the Flask: Seal the flask with a rubber septum.

  • Purge the System: Insert a needle connected to a vacuum line through the septum to evacuate the air from the flask. Apply the vacuum for 30-60 seconds.

  • Backfill with Inert Gas: Remove the vacuum needle and immediately insert a needle connected to a nitrogen-filled balloon. The balloon will deflate slightly as it fills the flask.

  • Repeat: Repeat this vacuum-and-backfill cycle at least three times to ensure the internal atmosphere is completely inert.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through the septum. Add solid reagents quickly by briefly removing the septum under a strong positive flow of inert gas (a "nitrogen blanket").

Section 4: Visualizing the Chemistry and Workflow

Understanding the reaction pathway and the point of failure is key to troubleshooting.

Diagram 1: Vilsmeier-Haack Mechanism (Anhydrous)

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis (Work-up) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Product) Intermediate->Aldehyde + H₂O (Work-up)

Caption: Reaction pathway under ideal anhydrous conditions.

Diagram 2: Interference by Water Contamination

G cluster_0 Reagent Formation DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Decomposition Decomposition Products Vilsmeier->Decomposition Rapid Reaction NoReaction No Reaction Vilsmeier->NoReaction Insufficient Reagent Water H₂O (Contaminant) Water->Decomposition Arene Electron-Rich Arene Arene->NoReaction

Caption: How water prematurely decomposes the Vilsmeier reagent.

Diagram 3: Troubleshooting Workflowdot

G Start V-H Reaction Failed (Low/No Yield) Check_Glassware Was glassware oven/flame-dried and cooled under inert gas? Start->Check_Glassware Check_Atmosphere Was a positive pressure of inert gas maintained throughout? Check_Glassware->Check_Atmosphere Yes Solution Root Cause Identified: Moisture Contamination. Implement Corrective Actions. Check_Glassware->Solution No Check_Reagents Were anhydrous-grade solvents used? Was DMF bottle fresh? Check_Atmosphere->Check_Reagents Yes Check_Atmosphere->Solution No Check_Reagents->Solution No Other_Issue Problem may not be moisture. Investigate other parameters: - Substrate reactivity - Temperature - Stoichiometry Check_Reagents->Other_Issue Yes

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Data of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental data for this specific isomer is not widely published, this document synthesizes information from structurally similar analogues to provide a robust, predictive analysis. We will compare its anticipated spectral features with those of validated alternatives to highlight the structural nuances revealed by ¹³C NMR spectroscopy. This guide is intended for researchers and drug development professionals who rely on precise structural elucidation for advancing their work.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed map of the carbon skeleton.[2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ, in ppm) is highly sensitive to its local electronic environment.[3] Factors such as hybridization, electronegativity of attached atoms, and resonance effects all influence this shift, allowing for precise structural assignments.[4]

For a molecule like this compound, ¹³C NMR is critical for confirming the regiochemistry of the methoxy group on the phenyl ring and for verifying the integrity of the pyrazole-carbaldehyde core.

Predicted ¹³C NMR Data for this compound

To predict the chemical shifts for the target compound, we will use data from two close analogues: 1-Phenyl-1H-pyrazole-4-carbaldehyde (Compound A ) and 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (a derivative of Compound B ). Compound A provides a baseline for the pyrazole and unsubstituted phenyl rings, while data from the 4-methoxyphenyl analogue helps in understanding the electronic effects of the methoxy substituent.

The structure with the proposed carbon numbering is shown below:

Chemical structure of this compound with carbon numbering Caption: Structure of this compound with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon No.Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~184-186The aldehyde carbonyl is highly deshielded and consistently appears in this downfield region.[3]
C3~142-144Pyrazole C3 is typically downfield. Its position is slightly influenced by the N-phenyl substituent.
C4~117-119This carbon is attached to the electron-withdrawing aldehyde group but is also part of the electron-rich pyrazole ring.
C5~139-141The pyrazole C5 is adjacent to the N-phenyl group, leading to a downfield shift.
C1'~128-130This is the ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. The ortho-methoxy group will have a shielding effect compared to an unsubstituted phenyl ring.
C2'~155-157This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.
C3'~112-114The ortho-methoxy group exerts a strong shielding (electron-donating) effect on the adjacent carbon, shifting it upfield.
C4'~131-133The para-position relative to the methoxy group will be slightly shielded.
C5'~121-123The meta-position relative to the methoxy group is less affected but generally appears in the standard aromatic region.
C6'~126-128This carbon is ortho to the point of attachment to the pyrazole and will be influenced by its electronic effects.
OCH₃~55-56The methoxy carbon signal is highly characteristic and consistently appears in this range.[5]
Comparative Analysis with Alternative Structures

The utility of the predicted data is best understood by comparing it to experimentally verified data from similar molecules. This comparison highlights how subtle changes in molecular structure are reflected in the ¹³C NMR spectrum.

Table 2: Comparison of ¹³C NMR Data for Pyrazole-4-carbaldehyde Derivatives (in CDCl₃)

Carbon AtomCompound A 1-Phenyl-1H-pyrazole-4-carbaldehyde[6]Compound B Derivative 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[5][7]Predicted: Target Compound this compound
C=O 185.2183.1~184-186
Pyrazole C3 142.9163.0 (C-OR)~142-144
Pyrazole C4 118.1110.9~117-119
Pyrazole C5 140.0129.3~139-141
Phenyl C1' 138.8132.5~128-130
Phenyl C2'/C6' 120.1120.6C2': ~155-157C6': ~126-128
Phenyl C3'/C5' 129.8114.7C3': ~112-114C5': ~121-123
Phenyl C4' 128.3158.9~131-133
OCH₃ -55.6~55-56

Analysis of Key Differences:

  • Effect of Methoxy Group Position: In the 4-methoxy derivative (Compound B), the C4' signal is strongly deshielded (158.9 ppm) due to direct attachment to oxygen, while the C3'/C5' carbons are shielded (114.7 ppm) by its electron-donating resonance effect. For our target compound, we predict a similar strong deshielding for the C2' carbon (~155-157 ppm).

  • Ortho vs. Para Substitution: The key distinction for the 2-methoxy isomer is the expected significant shielding of the C3' carbon (~112-114 ppm), which is ortho to the methoxy group. This upfield shift is a hallmark of the powerful shielding effect of an ortho-methoxy substituent and serves as a primary diagnostic feature to distinguish it from the 4-methoxy isomer.

  • Ipso-Carbon (C1'): The C1' carbon in the 2-methoxy target compound is predicted to be shielded (~128-130 ppm) compared to the unsubstituted phenyl ring of Compound A (138.8 ppm) and the 4-methoxy derivative (132.5 ppm). This shielding arises from the electronic influence of the adjacent ortho substituent.

Standard Operating Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a validated experimental protocol is essential. The following steps describe a self-validating system for obtaining a proton-decoupled ¹³C NMR spectrum.

Experimental Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the analyte. The higher sample concentration is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient secondary chemical shift reference.

    • Add a small amount of tetramethylsilane (TMS) as the primary internal standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field by optimizing the shape and intensity of the lock signal. This crucial step maximizes the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 125 MHz on a 500 MHz instrument).

    • Apply a standard ¹³C pulse program with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses the C-H coupling and simplifies the spectrum to single lines for each carbon. It also provides a significant signal enhancement via the Nuclear Overhauser Effect (nOe).[8]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).[9]

    • Set the number of scans (acquisitions) to a high value (e.g., 1024 or more) and allow the experiment to run. Averaging multiple scans is necessary to achieve an adequate signal-to-noise ratio for the weak ¹³C signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are positive and have a proper Lorentzian line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate peaks if necessary, though ¹³C peak integrations are generally not proportional to the number of carbons unless specific experimental conditions are met.[2][4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 15-20 mg of Analyte dissolve 2. Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock on Solvent transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Run ¹³C Experiment (1024+ Scans) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase calibrate 9. Calibrate Spectrum to TMS/Solvent phase->calibrate analysis Final Spectrum & Analysis calibrate->analysis

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.

References

  • Title: Carbon-13 NMR Spectroscopy: Principles and Applications Source: Studylib URL: [Link]

  • Title: 13.13 Uses of 13C NMR Spectroscopy Source: Fiveable URL: [Link]

  • Title: C-13 NMR Spectroscopy Source: Slideshare URL: [Link]

  • Title: 6.8: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 1-(4-methoxybenzyl)pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Applications of 13 C NMR Source: University of Regensburg URL: [Link]

  • Title: 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 Source: ResearchGate URL: [Link]

  • Title: ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Source: ResearchGate URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: interpreting C-13 NMR spectra Source: Chemguide URL: [Link]

  • Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: ResearchGate URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]

  • Title: C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 29.10 ¹³C NMR Spectroscopy Source: Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Source: STM Journals URL: [Link]

  • Title: 13C Carbon NMR Spectroscopy Source: Chemistry Steps URL: [Link]

  • Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

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A Comparative Guide to the FT-IR Analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It offers a comparative framework, contextualizing the vibrational spectroscopy of the title compound by dissecting its constituent functional moieties and benchmarking them against analogous molecules. This approach is designed to not only identify the compound but to also understand the electronic and structural interplay of its components as reflected in their vibrational modes.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure integrates three key components: a pyrazole ring, an aldehyde group, and a 2-methoxyphenyl substituent. The pyrazole core is a well-established pharmacophore found in a variety of therapeutic agents. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, while the methoxyphenyl group can modulate the molecule's electronic properties and steric profile.

FT-IR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It is a rapid, non-destructive technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. By analyzing the FT-IR spectrum, one can confirm the presence of key structural motifs, assess purity, and gain insights into the molecular environment.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A reliable FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory is recommended.[1][2]

  • Sample Preparation : As this compound is expected to be a solid at room temperature, a small amount of the crystalline powder is placed directly onto the ATR crystal.

  • Data Acquisition :

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Spectral Deconstruction and Comparative Analysis

The FT-IR spectrum of this compound can be logically interpreted by examining the characteristic absorption bands of its three main structural components.

The Aldehyde Group Vibrations

The aldehyde group provides some of the most diagnostic peaks in the IR spectrum.

  • C=O Stretching : A strong, sharp absorption band is expected for the carbonyl (C=O) stretch. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹.[3][4] The conjugation with the pyrazole ring is expected to place the absorption in this region. For comparison, the C=O stretch in benzaldehyde is observed around 1700 cm⁻¹.[5]

  • Aldehydic C-H Stretching : A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as one or two weaker bands in the region of 2830-2695 cm⁻¹.[3] Often, a distinct peak is observed around 2720 cm⁻¹, which is a key indicator of an aldehyde functional group.[3]

The Pyrazole Ring Vibrations

The pyrazole ring, being an aromatic heterocycle, exhibits several characteristic vibrations.

  • C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected in the 1620-1430 cm⁻¹ region.[6] These bands are often of medium to strong intensity.

  • Aromatic C-H Stretching : The C-H stretching vibrations of the pyrazole ring typically occur just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[6]

  • Ring Bending Vibrations : The in-plane and out-of-plane bending vibrations of the pyrazole ring contribute to the complex fingerprint region below 1400 cm⁻¹.

The 2-Methoxyphenyl Group Vibrations

The 2-methoxyphenyl substituent introduces additional characteristic absorption bands.

  • Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected in the 1600-1450 cm⁻¹ region, often appearing as multiple sharp bands.[7]

  • Aromatic C-H Stretching : The C-H stretching vibrations of the benzene ring are anticipated to appear as weak to medium bands just above 3000 cm⁻¹.[7]

  • C-O Stretching : The methoxy group is characterized by a strong C-O stretching vibration. For aryl ethers, this typically results in a strong, prominent band in the 1275-1200 cm⁻¹ region for the asymmetric C-O-C stretch and a weaker band around 1075-1020 cm⁻¹ for the symmetric stretch. For 2-methylanisole, a related compound, these vibrations are well-documented.[8][9]

  • Aliphatic C-H Stretching : The C-H stretching of the methyl group in the methoxy substituent will appear in the 2950-2850 cm⁻¹ region.[3]

Data Summary and Comparative Table

The following table summarizes the expected FT-IR absorption bands for this compound and provides a comparison with related molecules.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundBenzaldehyde (Reference)[3][5]1-Phenylpyrazole (Reference)[7][10]2-Methylanisole (Reference)[8][9]
Aromatic C-H Stretch~3100-3000~3073~3100-3000~3100-3000
Aliphatic C-H Stretch (CH₃)~2950-2850N/AN/A~2950-2850
Aldehydic C-H Stretch~2830 and ~2730~2820 and ~2745N/AN/A
Carbonyl (C=O) Stretch~1700-1680~1700N/AN/A
Aromatic C=C/C=N Stretch~1610-1450~1600-1450~1600-1450~1600-1450
Asymmetric C-O-C Stretch~1260-1230N/AN/A~1250
Symmetric C-O-C Stretch~1050-1020N/AN/A~1030
Aromatic C-H Out-of-Plane Bend~800-740~750~760~750

Workflow for FT-IR Spectral Analysis

The logical process for analyzing the FT-IR spectrum of this compound is illustrated in the following diagram.

FTIR_Analysis_Workflow cluster_0 Initial Spectrum Examination cluster_1 Functional Group Identification cluster_2 Detailed Assignment and Confirmation cluster_3 Conclusion Start Acquire FT-IR Spectrum Region_ID Identify Key Spectral Regions (>3000, 3000-2800, 1800-1600, Fingerprint) Start->Region_ID Aldehyde_Check Check for Aldehyde Peaks: Strong C=O (~1700 cm⁻¹) Weak C-H (~2730 cm⁻¹) Region_ID->Aldehyde_Check Aromatic_Check Check for Aromatic Features: C-H Stretch (>3000 cm⁻¹) C=C Stretch (1600-1450 cm⁻¹) Aldehyde_Check->Aromatic_Check Methoxy_Check Check for Methoxy Group: Strong C-O Stretch (~1250 cm⁻¹) Aromatic_Check->Methoxy_Check Pyrazole_Check Assign Pyrazole Ring Vibrations (C=N, C=C stretches) Methoxy_Check->Pyrazole_Check Fingerprint_Analysis Analyze Fingerprint Region (< 1400 cm⁻¹) for unique bends Pyrazole_Check->Fingerprint_Analysis Comparison Compare with Reference Spectra (Benzaldehyde, Phenylpyrazole, Anisole) Fingerprint_Analysis->Comparison Conclusion Confirm Structure of This compound Comparison->Conclusion

Caption: Workflow for the FT-IR spectral analysis of the target compound.

Conclusion

The FT-IR spectrum of this compound is predicted to exhibit a rich and informative set of absorption bands. The definitive identification of this compound hinges on the concurrent observation of several key features: a strong carbonyl absorption around 1700-1680 cm⁻¹, a weak but sharp aldehydic C-H stretch near 2730 cm⁻¹, strong C-O stretching from the methoxy group around 1250 cm⁻¹, and a series of absorptions in the 1610-1450 cm⁻¹ region corresponding to the aromatic systems. By employing a comparative approach and systematically dissecting the spectrum, researchers can confidently verify the molecular structure and integrity of this valuable synthetic building block.

References

  • Rajkumar, P., Buvaneswari, N., Vaheith, Z. A., & Dayanandhan, R. (2024). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Sundaraganesan, N., Ilangovan, S., & Kalaichelvan, S. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 249-257.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(19), 321-331.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 128-137.
  • Chithambarathanu, T., et al. (2011). Vibrational analysis of some pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Hamada, N. M. M. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 134-149.
  • Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796.
  • Ather, A. Q., et al. (2011). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylanisole. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Priya, P. P. A., et al. (2024). FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a framework for robust analytical validation. We will explore the anticipated fragmentation patterns, present a detailed experimental protocol, and compare the utility of mass spectrometry against other common analytical techniques like NMR and HPLC.

Introduction to the Analyte: this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a foundational structure in many pharmaceuticals, while the aromatic aldehyde and methoxyphenyl groups introduce specific chemical properties that influence its biological activity and analytical behavior. Accurate structural confirmation and purity assessment are critical for its application in research and development.

Molecular Properties:

  • Molecular Formula: C₁₁H₁₀N₂O₂[1][2]

  • Molecular Weight: 202.21 g/mol [2]

  • Monoisotopic Mass: 202.0742 Da[1][2]

Mass spectrometry (MS) is a powerful tool for confirming these fundamental properties due to its exceptional sensitivity and ability to provide molecular weight information.[3] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of relatively volatile small molecules.

Mass Spectrometry: Elucidating the Molecular Blueprint

Under electron ionization, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Predicted Fragmentation Pathway

While a definitive experimental spectrum is required for confirmation, a predicted fragmentation pathway can be constructed based on established principles of organic mass spectrometry. The structure of this compound contains several susceptible bonds, leading to a series of characteristic neutral losses and charged fragments.

The molecular ion ([M]⁺˙) is expected at m/z 202 . Key fragmentation steps are outlined below:

  • Loss of Aldehydic Hydrogen (M-1): A common fragmentation for aldehydes is the loss of a hydrogen radical from the carbonyl group, resulting in a stable acylium ion at m/z 201 .[4]

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the pyrazole ring and the carbonyl group leads to the loss of a formyl radical (•CHO), yielding a significant peak at m/z 173 .[4]

  • Fragmentation of the Methoxyphenyl Group:

    • Loss of a Methyl Radical (M-15): The methoxy group can readily lose a methyl radical (•CH₃) to form an ion at m/z 187 .

    • Loss of Formaldehyde (M-30): A rearrangement can lead to the elimination of a neutral formaldehyde molecule (CH₂O), producing a radical cation at m/z 172 .

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation. Studies on substituted pyrazoles have shown characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[5] This can lead to a complex series of lower mass fragments.

  • Formation of Key Aromatic Ions:

    • The 2-methoxyphenyl cation can appear at m/z 107 .

    • Subsequent loss of a methyl radical and carbon monoxide from this fragment, or direct cleavage, can produce the phenyl cation at m/z 77 .[6]

The following Graphviz diagram illustrates this predicted fragmentation cascade.

Fragmentation_Pathway M [M]⁺˙ m/z = 202 1-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde M_minus_1 [M-H]⁺ m/z = 201 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z = 173 M->M_minus_29 - •CHO M_minus_15 [M-CH₃]⁺ m/z = 187 M->M_minus_15 - •CH₃ M_minus_30 [M-CH₂O]⁺˙ m/z = 172 M->M_minus_30 - CH₂O Aryl_107 [C₇H₇O]⁺ m/z = 107 M_minus_29->Aryl_107 - C₃H₂N₂ Aryl_77 [C₆H₅]⁺ m/z = 77 Aryl_107->Aryl_77 - CH₂O

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for this analyte.

Objective: To obtain a reproducible electron ionization mass spectrum for structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

Materials:

  • This compound sample.

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Helium carrier gas (99.999% purity).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.[7]

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 202) and compare the observed fragmentation pattern with the predicted pathway and library data if available.

Comparison with Alternative Analytical Techniques

While MS is invaluable, a comprehensive analysis relies on complementary techniques. The choice of method depends on the analytical question being asked—be it structural confirmation, quantification, or functional group identification.

Technique Primary Application for this Analyte Advantages Limitations
Mass Spectrometry (MS) Molecular weight confirmation, structural information via fragmentation.Unmatched sensitivity (picomole to femtomole levels).[3] Provides molecular formula with high-resolution MS.[8]Isomers may not be distinguishable. Requires ionization, which can be destructive. Quantification requires standards.
NMR Spectroscopy Unambiguous structure elucidation, isomer differentiation.Provides detailed connectivity and stereochemical information. Non-destructive. Inherently quantitative without response factors.[9][10]Relatively low sensitivity, requires larger sample amounts (mg).[9] Complex spectra may require advanced 2D techniques for full interpretation.
HPLC with UV Detection Purity assessment and quantification.Robust, reproducible, and widely available. Excellent for separating impurities.[11]Provides limited structural information. Retention time alone is not definitive proof of identity. Requires reference standards for quantification.[10]
FT-IR Spectroscopy Functional group identification.Quick and simple method to confirm the presence of key groups (C=O aldehyde, C-O-C ether, aromatic C=C).Provides little information about the overall molecular skeleton. Not suitable for quantification.

The following diagram illustrates a recommended integrated workflow for the complete characterization of a newly synthesized batch of the title compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 In-depth Structural Elucidation cluster_2 Final Validation Synthesis Synthesized Compound HPLC HPLC-UV (Purity Check) Synthesis->HPLC MS LC-MS or GC-MS (Molecular Weight Confirmation) Synthesis->MS NMR_1H ¹H NMR HPLC->NMR_1H If >95% Pure MS->NMR_1H If MW Correct NMR_13C ¹³C NMR NMR_1H->NMR_13C FTIR FT-IR (Functional Groups) NMR_13C->FTIR Final Structurally Confirmed & Pure Compound FTIR->Final

Caption: Integrated workflow for synthesis and characterization.

Conclusion

Mass spectrometry is an essential and powerful technique for the initial characterization of this compound. It provides a rapid and highly sensitive method to confirm the molecular weight and gain significant structural insight through predictable fragmentation patterns. However, for unambiguous structural proof and rigorous purity assessment, an integrated approach is paramount. Combining the molecular weight data from MS with the detailed connectivity map from NMR and the quantitative purity data from HPLC provides a self-validating system, ensuring the highest level of scientific integrity for researchers in drug discovery and chemical development.[9][12]

References

  • Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Santos, L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Mass Spectrometry. Available at: [Link]

  • Giraudeau, P., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry. Available at: [Link]

  • Ho, S. S. H., et al. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Molecules. Available at: [Link]

  • Salgado, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Goddu, R. F., & Meisler, N. (1960). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry. Available at: [Link]

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Ertl, P., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Available at: [Link]

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  • Slemr, J. (1997). METHODS FOR DETERMINING ALDEHYDES IN AIR. Fraunhofer Institute for Atmospheric Environmental Research. Available at: [Link]

  • Patsnap (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. Available at: [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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  • Max Planck Institute. Supplementary Information. MPG.PuRe. Available at: [Link]

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  • Chemsrc. CAS#:1013835-99-8 | this compound. Chemsrc. Available at: [Link]

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Metal complexes of pyrazoline dithiocarbamate type ligands, synthesis, physio-chemical and liquid crystal studies. Revista Bionatura. Available at: [Link]

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A Comparative Guide to the Crystal Structure of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solid-State Structure

Pyrazole-4-carbaldehyde and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often hinge on their specific three-dimensional conformation and their ability to form precise interactions with biological targets.[1][2] In the solid state, these molecular properties are dictated by the crystal structure—the ordered arrangement of molecules in a lattice. Understanding the principles of crystal engineering as applied to this class of compounds is paramount for rational drug design, polymorphism control, and the development of new materials with tailored properties.

This guide will focus on the single-crystal X-ray diffraction (SC-XRD) analysis of several key derivatives, comparing their conformational features and the landscape of their non-covalent interactions.

Comparative Crystallographic Analysis

The substitution pattern on the pyrazole and phenyl rings is a primary determinant of the resulting crystal structure. We will compare three representative derivatives to illustrate key structural trends:

  • Compound A: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Compound B: 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound C: 1-Phenyl-1H-pyrazole-4-carbaldehyde

Molecular Conformation and Planarity

A critical parameter in these structures is the dihedral angle between the pyrazole core and its phenyl substituents. This angle dictates the overall shape of the molecule.

In 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Compound A) , the asymmetric unit contains four independent molecules. The dihedral angles between the two phenyl rings in each molecule vary significantly, ranging from 22.2° to 41.9°.[3] This conformational flexibility indicates a relatively low energetic barrier to rotation, which can allow the molecule to adopt different shapes in response to its environment.

For 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Compound B) , the introduction of a chlorine atom at the ortho position of the N1-phenyl ring induces a more twisted conformation due to steric hindrance.[4] This steric clash forces the chlorophenyl ring out of the plane of the pyrazole core, influencing how molecules can approach one another.

In the simpler 1-Phenyl-1H-pyrazole-4-carbaldehyde (Compound C) , the pyrazole and phenyl rings are nearly coplanar, with a small dihedral angle of 10.14°.[5] The aldehyde group also lies almost in the same plane as the pyrazole ring. This planarity facilitates closer packing and stronger π-π interactions.

Intermolecular Interactions and Crystal Packing

The assembly of molecules into a stable crystal lattice is governed by a network of non-covalent interactions. These forces, though individually weak, collectively determine the crystal's properties.

  • C—H···O Hydrogen Bonds: A recurrent and dominant motif in this class of compounds is the formation of dimers or chains via C—H···O hydrogen bonds involving the carbaldehyde oxygen. In Compound A , molecules form dimers through these interactions, creating distinct ring motifs in the crystal lattice.[3] Similarly, Compound C forms inversion dimers where the carbonyl oxygen acts as an acceptor for two C—H bonds.[5]

  • π–π Stacking: The planar aromatic rings of pyrazole and phenyl groups are prone to π–π stacking interactions. In Compound A , weak π–π stacking is observed with a centroid-to-centroid distance of 3.788 Å.[3] In Compound C , these interactions link the hydrogen-bonded dimers into supramolecular layers, with a centroid-to-centroid distance of 3.8058 Å.[5] The extent and geometry of this stacking are highly sensitive to the planarity of the molecule; more planar systems like Compound C tend to exhibit more efficient stacking.

  • Halogen Bonding and Other Interactions: The presence of substituents like halogens can introduce additional, highly directional interactions that compete with or supplement the more common hydrogen bonds. While not explicitly detailed for Compound B in the provided results, halogen atoms are known to participate in halogen bonding (C—X···O/N) and other dipole-dipole interactions that can significantly alter packing motifs.

Summary of Crystallographic Data

The table below summarizes key crystallographic parameters for the selected derivatives, highlighting the structural diversity within this family of compounds.

Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (Phenyl-Pyrazole)Key Intermolecular Interactions
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₂N₂OTriclinicP-122.2° - 41.9°C—H···O hydrogen bonds (dimers), π–π stacking, C—H···π
1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₁ClN₂ONot specifiedNot specifiedLikely > 41.9° (steric hindrance)Non-covalent interactions analyzed via Hirshfeld surface[4]
1-Phenyl-1H-pyrazole-4-carbaldehyde C₁₀H₈N₂ONot specifiedNot specified10.14°C—H···O hydrogen bonds (dimers), π–π stacking, C—H···π

Impact of Crystal Structure on Properties

The variations in crystal packing directly influence macroscopic properties:

  • Solubility and Dissolution Rate: Tightly packed structures with strong intermolecular forces, such as those with extensive hydrogen bonding and efficient π-stacking, generally have higher lattice energies. This translates to lower solubility and slower dissolution rates—critical parameters for drug bioavailability.

  • Polymorphism: The conformational flexibility observed in Compound A suggests a higher likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different physical properties and therapeutic outcomes.

  • Biological Activity: The conformation of a molecule in its crystal structure can be a good indicator of its low-energy shape, which is often the conformation it adopts when binding to a biological target. The twisted structure of Compound B, for instance, will present its functional groups for interaction with a receptor differently than the more planar Compound C.

Experimental Workflow: Single-Crystal X-ray Diffraction

Achieving a high-quality crystal structure is a multi-step process that requires precision and a systematic approach. The protocol described below represents a self-validating system, where the quality of the final data intrinsically reflects the success of each preceding step.

Step-by-Step Protocol
  • Synthesis and Purification:

    • Synthesize the target pyrazole-4-carbaldehyde derivative. A common method is the Vilsmeier-Haack reaction, which formylates a hydrazone precursor.[6][7]

    • Purify the crude product thoroughly, typically by column chromatography followed by recrystallization, to a purity of >99%. Impurities can inhibit crystal growth.

  • Crystal Growth (The Causality of Solvent Choice):

    • The goal is to achieve slow precipitation from a saturated solution. The choice of solvent is critical. An ideal solvent system is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

    • Method: Slow Evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. Cover the vial with a cap containing small perforations. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Expert Insight: A binary solvent system is often superior. The more volatile, better solvent evaporates first, slowly decreasing the overall solubility and promoting the gradual formation of well-ordered single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data, typically using a modern instrument equipped with a CCD or CMOS detector. Data is collected over a range of orientations as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods. This step yields an initial electron density map and a preliminary model of the molecular structure.

    • Refine the structural model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Trustworthiness Metric: The quality of the final structure is assessed using metrics like the R-factor (residual factor). An R1 value below 5% (0.05) is indicative of a well-refined structure.

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (Initial Model) Data_Collection->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Validation Validation & Final Structure Refinement->Validation Low R-factor

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Visualizing Intermolecular Interactions

The following diagram illustrates the key non-covalent interactions that dictate the crystal packing of pyrazole-4-carbaldehyde derivatives.

Interactions cluster_A Molecule A cluster_B Molecule B PyA Pyrazole Ring PyB Pyrazole Ring PyA->PyB π-π Stacking PhA Phenyl Ring PhB Phenyl Ring PhA->PhB π-π Stacking AldA Aldehyde (C=O) CH_B Aromatic C-H AldA->CH_B C-H...O Hydrogen Bond AldB Aldehyde (C=O) CH_B->PhA C-H...π Interaction

Caption: Common Non-Covalent Interactions in Pyrazole Crystals.

Conclusion

The crystal engineering of pyrazole-4-carbaldehyde derivatives is a study in the balance of subtle forces. The choice of substituents dictates molecular conformation, which in turn governs the hierarchy of intermolecular interactions—from strong C—H···O hydrogen bonds to weaker, yet crucial, π–π and C—H···π contacts. As demonstrated by single-crystal X-ray diffraction, this interplay results in diverse three-dimensional architectures with distinct physicochemical properties. For drug development professionals, a thorough understanding of these solid-state phenomena is not merely academic; it is a critical component in the design of effective, stable, and bioavailable pharmaceutical agents.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information.[Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Ondokuz Mayis University.[Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information.[Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Akademik Veri Yönetim Sistemi | AVESİS.[Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information.[Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.[Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. Semantic Scholar.[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]

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  • The intermolecular interactions stabilize the molecular packing of... ResearchGate.[Link]

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  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University.[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

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A Senior Application Scientist's Guide to Pyrazole Formylation: Vilsmeier-Haack vs. Duff Reaction

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto a pyrazole scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting pyrazole-4-carbaldehydes are versatile intermediates, serving as pivotal building blocks for a vast array of complex molecules, including potent pharmaceuticals.[1] The selection of the appropriate formylation method is critical and hinges on factors like the pyrazole's substitution pattern, the desired yield, and tolerance to specific reaction conditions.

This guide provides an in-depth comparative analysis of the two most prevalent methods for pyrazole formylation: the Vilsmeier-Haack reaction and the Duff reaction. We will dissect their mechanisms, evaluate their substrate scopes, and present experimental data to empower researchers in making an informed decision for their synthetic strategy.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is the most widely utilized method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5]

Mechanism of Action

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The pyrazole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate liberates the desired aldehyde.[2][3][6] The C4 position of the pyrazole ring is the most common site of attack due to its electron-rich nature.[3]

vilsmeier_haack_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole (Nucleophile) Pyrazole->Iminium_Intermediate Electrophilic Attack Aldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack reaction.

Advantages and Scope

The V-H reaction is renowned for its broad substrate scope and generally good to excellent yields.[2][6] It is highly effective for a wide range of substituted pyrazoles, including N-alkyl and N-aryl derivatives.[7][8] The reaction conditions can often be tuned by adjusting temperature and reagent stoichiometry to optimize yields, even for less reactive, electron-deficient substrates like 5-chloropyrazoles.[9][10]

Limitations and Experimental Considerations

The primary drawback of the V-H reaction lies in its reagents. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, necessitating stringent anhydrous conditions and careful handling in a well-ventilated fume hood.[3][11] The work-up, which involves quenching the reaction with ice, is highly exothermic and must be performed with caution.[3] Furthermore, pyrazoles lacking a substituent on the nitrogen atom may fail to undergo formylation under standard V-H conditions.[7]

The Duff Reaction: A Milder Alternative

The Duff reaction offers a viable, albeit generally less efficient, alternative to the Vilsmeier-Haack formylation.[1] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glycerol/boric acid mixture.[1][12] This method is particularly noted for the ortho-formylation of highly activated phenols but has been successfully applied to other electron-rich heterocycles, including 1-phenyl-1H-pyrazoles.[2][11][13]

Mechanism of Action

The mechanism of the Duff reaction is more complex than the V-H reaction. It is believed to begin with the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. The pyrazole ring attacks this electrophile. The resulting intermediate, which is at the oxidation state of a benzylamine, undergoes an intramolecular redox reaction, followed by hydrolysis during the acidic work-up to yield the final aldehyde.[12]

duff_reaction_mechanism cluster_0 Electrophile Formation cluster_1 Formylation & Work-up HMTA HMTA Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion protonates & ring-opens Acid Acid (H⁺) Acid->Iminium_Ion Adduct Initial Adduct Iminium_Ion->Adduct Pyrazole Pyrazole (Nucleophile) Pyrazole->Adduct Electrophilic Attack Benzylamine_Int Benzylamine-like Intermediate Adduct->Benzylamine_Int Rearrangement Aldehyde Pyrazole-4-carbaldehyde Benzylamine_Int->Aldehyde Intramolecular Redox & Hydrolysis

Caption: Logical flow of the Duff formylation reaction.

Advantages and Scope

The principal advantage of the Duff reaction is its use of milder and safer reagents compared to the V-H reaction, avoiding the hazards associated with phosphorus oxychloride.[11] It can be the preferred method for substrates that are sensitive to the harsh conditions of the V-H reaction.[1] Studies have shown that it can effectively formylate 1-phenyl-1H-pyrazole systems containing both electron-donating and electron-withdrawing substituents, furnishing the desired aldehydes in good yields.[11][13]

Limitations and Experimental Considerations

The Duff reaction is generally less efficient than its Vilsmeier-Haack counterpart, often requiring higher temperatures and significantly longer reaction times, which can result in lower overall yields.[1] Its applicability can be limited, and the complex mechanism can sometimes lead to a mixture of products.[1]

Head-to-Head Comparison: Performance Data

The choice between the Vilsmeier-Haack and Duff reactions often comes down to a trade-off between efficiency and reaction conditions. The following table summarizes representative data for the formylation of various pyrazole substrates.

SubstrateReactionReagentsTemp (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazoleDuffHMTA, TFAReflux298.9[11]
1-(4-Nitrophenyl)-1H-pyrazoleDuffHMTA, TFAReflux1.595.8[11]
5-Chloro-1,3-dimethylpyrazoleVilsmeier-HaackPOCl₃, DMF120275[9]
1-Phenyl-3-(2,5-difluorophenyl)-hydrazineVilsmeier-HaackPOCl₃ (10 eq.), DMFReflux690[6]
1,3-Disubstituted-5-chloro-1H-pyrazolesVilsmeier-HaackPOCl₃, DMF1202Good[6]

Decision-Making Workflow

For researchers selecting a formylation strategy, the properties of the starting pyrazole are paramount. This workflow provides a logical guide for choosing the optimal reaction.

decision_workflow Start Choose Pyrazole Formylation Method Substrate_Check Substrate Analysis: - Electron Rich? - Sensitive Groups? Start->Substrate_Check Condition_Check Are harsh/anhydrous conditions acceptable? Substrate_Check->Condition_Check Electron-rich & robust substrate Duff_Choice Use Duff Reaction Substrate_Check->Duff_Choice Acid-sensitive or base-sensitive groups VH_Optimize Optimize V-H: - Increase Temp - Excess Reagent Substrate_Check->VH_Optimize Electron-deficient substrate VH_Choice Use Vilsmeier-Haack Condition_Check->VH_Choice Yes Condition_Check->Duff_Choice No VH_Optimize->VH_Choice

Caption: Decision workflow for pyrazole formylation.

Experimental Protocols

The following are representative, self-validating protocols. Researchers should always perform reactions on a small scale first and monitor progress by Thin-Layer Chromatography (TLC) before scaling up.

Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is adapted from established procedures for the formylation of chloro-substituted pyrazoles and should be optimized for each specific substrate.[3][9]

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5-6 equivalents). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.[3] Stir the resulting mixture at 0-10 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the target temperature (e.g., 80-120 °C).[9] Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[3][6]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large excess of crushed ice with stirring. This quench is highly exothermic. Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The product may precipitate at this stage. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole

This protocol is based on the successful formylation of 1-phenyl-1H-pyrazole systems.[11][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1-phenyl-1H-pyrazole substrate (1.0 equivalent) and hexamethylenetetramine (HMTA, 2.5 equivalents).

  • Reaction Execution: Add anhydrous trifluoroacetic acid (TFA) as the solvent. Heat the reaction mixture to reflux and maintain this temperature for 1.5-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Add a 50% aqueous solution of sulfuric acid and heat the mixture at reflux for an additional 15 minutes to ensure complete hydrolysis of the intermediate. Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Conclusion

Both the Vilsmeier-Haack and Duff reactions are powerful tools for the synthesis of substituted pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction stands out as the method of choice for a broad range of pyrazole substrates due to its high efficiency and generally superior yields.[1] However, its reliance on hazardous reagents and stringent anhydrous conditions can be a significant drawback.

The Duff reaction, while often less efficient, provides a valuable and safer alternative, particularly for substrates that may be sensitive to the conditions of the V-H reaction.[1][11] Ultimately, the optimal method will depend on the specific substitution pattern of the pyrazole, the required scale of the reaction, and the laboratory safety constraints. This guide provides the necessary comparative data and procedural insights to make an informed and successful choice.

References

  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Wikipedia. Duff reaction.
  • BenchChem. (2025).
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • ResearchGate. (2025).
  • de Oliveira, C. H. A., et al. (2013). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [No Source Provided].
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

Sources

A Comparative Guide to the Spectral Data of Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural characteristics of novel compounds is paramount. Substituted pyrazole-4-carbaldehydes are a class of heterocyclic compounds of significant interest due to their versatile synthetic utility and diverse biological activities. This guide provides a comprehensive comparison of the spectral data of various substituted pyrazole-4-carbaldehydes, supported by experimental data and theoretical explanations. By understanding how different substituents influence the spectral properties of the pyrazole core, researchers can accelerate the identification and characterization of these important molecules.

The Significance of Pyrazole-4-carbaldehydes

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The addition of a carbaldehyde group at the 4-position provides a crucial synthetic handle for further molecular elaboration, allowing for the construction of complex derivatives with potential therapeutic applications. The electronic and steric nature of substituents on the pyrazole ring can significantly modulate the reactivity of the carbaldehyde and the overall biological profile of the molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and electronic properties of these compounds.

General Structure of Substituted Pyrazole-4-carbaldehydes

The core structure of the compounds discussed in this guide is the pyrazole-4-carbaldehyde moiety. Substituents can be introduced at various positions on the pyrazole ring (N1, C3, and C5) and on any aryl groups attached to these positions.

cluster_pyrazole Pyrazole-4-carbaldehyde Core pyrazole N1-R1 | C5-R3 -- C4-CHO |      | N2 --- C3-R2

Caption: General structure of a substituted pyrazole-4-carbaldehyde.

Comparative Spectral Analysis

This section provides a detailed comparison of the spectral data for a range of substituted pyrazole-4-carbaldehydes. The data is organized by spectroscopic technique, with explanations of how different substituents impact the observed spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In substituted pyrazole-4-carbaldehydes, the chemical shifts of the aldehydic proton, the pyrazole ring protons, and the protons of the substituents are particularly informative.

Key Observations:

  • Aldehydic Proton (CHO): The proton of the carbaldehyde group typically resonates as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.2 ppm. The exact chemical shift is sensitive to the electronic effects of the substituents on the pyrazole ring. Electron-withdrawing groups (EWGs) on the ring tend to deshield the aldehydic proton, causing it to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (EDGs) will shield this proton, shifting its resonance upfield.

  • Pyrazole Ring Protons: The protons on the pyrazole ring (typically at the C3 and C5 positions, if unsubstituted) also provide valuable structural information. Their chemical shifts are influenced by the nature and position of the substituents. For instance, in 1,3-disubstituted pyrazole-4-carbaldehydes, the C5-H proton signal is a singlet and its position reflects the electronic nature of the substituents at N1 and C3.[1]

  • Substituent Protons: The chemical shifts and coupling patterns of the protons on the substituent groups provide confirmation of their structure and connectivity to the pyrazole core.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Selected Substituted Pyrazole-4-carbaldehydes

CompoundAldehydic H (δ)Pyrazole C₅-H (δ)Aromatic H (δ)Other Protons (δ)
1 HH~9.9~8.2 (s)--
2 CH₃H~9.8~8.0 (s)-~3.9 (s, 3H)
3 PhPh10.118.227.27-7.83 (m)-
4 Ph4-OCH₃-Ph10.088.207.00-7.79 (m)3.87 (s, 3H)
5 Ph4-NO₂-Ph10.128.277.82-8.36 (m)-
6 Ph4-Cl-Ph10.088.227.45-7.83 (m)-

Data for compounds 3-6 are for 1-[(2,6-dichloro-4-trifluoromethyl)phenyl] substituted pyrazoles.[1]

Causality of Chemical Shift Variations:

The observed trends in the ¹H NMR data can be rationalized by considering the electronic effects of the substituents.

substituent Substituent effect Electronic Effect substituent->effect Inductive/Resonance shielding Shielding/Deshielding effect->shielding shift Chemical Shift (δ) shielding->shift

Caption: Influence of substituents on NMR chemical shifts.

An electron-donating group like methoxy (-OCH₃) at the para-position of the C3-phenyl ring (Compound 4 ) increases the electron density on the pyrazole ring through resonance. This increased electron density leads to greater shielding of the aldehydic and pyrazole protons, resulting in an upfield shift (lower δ value) compared to the unsubstituted phenyl derivative (Compound 3 ). Conversely, an electron-withdrawing group like nitro (-NO₂) at the same position (Compound 5 ) decreases the electron density, leading to deshielding and a downfield shift (higher δ value) of these protons.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in substituted pyrazole-4-carbaldehydes are also sensitive to the electronic environment.

Key Observations:

  • Carbonyl Carbon (C=O): The carbon of the carbaldehyde group is highly deshielded and appears far downfield, typically in the range of δ 180-190 ppm.[1] Similar to the aldehydic proton, its chemical shift is influenced by the electronic nature of the substituents on the pyrazole ring.

  • Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are diagnostic. The C4 carbon, being attached to the electron-withdrawing carbaldehyde group, is generally found at a lower field compared to C3 and C5.

  • Substituent Carbons: The signals for the carbon atoms of the substituents can be used to confirm their identity and attachment to the pyrazole core.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Selected Substituted Pyrazole-4-carbaldehydes

CompoundC=O (δ)C3 (δ)C4 (δ)C5 (δ)Aromatic C (δ)
1 HH~185~139~118~139-
2 CH₃H~184~140~117~148-
3 PhPh182.4153.8124.6137.8122.6-135.0
4 Ph4-OCH₃-Ph183.2154.5122.8136.1113.9-160.4
5 Ph4-NO₂-Ph183.2151.8123.7139.1121.9-148.3
6 Ph4-Cl-Ph183.6152.8123.7138.8121.9-136.0

Data for compounds 3-6 are for 1-[(2,6-dichloro-4-trifluoromethyl)phenyl] substituted pyrazoles.[1]

Interpretation of ¹³C NMR Trends:

The trends observed in the ¹³C NMR spectra parallel those in the ¹H NMR. Electron-donating groups generally cause an upfield shift of the pyrazole ring carbons, while electron-withdrawing groups cause a downfield shift. The effect on the carbonyl carbon is also noticeable, although it can be influenced by a combination of inductive and resonance effects.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For pyrazole-4-carbaldehydes, the most characteristic absorption is that of the carbonyl (C=O) group.

Key Observations:

  • Carbonyl Stretch (νC=O): The C=O stretching vibration of the aldehyde group gives rise to a strong absorption band in the region of 1680-1710 cm⁻¹. The exact position of this band is highly dependent on the electronic effects of the substituents on the pyrazole ring.

  • C-H Stretch of Aldehyde: A weak to medium absorption band corresponding to the C-H stretch of the aldehyde group is often observed around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹.

  • Aromatic and Heteroaromatic C=C and C=N Stretches: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band corresponding to the N-H stretch is observed in the region of 3100-3500 cm⁻¹.

Table 3: Comparative IR Data (νC=O, cm⁻¹) for Selected Substituted Pyrazole-4-carbaldehydes

CompoundνC=O (cm⁻¹)
1 HH~1690
2 CH₃H~1685
3 PhPh1695
4 Ph4-OCH₃-Ph1695
5 Ph4-NO₂-Ph1695
6 Ph4-Cl-Ph1695

Data for compounds 3-6 are for 1-[(2,6-dichloro-4-trifluoromethyl)phenyl] substituted pyrazoles.[1]

Understanding the C=O Stretching Frequency:

The position of the C=O stretching frequency is a good indicator of the electronic environment of the carbonyl group.

substituent Substituent effect Electronic Effect substituent->effect Inductive/Resonance bond_order C=O Bond Order effect->bond_order frequency Stretching Frequency (ν) bond_order->frequency

Caption: Factors influencing the C=O stretching frequency.

Electron-donating groups on the pyrazole ring can donate electron density to the C=O group through resonance, which decreases the double bond character of the carbonyl group. This weakening of the C=O bond results in a lower stretching frequency (a shift to a lower wavenumber). Conversely, electron-withdrawing groups decrease the electron density on the carbonyl group, increasing its double bond character and leading to a higher stretching frequency. It is important to note that in the provided data for the 1,3-disubstituted pyrazoles, the effect of the substituent on the 3-phenyl ring on the C=O stretching frequency is minimal, suggesting that the electronic effect is attenuated by the intervening phenyl and pyrazole rings.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Key Observations:

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. Its presence and intensity depend on the stability of the molecule under the ionization conditions.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for pyrazole-4-carbaldehydes include:

    • Loss of the formyl radical (-CHO), resulting in a peak at [M-29].

    • Loss of carbon monoxide (CO), resulting in a peak at [M-28].

    • Cleavage of the pyrazole ring.

    • Fragmentation of the substituent groups.

Table 4: Common Mass Spectral Fragments for Pyrazole-4-carbaldehydes

Fragmentm/zInterpretation
M⁺Molecular WeightMolecular Ion
[M-1]⁺M - 1Loss of a hydrogen atom
[M-28]⁺M - 28Loss of CO
[M-29]⁺M - 29Loss of CHO radical

Example Fragmentation:

For 1-phenyl-1H-pyrazole-4-carbaldehyde, a prominent fragment would be the loss of the CHO group to form the stable 1-phenylpyrazolyl cation. The fragmentation pattern will be significantly influenced by the nature and position of other substituents on the molecule.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectral analysis of substituted pyrazole-4-carbaldehydes.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole-4-carbaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

start Sample Preparation instrument Instrument Setup start->instrument acquire_h1 ¹H NMR Acquisition instrument->acquire_h1 acquire_c13 ¹³C NMR Acquisition instrument->acquire_c13 process Data Processing & Analysis acquire_h1->process acquire_c13->process

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data of substituted pyrazole-4-carbaldehydes provide a wealth of information about their structure and electronic properties. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently elucidate the structures of novel derivatives. Understanding the influence of substituents on the spectral features is crucial for interpreting the data accurately and for designing new molecules with desired properties. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds, enabling more efficient and effective research and development.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117. PubChem. [Link]

  • Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

  • Substituent effects on the15N NMR Parameters of Azoles. Scite. [Link]

  • The C=O Stretch. Oregon State University. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Analytical Imperative

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility has cemented its status as a "privileged scaffold," integral to numerous FDA-approved drugs with applications spanning anti-inflammatory, anticancer, and antimicrobial therapies.[1][2][3] The unique physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, often contribute to favorable drug profiles.[1][4]

However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical scrutiny. The presence of regioisomers from common synthetic routes, the potential for tautomerism, and the stringent purity requirements of the pharmaceutical industry demand a multi-faceted analytical approach.[5] Unambiguous structural elucidation and precise purity assessment are not mere formalities; they are fundamental to ensuring the safety, efficacy, and regulatory compliance of the final product.[5][6]

This guide provides an in-depth comparison of the core analytical methodologies essential for the comprehensive characterization of pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Multi-Technique Synergy

The characterization of a novel pyrazole compound is not a linear process but a synergistic workflow where each technique provides a unique and complementary piece of the puzzle. The results from one method often inform the experimental design of the next, creating a self-validating system that builds a complete and trustworthy profile of the molecule.

Analytical_Workflow_for_Pyrazole_Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Newly Synthesized Pyrazole Derivative Purification Flash Chromatography or Prep-HPLC Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Initial Purity Check MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS for MW Confirmation NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirm MW before Detailed Structure Analysis Xray X-ray Crystallography (3D Structure) NMR->Xray Structure Confirmed, Proceed to 3D Analysis Xray->NMR Corroborates Solution State Structure

Caption: A typical analytical workflow for characterizing novel pyrazole compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Separation

HPLC is the cornerstone of purity assessment in drug development. For pyrazole compounds, its primary roles are to quantify the main component, separate it from synthetic impurities (like starting materials or byproducts), and resolve challenging regioisomers.[6]

Causality in Method Development: The choice of stationary and mobile phases is critical. A reverse-phase C18 column is the most common starting point due to its versatility in handling the moderate polarity of many pyrazole derivatives.[7][8] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is acidified slightly with formic or trifluoroacetic acid. This is a deliberate choice: protonating the pyridine-like nitrogen of the pyrazole ring suppresses silanol interactions on the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[7][8]

Comparative Data: Isomer Separation by HPLC
ParameterMethod 1: Isocratic Reverse-PhaseMethod 2: Chiral Normal-Phase
Objective Purity analysis of regioisomersEnantioselective separation
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[8]Lux Cellulose-2 (250mm x 4.6mm, 3µm)[7][9]
Mobile Phase 20:80 (v/v) 0.1% TFA in Water : Methanol[8]n-Hexane/Ethanol mixture[7]
Flow Rate 1.0 mL/min[8]1.0 mL/min
Detection UV at 254 nmUV at 270 nm[7]
Outcome Baseline separation of 3-methylpyrazole and 5-methylpyrazoleBaseline separation of (R)- and (S)-enantiomers of a chiral pyrazole
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • Reagent Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the pyrazole sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.[6]

  • Instrumentation Setup:

    • HPLC System: Standard system with a binary pump, autosampler, column oven, and PDA detector.[6]

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength appropriate for the chromophore, often between 210-280 nm.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and run a gradient elution, for example: 10% B to 90% B over 20 minutes.

  • Data Analysis:

    • Integrate all peaks. Calculate the purity of the main component as a percentage of the total peak area. Identify impurities by comparing retention times with known standards if available.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized pyrazole, providing a crucial check on its elemental composition. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying components in a complex mixture.[5][10]

Causality in Method Selection: The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet depends on the volatility and thermal stability of the pyrazole derivative. Simple, non-polar pyrazoles are often amenable to GC-MS.[5] However, for the majority of larger, more functionalized pyrazole-based drug candidates, LC-MS is the method of choice as it avoids thermal degradation. Electrospray ionization (ESI) is typically used in LC-MS as it is a soft ionization technique that keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺). Analysis of the fragmentation patterns can also provide structural clues.[11]

Representative Data: ESI-MS of a Pyrazole Derivative
Ion SpeciesCalculated m/zObserved m/zInterpretation
[M+H]⁺250.1234250.1231Molecular Ion (Protonated)
[M+Na]⁺272.1053272.1049Sodium Adduct
[2M+H]⁺500.2468500.2460Dimer
Experimental Protocol: LC-MS for Molecular Weight Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole sample (~10-50 µg/mL) in an appropriate solvent, typically the mobile phase used for LC.

  • Instrumentation Setup (LC):

    • Use the same HPLC conditions as described in the previous section, but replace the phosphoric or trifluoroacetic acid with a mass spectrometry-compatible modifier like formic acid.[6][12]

  • Instrumentation Setup (MS):

    • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) instrument equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for pyrazoles to form [M+H]⁺ ions.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature to achieve a stable signal.

  • Data Acquisition and Analysis:

    • Acquire data across the entire LC run.

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the molecular ion peak [M+H]⁺ and compare the observed mass to the theoretical calculated mass for the proposed structure. The high resolution of modern instruments allows for confirmation of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of a molecule's carbon-hydrogen framework. For pyrazoles, ¹H and ¹³C NMR provide definitive information about the substitution pattern, isomeric form, and electronic environment of the heterocyclic ring.[13][14]

Causality in Spectral Interpretation: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are highly informative. The H4 proton typically appears as a triplet around 6.2 ppm, while the H3 and H5 protons are doublets at lower fields (~7.4-7.5 ppm). The specific positions and coupling constants are exquisitely sensitive to the nature and location of substituents. For instance, the presence of an N-methyl group is easily identified by a sharp singlet around 3.9 ppm. The observation of fast proton exchange in NH-pyrazoles can sometimes lead to averaged signals, providing evidence of tautomerism.

Representative Data: NMR for 1-Methylpyrazole in CDCl₃
NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR H3~7.5Doublet (d)~1.8
H5~7.4Doublet (d)~2.3
H4~6.2Triplet (t)~2.1
N-CH₃~3.9Singlet (s)-
¹³C NMR C3~138.7--
C5~129.2--
C4~105.4--
N-CH₃~39.1--
(Data adapted from BenchChem technical guide)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse experiment.

    • Number of Scans: May require several hundred to several thousand scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectrum to TMS at 0 ppm.

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule, confirming the proposed structure.

X-ray Crystallography: The Absolute 3D Structure

While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[15] This technique is crucial for understanding stereochemistry, conformational preferences, and the intermolecular interactions (like hydrogen bonding) that dictate how molecules pack in a crystal lattice.[15][16] This information is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[15]

Causality in Application: The decision to pursue X-ray crystallography is driven by the need for absolute structural proof, especially for complex molecules with multiple stereocenters or for lead compounds where understanding the precise binding conformation is critical. The resulting structural data, including exact bond lengths and angles, serves as a benchmark for validating computational models used in drug design.[17]

Representative Data: Crystallographic Parameters for a Pyrazole Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 9.34 Å, b = 9.79 Å, c = 16.36 Å
Anglesα = 90°, β = 87.3°, γ = 90°
Key InteractionsN-H···O hydrogen bonds, π–π stacking
(Representative data adapted from crystallographic studies of pyrazole derivatives)[15][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • This is often the most challenging part. A high-purity sample (>98% by HPLC) is required.

    • Slowly evaporate a saturated solution of the pyrazole compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). Other methods include slow cooling or vapor diffusion. The goal is to grow a single, well-ordered crystal of suitable size (0.1-0.3 mm).

  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head.[15]

  • Data Collection:

    • Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion.[15]

    • Collect a full sphere of diffraction data by rotating the crystal in a finely focused X-ray beam (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson functions to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the map and refine it using least-squares methods until the calculated and observed diffraction patterns match.

  • Data Analysis and Visualization:

    • The final refined structure provides precise coordinates for every atom, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular contacts.[15] This data is visualized to understand molecular conformation and crystal packing.

Comparative Guide to Analytical Techniques

The selection of an analytical technique is guided by the specific question being asked. This table provides a comparative overview to aid in designing a robust characterization strategy.

Caption: Comparison of primary analytical techniques for pyrazole characterization.

Conclusion

The characterization of pyrazole compounds is a critical process in drug discovery and development that relies on the intelligent application of a suite of orthogonal analytical techniques. HPLC provides the foundation of purity, Mass Spectrometry confirms the molecular identity, NMR spectroscopy builds the structural framework, and X-ray Crystallography delivers the ultimate proof in three dimensions. By understanding the principles, strengths, and causal logic behind each method, researchers can design efficient and self-validating workflows, ensuring the scientific integrity of their work and accelerating the development of novel pyrazole-based therapeutics.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. National Institutes of Health.
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
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  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Hirshfeld Surface Analysis of Pyrazole Derivatives: A Comparative Approach

In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions is not merely advantageous; it is fundamental. For nitrogen-rich heterocyclic compounds like pyrazole derivatives, which form the backbone of numerous pharmaceuticals, the subtle interplay of hydrogen bonds, π-π stacking, and van der Waals forces dictates critical properties such as solubility, stability, polymorphism, and ultimately, bioavailability. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions within the crystalline environment of pyrazole derivatives. We will compare its insights with other analytical techniques and provide a detailed protocol for its application, grounded in scientific integrity and field-proven expertise.

The Significance of Intermolecular Interactions in Pyrazole Derivatives

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs such as the anti-inflammatory Celecoxib, the anti-cancer agent Crizotinib, and the anxiolytic Zaleplon. The specific arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of non-covalent interactions. Understanding this crystal packing is paramount for:

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have drastically different physical properties. Hirshfeld analysis can help identify and characterize these forms.

  • Co-crystal Design: Engineering novel crystalline forms with improved properties (e.g., solubility) by introducing a co-former.

  • Structure-Activity Relationship (SAR) Studies: Correlating the 3D arrangement of molecules with their biological activity.

Hirshfeld Surface Analysis: A Window into the Crystal

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, providing a unique and insightful way to visualize and quantify intermolecular interactions. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the contributions from all other molecules in the crystal.

The real power of this technique lies in the generation of 2D "fingerprint plots," which summarize the intermolecular contacts in the crystal. These plots are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). Different types of interactions (e.g., H-bonds, C-H···π) appear as distinct regions on the plot, allowing for their quantitative assessment.

Core Concepts Visualized

Hirshfeld_Concept cluster_0 Crystal Lattice Molecule_A Molecule of Interest (Promolecule) Hirshfeld_Surface Hirshfeld Surface (Defined where promolecule electron density equals sum of neighbors') Molecule_A->Hirshfeld_Surface defines Molecule_B Neighboring Molecule Molecule_C Neighboring Molecule d_i di: Distance from surface to nearest nucleus INSIDE Hirshfeld_Surface->d_i measures d_e de: Distance from surface to nearest nucleus OUTSIDE Hirshfeld_Surface->d_e measures Fingerprint_Plot 2D Fingerprint Plot (Plot of di vs. de) d_i->Fingerprint_Plot generates d_e->Fingerprint_Plot generates

Figure 1: Conceptual workflow of Hirshfeld surface analysis.

Comparative Analysis: Hirshfeld vs. Other Techniques

While powerful, Hirshfeld surface analysis is best utilized in conjunction with other methods. Each technique offers a unique perspective on the intricate world of non-covalent interactions.

TechniquePrincipleStrengthsLimitations
Hirshfeld Surface Analysis Partitioning of electron density to define molecular surfaces and analyze intermolecular contacts.Excellent for visualizing and quantifying all contacts simultaneously; intuitive 2D fingerprint plots.Based on promolecule (spherical atom) approximation; less quantitative for interaction energies than energy-based methods.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the topology of the electron density to find bond critical points (BCPs) between atoms.Provides rigorous quantum mechanical definition of bonding interactions; can estimate interaction energies.Can be computationally intensive; interpretation of BCPs for weak interactions can be complex.
Non-Covalent Interaction (NCI) Plots Based on the electron density and its derivatives to visualize non-covalent interactions in real space.Provides beautiful, color-mapped 3D visualizations of interaction regions (attractive vs. repulsive).Primarily a qualitative visualization tool; less quantitative than Hirshfeld or QTAIM.
Symmetry-Adapted Perturbation Theory (SAPT) A quantum chemical method for directly computing the interaction energy between molecules and decomposing it into physically meaningful components (electrostatics, exchange, induction, dispersion).Provides accurate interaction energies and a detailed breakdown of their physical origin.Computationally very expensive, typically limited to molecular dimers or trimers.

Expert Insight: For a comprehensive study of a pyrazole derivative, a hierarchical approach is recommended. Start with Hirshfeld analysis for a rapid, holistic overview of the crystal packing. Follow up with QTAIM to rigorously characterize specific interactions of interest (e.g., strong hydrogen bonds). NCI plots can then be used to create compelling 3D visualizations for publications. For high-accuracy energy calculations of key dimers identified from the crystal structure, SAPT is the gold standard.

Experimental Protocol: Hirshfeld Surface Analysis of a Pyrazole Derivative

This protocol outlines the steps to perform a Hirshfeld surface analysis using the widely adopted CrystalExplorer software. We will use a hypothetical pyrazole derivative, "Pyrazol-X," for this example.

Prerequisite: A crystallographic information file (CIF) for Pyrazol-X, obtained from single-crystal X-ray diffraction (SC-XRD).

Step-by-Step Workflow
  • Import CIF: Launch CrystalExplorer and open the CIF file for Pyrazol-X. The software will display the unit cell and the asymmetric unit.

  • Model Selection: Ensure the correct molecule is selected as the central fragment for analysis. For multi-component crystals (e.g., solvates, co-crystals), select only the pyrazole derivative.

  • Hirshfeld Surface Generation:

    • Click the "Hirshfeld Surface" icon.

    • In the dialog box, select the properties to map onto the surface. For a standard analysis, choose dₙₒᵣₘ, dᵢ, and dₑ.

    • dₙₒᵣₘ is a normalized contact distance, which is crucial for identifying key interactions. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum (e.g., hydrogen bonds). Blue regions represent longer contacts, and white regions are contacts around the vdW separation.

  • 2D Fingerprint Plot Generation:

    • With the Hirshfeld surface displayed, click the "2D Fingerprint Plot" icon.

    • The resulting plot shows dₑ vs. dᵢ. Distinct features will be visible. For pyrazole derivatives, expect to see:

      • A sharp spike at the bottom left, characteristic of strong N-H···N or O-H···N hydrogen bonds.

      • "Wings" corresponding to C-H···π interactions.

      • A large, diffuse region representing H···H contacts.

  • Decomposition of the Fingerprint Plot:

    • To quantify the contribution of different interactions, use the "Decompose Fingerprint" option.

    • Select specific atom pairs (e.g., N···H, C···H, C···C) to see their percentage contribution to the total Hirshfeld surface area. This provides quantitative data for comparing polymorphs or different derivatives.

  • Data Analysis and Interpretation:

    • Analyze the dₙₒᵣₘ surface to visually identify the location and nature of close contacts.

    • Use the decomposed fingerprint plot to compile a table summarizing the percentage contributions of key interactions.

Workflow Diagram

Hirshfeld_Workflow CIF Input: CIF File (from SC-XRD) Software Load into CrystalExplorer CIF->Software Generate_HS Generate Hirshfeld Surface (Map d_norm, d_i, d_e) Software->Generate_HS Visualize_HS Visualize d_norm Surface (Identify red spots for close contacts) Generate_HS->Visualize_HS Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Interpret Interpretation (Relate interactions to crystal packing and properties) Visualize_HS->Interpret Decompose_FP Decompose Fingerprint Plot (by atom pairs, e.g., N-H, C-H) Generate_FP->Decompose_FP Quantify Quantitative Analysis (% contribution of each interaction) Decompose_FP->Quantify Quantify->Interpret

Figure 2: Step-by-step workflow for Hirshfeld analysis in CrystalExplorer.

Case Study: Comparing Two Polymorphs of a Pyrazole Derivative

Let's consider two hypothetical polymorphs of "Pyrazol-X," Form A and Form B. Hirshfeld analysis reveals significant differences in their crystal packing.

Interaction TypeForm A (% Contribution)Form B (% Contribution)Interpretation
N-H···N 12.5%8.2%Form A is stabilized by stronger or more numerous directional hydrogen bonds, potentially leading to a higher melting point.
C-H···π 9.8%15.1%Form B exhibits more significant π-stacking interactions, which could influence its solubility and dissolution rate.
H···H 45.2%48.9%H···H contacts dominate in both forms, as is typical for organic molecules.
C···H 18.1%15.5%Minor variations in general van der Waals contacts.
Other 14.4%12.3%Includes contacts involving other heteroatoms.

This quantitative data, derived directly from the Hirshfeld analysis, provides a powerful and objective basis for understanding the different solid-state properties of the two polymorphs. Form A's packing is dominated by classical hydrogen bonds, while Form B relies more heavily on weaker C-H···π and dispersive forces. This information is critical for selecting the optimal polymorph for pharmaceutical development.

Conclusion and Future Outlook

Hirshfeld surface analysis provides an indispensable bridge between crystallographic data and a chemical understanding of molecular interactions. For pyrazole derivatives, it offers a rapid, visually intuitive, and quantitative method to dissect complex crystal packing arrangements. By comparing its findings with complementary techniques like QTAIM and NCI plots, researchers can build a comprehensive and robust model of the solid state. As computational resources continue to grow, the integration of Hirshfeld analysis with high-level energy calculations will further enhance our ability to predict and design crystalline materials with tailored properties, accelerating the development of next-generation pharmaceuticals and functional materials.

References

  • Title: Hirshfeld surfaces: a new tool for visualising and exploring intermolecular interactions in molecular crystals Source: Australian Journal of Chemistry URL: [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is grounded in the core tenets of laboratory safety: hazard identification, risk mitigation, and adherence to regulatory standards. By understanding the why behind each step, researchers can cultivate a culture of safety that extends from the bench to the final disposition of chemical waste.

Core Principles of Chemical Waste Management

Before delving into the specific procedural steps, it is paramount to recognize that all chemical waste is presumed hazardous until characterized otherwise. The individual researcher who generates the waste bears the primary responsibility for its safe and proper disposal. This principle necessitates a thorough understanding of the potential hazards associated with the chemical, including its reactivity, toxicity, and environmental impact.

For compounds like 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which belong to the pyrazole class of heterocycles, potential hazards often include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4] Therefore, a cautious and informed approach to disposal is essential.

Hazard Assessment and Personal Protective Equipment (PPE)

A comprehensive hazard assessment is the foundation of a safe disposal plan. Based on data from similar chemical structures, the following potential hazards should be considered for this compound:

Hazard ClassificationPotential EffectsSupporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.SDS for similar pyrazole aldehydes indicate this potential.[1]
Skin Corrosion/Irritation Causes skin irritation.A common classification for this chemical class.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.Consistently noted in SDS for analogous compounds.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.A potential hazard associated with fine chemical powders and aldehydes.[1]
Aquatic Hazard Potential for toxicity to aquatic life.Some pyrazole derivatives exhibit aquatic toxicity.

Given these potential hazards, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and regulatory compliance.

Workflow for Disposal of this compound

cluster_prep Preparation Phase cluster_solid Solid Waste Handling cluster_decon Decontamination & Rinsate cluster_final Final Disposition A 1. Assemble PPE and Work in Fume Hood B 2. Segregate Waste: Solid vs. Contaminated Materials A->B Ensure proper segregation C 3. Transfer Solid Compound to a Labeled, Airtight Container B->C For pure/excess compound E 5. Triple Rinse Empty Containers with a Suitable Solvent B->E For empty containers D 4. Affix Hazardous Waste Label C->D Complete all fields G 7. Store Waste in Designated Satellite Accumulation Area D->G Secure storage F 6. Collect Rinsate as Hazardous Waste E->F Capture all residues F->G Combine with liquid waste if compatible H 8. Arrange for Pickup by EH&S or Licensed Contractor G->H Follow institutional procedures

Caption: Workflow for the safe disposal of this compound.

1. Preparation and Segregation:

  • Don Appropriate PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Work in a Fume Hood: All manipulations of the solid compound and its containers must be performed in a certified chemical fume hood.[5]

  • Segregate Waste Streams: Differentiate between the pure solid waste, contaminated disposable labware (e.g., weigh boats, gloves, paper towels), and empty containers.

2. Handling of Solid Waste:

  • Containerization: Carefully transfer the solid this compound into a designated, chemically compatible, and sealable hazardous waste container. Avoid generating dust.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The name of the generating researcher and laboratory.

    • Hazard identification (e.g., "Irritant," "Harmful if Swallowed").

3. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held the compound must be triple rinsed with a suitable solvent to remove all chemical residues.[5] Acetone or ethyl acetate are generally effective choices.

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid hazardous waste.[5] Do not dispose of the rinsate down the drain.

  • Disposal of Rinsed Containers: Once triple rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policy.

4. Disposal of Contaminated Materials:

  • Solid Waste Bagging: All disposables contaminated with this compound, such as gloves, weigh paper, and absorbent pads, should be placed in a designated solid hazardous waste bag within the laboratory.

5. Storage and Final Disposal:

  • Temporary Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][3][4][6] Never attempt to dispose of this chemical through standard trash or sewer systems.[7]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EH&S.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and absorb the spilled solid.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EH&S, regardless of size.

By adhering to this comprehensive disposal guide, researchers can ensure the safe and environmentally responsible management of this compound, thereby upholding the principles of scientific integrity and laboratory safety.

References

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  • Benchchem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1013835-99-8). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond mere compliance, offering a framework for risk mitigation grounded in the physicochemical properties of the compound and established laboratory best practices. The protocols herein are designed to be a self-validating system, ensuring that safety is an integral component of the experimental workflow.

Hazard Assessment: Understanding the Risks

This compound is a solid heterocyclic building block. While comprehensive toxicological data for this specific molecule is not fully available, the Globally Harmonized System (GHS) classification, derived from data submitted to regulatory bodies, provides a clear directive for minimum safety precautions.[1] Furthermore, by examining structurally similar compounds, such as other pyrazole-carbaldehydes, we can infer potential hazards and adopt a precautionary principle to ensure a wide margin of safety.[2][3]

The primary, documented risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] These hazards dictate the stringent need for barrier protection to prevent direct contact and inhalation.

Hazard ClassificationGHS Hazard StatementSignal WordPotential EffectSource
Skin Corrosion/IrritationH315: Causes skin irritationWarningMay cause redness, itching, or inflammation upon contact.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningCan result in pain, redness, watering, and potential eye damage.[1]
STOT - Single ExposureH335: May cause respiratory irritationWarningInhalation of dust may irritate the nose, throat, and lungs, causing coughing or shortness of breath.[1]

STOT: Specific Target Organ Toxicity

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist; it is an active strategy to isolate the researcher from the chemical hazard. For this compound, a combustible solid with irritant properties, the following multi-layered PPE ensemble is mandatory.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[4]

Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or accidental splashes. Chemical splash goggles are essential to prevent the solid particles of this compound from causing serious eye irritation.[1][5]

Enhanced Precaution (Required for pouring or weighing): A full-face shield worn over chemical splash goggles.[4][6]

Rationale: When handling the solid compound outside of a glovebox, particularly during weighing or transfer where dust can be generated, a face shield protects the entire face, including the neck, from airborne particles and potential splashes.[6] The face shield must always be supplemented by goggles, as it is not a primary eye protection device.[4]

Hand Protection: Preventing Dermal Exposure

Requirement: Disposable nitrile gloves.

Rationale: Nitrile gloves offer robust protection against a wide range of chemicals, including the irritant properties of this compound.[6] Latex gloves are not recommended due to their potential for rapid degradation and the risk of allergic reactions.[6]

Operational Protocol:

  • Inspect: Before every use, visually inspect gloves for any tears, punctures, or signs of degradation.[7]

  • Donning: Ensure hands are clean and dry before putting on gloves. Pull cuffs over the sleeves of the lab coat to create a protective overlap.[6]

  • Doffing: Use a proper removal technique (without touching the glove's outer surface with bare skin) to prevent cross-contamination.[7]

  • Disposal: Dispose of gloves immediately after use or upon suspected contamination into the designated solid chemical waste container.[7] Never wash or reuse disposable gloves.

Body Protection: Shielding Against Contamination

Requirement: A flame-resistant lab coat buttoned completely, with long sleeves.

Rationale: A closed lab coat provides a critical barrier against spills and dust contamination of personal clothing and skin.[6] Given the compound's classification in a storage class for combustible solids (6.1C), a flame-resistant lab coat is a prudent and necessary precaution. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.[6]

Respiratory Protection: Mitigating Inhalation Risks

Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transfer) must be conducted within a certified chemical fume hood or similar ventilated enclosure.

Rationale: The primary engineering control to prevent respiratory irritation is proper ventilation.[8] A fume hood captures airborne particles, preventing them from entering the researcher's breathing zone.

When a Respirator is Required: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is necessary.[6] Use of a respirator requires prior medical evaluation, fit-testing, and training.[9] A NIOSH-approved air-purifying respirator with a particulate filter would be appropriate in such scenarios.[5]

Operational Plan: Weighing and Transfer Protocol

This step-by-step procedure integrates PPE requirements into a standard laboratory workflow.

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the analytical balance is clean and certified.

  • Don PPE: Put on all required PPE as outlined in Section 2: chemical splash goggles, face shield, nitrile gloves, and a buttoned flame-resistant lab coat.

  • Grounding: Place an anti-static weigh paper or boat on the balance. The compound is a solid, and static electricity can cause fine powders to disperse unexpectedly.

  • Transfer: Carefully open the main container. Using a clean spatula, gently transfer the approximate amount of this compound to the weigh paper. Avoid any abrupt movements that could aerosolize the powder.

  • Seal: Immediately and securely close the main container.

  • Final Weighing: Record the precise weight.

  • Cleanup: Using the same spatula, carefully transfer any residual powder from the weighing area into a designated solid waste container. Gently wipe the spatula and the balance area with a damp cloth or towel, disposing of it as contaminated solid waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10]

Emergency Response: Spill and Exposure Plan

Immediate and correct action during an emergency is critical.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Workflow:

The following workflow outlines the logical steps for managing a small spill of this compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow start Spill Occurs evacuate Alert others & secure area. Assess spill size. start->evacuate is_large Large spill? evacuate->is_large call_ehs Evacuate lab. Call EHS/Emergency Response. is_large->call_ehs Yes don_ppe Small spill: Don appropriate PPE. (Gloves, Goggles, Respirator if needed) is_large->don_ppe No report Report incident to supervisor. call_ehs->report contain Cover spill with absorbent pads or granules. Avoid raising dust. don_ppe->contain collect Carefully sweep/collect contaminated material into a labeled hazardous waste container. contain->collect decontaminate Decontaminate the area with a suitable solvent and wipe clean. collect->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous chemical waste. decontaminate->dispose dispose->report end End report->end

Caption: Spill response workflow for this compound.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical requirement to protect our environment and waste handlers.

  • Solid Waste: Collect all unused compound and grossly contaminated materials (e.g., weighing paper, used gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Waste Segregation: Do not mix pyrazole waste with other waste streams unless explicitly permitted by your institution's EHS department.[12][13]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[12]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before discarding it in regular trash.[14]

By adhering to these rigorous protocols, we can handle this compound with the confidence that comes from a deep, scientific understanding of risk and a proactive commitment to safety.

References

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.

  • Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.

  • PubChem. This compound. National Center for Biotechnology Information.

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